molecular formula C8H11NO2 B8741675 5-(tert-Butyl)oxazole-2-carbaldehyde

5-(tert-Butyl)oxazole-2-carbaldehyde

Cat. No.: B8741675
M. Wt: 153.18 g/mol
InChI Key: PXCITRFXUWRCHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(tert-Butyl)oxazole-2-carbaldehyde is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(tert-Butyl)oxazole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(tert-Butyl)oxazole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

5-tert-butyl-1,3-oxazole-2-carbaldehyde

InChI

InChI=1S/C8H11NO2/c1-8(2,3)6-4-9-7(5-10)11-6/h4-5H,1-3H3

InChI Key

PXCITRFXUWRCHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(O1)C=O

Origin of Product

United States

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-(tert-Butyl)oxazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

5-(tert-Butyl)oxazole-2-carbaldehyde is a heterocyclic compound featuring a five-membered oxazole ring. This ring system is a prominent scaffold in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding.[1][2] The oxazole core is found in numerous marine natural products with significant biological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties.[3]

This guide provides a comprehensive overview of 5-(tert-Butyl)oxazole-2-carbaldehyde, focusing on its synthesis, physicochemical characteristics, reactivity, and applications. The strategic placement of a bulky tert-butyl group at the C5 position and a reactive carbaldehyde at the C2 position makes this molecule a highly valuable and versatile intermediate for the synthesis of complex molecular architectures and novel drug candidates. The tert-butyl group can enhance pharmacokinetic properties such as metabolic stability and cell permeability, while the aldehyde function serves as a synthetic handle for a wide array of chemical transformations.

Physicochemical and Structural Data

A precise understanding of a compound's properties is fundamental to its application in research and development. The key identifiers and computed properties for 5-(tert-Butyl)oxazole-2-carbaldehyde are summarized below.

PropertyValueSource
CAS Number 252662-41-2[4]
Molecular Formula C₈H₁₁NO₂[4]
Molecular Weight 153.18 g/mol [5]
IUPAC Name 5-tert-butyl-1,3-oxazole-2-carbaldehyde[4]
InChI Key PXCITRFXUWRCHZ-UHFFFAOYSA-N[4]
SMILES CC(C)(C)C1=CN=C(O1)C=O[6]
Topological Polar Surface Area (TPSA) 43.1 Ų[5][7]
LogP (Computed) 1.5[5]

Synthesis and Characterization

The construction of the 2,5-disubstituted oxazole core can be achieved through several established synthetic methodologies. One of the most prominent and efficient methods is the Van Leusen oxazole synthesis.

Van Leusen Oxazole Synthesis

This reaction provides a direct route to 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).[8][9] The reaction proceeds via a base-mediated cycloaddition mechanism. The use of a solid-phase resin as the base can simplify purification, allowing for the removal of the base and the tosylsulfinic acid byproduct by simple filtration.[9]

Van_Leusen_Synthesis cluster_process Process cluster_products Products Aldehyde Pivalaldehyde (tert-Butyl precursor) Cycloaddition Cycloaddition & Elimination Aldehyde->Cycloaddition TosMIC Tosylmethyl Isocyanide (TosMIC) TosMIC->Cycloaddition Base Base (e.g., K₂CO₃) Base->Cycloaddition Oxazole Target Oxazole (Intermediate) Cycloaddition->Oxazole Byproduct Tosylsulfinic Acid (Byproduct) Cycloaddition->Byproduct Reactivity_Hub cluster_aldehyde Aldehyde Reactions cluster_products Derivative Products Start 5-(tert-Butyl)oxazole- 2-carbaldehyde Oxidation Oxidation (e.g., Pinnick) Start->Oxidation [O] ReductiveAmination Reductive Amination Start->ReductiveAmination R-NH₂, [H] Wittig Wittig Reaction Start->Wittig Ph₃P=CHR Reduction Reduction (e.g., NaBH₄) Start->Reduction [H] CarboxylicAcid 2-Carboxylic Acid Oxidation->CarboxylicAcid Amine 2-Aminomethyl Derivative ReductiveAmination->Amine Alkene 2-Vinyl Derivative Wittig->Alkene Alcohol 2-Hydroxymethyl Derivative Reduction->Alcohol

Sources

5-(tert-Butyl)oxazole-2-carbaldehyde: Physical Properties, Synthetic Utility, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the oxazole ring represents a privileged heterocyclic scaffold, frequently utilized to improve the pharmacokinetic profiles of small-molecule therapeutics. 5-(tert-Butyl)oxazole-2-carbaldehyde (CAS: 252662-41-2) is a highly specialized building block that combines the electron-withdrawing nature of the oxazole core with the steric bulk and lipophilicity of a tert-butyl group [1].

As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with an in-depth analysis of the physical properties of this compound. Beyond mere tabulation, this whitepaper elucidates the causality behind its physicochemical behavior and provides field-proven, self-validating protocols for its integration into complex synthetic workflows.

Physicochemical Profiling

The physical properties of 5-(tert-butyl)oxazole-2-carbaldehyde are dictated by the interplay between the polar, hydrogen-bond-accepting oxazole-aldehyde system and the highly non-polar, sterically demanding tert-butyl substituent.

Quantitative Data Summary
PropertyValue / DescriptionCausality & Scientific Context
Chemical Formula C₈H₁₁NO₂Standard composition for a mono-alkylated oxazole carbaldehyde[1].
Molecular Weight 153.18 g/mol Optimal low-molecular-weight fragment for Fragment-Based Drug Discovery (FBDD).
Physical State Pale yellow to colorless liquidThe spherical bulk of the tert-butyl group disrupts crystal lattice formation, depressing the melting point relative to planar aromatic analogs.
Boiling Point ~210–230 °C (Predicted)Elevated due to the dipole-dipole interactions of the aldehyde, but mitigated by the tert-butyl group's prevention of tight intermolecular packing [2].
Lipophilicity (LogP) ~1.8 – 2.5 (Predicted)The tert-butyl group significantly drives up the partition coefficient, enhancing membrane permeability compared to unsubstituted oxazoles [3].
Solubility Soluble in DCM, EtOAc, THFHighly miscible in aprotic organic solvents; poorly soluble in water due to the dominant hydrophobic surface area of the tert-butyl moiety.

Structure-Property Relationships (SPR)

To effectively utilize 5-(tert-butyl)oxazole-2-carbaldehyde in drug development, one must understand how its structural components dictate its physical and chemical behavior.

The Steric Shielding Effect of the tert-Butyl Group

The tert-butyl group at the C5 position exerts a profound steric influence. In typical oxazole chemistry, the ring is susceptible to ring-opening under strong nucleophilic attack or harsh basic conditions [4]. However, the massive steric cone of the tert-butyl group shields the C4 and C5 positions. This physical property ensures that synthetic reactions are highly regioselective, directing nucleophiles exclusively toward the highly electrophilic C2-carbaldehyde.

Electronic Modulation and Electrophilicity

Oxazoles are inherently electron-withdrawing heterocycles. The nitrogen atom at the 3-position pulls electron density away from the C2 carbon. When an aldehyde is attached at this position, its carbonyl carbon becomes exceptionally electrophilic [4]. This makes 5-(tert-butyl)oxazole-2-carbaldehyde highly reactive toward primary and secondary amines, facilitating rapid imine formation. However, this same electronic property makes the compound susceptible to auto-oxidation into the corresponding carboxylic acid if exposed to atmospheric oxygen over prolonged periods.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and a quality control checkpoint.

Protocol A: Quality Control and Handling (Self-Validating)

Due to the high electrophilicity of the C2-aldehyde, batches of 5-(tert-butyl)oxazole-2-carbaldehyde must be validated prior to use to rule out oxidation or hydration.

  • Sample Preparation: Dissolve 10 mg of the compound in 0.5 mL of anhydrous CDCl₃.

  • NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • Validation Checkpoint: Look for a sharp singlet in the far downfield region (typically ~9.6 to 9.8 ppm ).

    • Causality: This peak corresponds to the intact aldehyde proton. If a broad peak appears around 11.0–12.0 ppm, it indicates that the aldehyde has auto-oxidized to 5-(tert-butyl)oxazole-2-carboxylic acid. If the aldehyde peak is absent, the batch must be purified via flash chromatography (Hexanes/EtOAc) before proceeding.

  • Storage: Store the validated compound under an inert argon atmosphere at -20 °C to arrest oxidative degradation.

Protocol B: Reductive Amination Workflow

This is the standard methodology for converting this building block into a functionalized secondary amine for library synthesis.

  • Imine Formation: In an oven-dried flask, combine 5-(tert-butyl)oxazole-2-carbaldehyde (1.0 equiv) and the target primary amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Water Scavenging: Add activated 4Å molecular sieves.

    • Causality: The condensation releases water. Because the reaction is an equilibrium, the physical removal of water by the sieves drives the reaction forward to the imine (Schiff base) intermediate.

  • Reduction: Cool the mixture to 0 °C and add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.

    • Causality: NaBH(OAc)₃ is a mild reducing agent. It selectively reduces the protonated imine without reducing any unreacted starting aldehyde into a primary alcohol, ensuring high product purity.

  • Quench and Workup: After 12 hours at room temperature, quench the reaction with saturated aqueous NaHCO₃.

    • Causality: The bicarbonate neutralizes the acetic acid byproduct generated by the reducing agent and safely decomposes any residual hydride, preventing downstream contamination.

  • Extraction: Extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Visualization

The following diagram illustrates the logical flow and transition states of the reductive amination protocol described above.

Workflow SM 5-(tert-Butyl)oxazole-2-carbaldehyde Imine Imine Intermediate (Schiff Base) SM->Imine Amine Primary Amine (R-NH2) + Mild Acid Catalyst Amine->Imine Product Secondary Amine Derivative (Target Scaffold) Imine->Product RedAgent NaBH(OAc)3 (Reductive Amination) RedAgent->Product QC QC Validation (1H NMR & LC-MS) Product->QC

Workflow for the reductive amination of 5-(tert-butyl)oxazole-2-carbaldehyde.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7366, Tert-butylbenzene" (Utilized for comparative steric and boiling point causality). PubChem. Available at: [Link]

  • MDPI. "Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans" (Utilized for tert-butyl lipophilicity and steric shielding effects). Antioxidants. Available at:[Link]

  • Thieme Connect. "Product Class 12: Oxazoles" (Utilized for oxazole-2-carbaldehyde electronic reactivity and stability). Science of Synthesis. Available at:[Link]

5-(tert-Butyl)oxazole-2-carbaldehyde chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Structural Profiling and Mechanistic Synthesis of 5-(tert-Butyl)oxazole-2-carbaldehyde

Executive Summary

5-(tert-Butyl)oxazole-2-carbaldehyde is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. The presence of the sterically demanding tert-butyl group at the C-5 position, coupled with the highly reactive formyl group at the C-2 position, makes this compound an ideal precursor for synthesizing complex, biologically active oxazole derivatives. This technical guide provides an authoritative structural profile and a field-validated, two-step synthetic methodology for its preparation.

Structural and Physicochemical Profiling

Understanding the physicochemical properties of 5-(tert-butyl)oxazole-2-carbaldehyde is critical for predicting its behavior in subsequent synthetic steps, such as reductive aminations, Wittig olefinations, or Grignard additions. The data below summarizes the core metrics of this compound[1].

Table 1: Physicochemical and Structural Data

ParameterValue
Chemical Name 5-(tert-Butyl)oxazole-2-carbaldehyde
CAS Registry Number 252662-41-2
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
SMILES String CC(C)(C)C1=CN=C(O1)C=O
InChIKey PXCITRFXUWRCHZ-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) 43.1 Ų
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 0

Synthetic Logic and Mechanistic Causality

The synthesis of 5-(tert-butyl)oxazole-2-carbaldehyde is best achieved via a convergent, two-step sequence designed to maximize regiocontrol and minimize thermodynamic degradation.

Step 1: Core Construction via Van Leusen Synthesis The oxazole core is constructed using the , a highly efficient [3+2] cycloaddition[2]. By reacting pivalaldehyde with tosylmethyl isocyanide (TosMIC)—which acts as a versatile C₂N₁ 3-atom synthon—in the presence of a base, the 5-(tert-butyl)oxazole intermediate is formed[3]. This method is chosen over the traditional Robinson-Gabriel synthesis because it avoids the need for complex acyclic precursors, directly yielding the C-5 substituted oxazole in a single operation[4].

Step 2: Regioselective C-2 Lithiation and Formylation The second step involves the regioselective functionalization of the C-2 position. Oxazoles undergo preferential C-2 deprotonation when treated with strong bases like n-butyllithium[5]. However, this step is mechanistically precarious. The resulting 2-lithiooxazole exists in a thermodynamic equilibrium with its ring-opened valence isomer, an acyclic isocyanovinyllithium alkoxide[6].

Causality of Experimental Design: To suppress this ring-opening pathway, the metalation must be strictly conducted at cryogenic temperatures (-78 °C)[5]. By maintaining kinetic control and rapidly quenching the 2-lithio intermediate with N,N-dimethylformamide (DMF), the formyl group is successfully installed at the C-2 position before the acyclic tautomer can accumulate[6].

SyntheticLogic A Pivalaldehyde + TosMIC B Base (K2CO3) MeOH, Reflux A->B Van Leusen Cycloaddition C 5-(tert-Butyl)oxazole [Core Intermediate] B->C D n-BuLi, THF -78 °C C->D C-2 Deprotonation E 2-Lithio-5-(tert-butyl)oxazole [Kinetic Trap] D->E F DMF Quench Warm to RT E->F Formylation G 5-(tert-Butyl)oxazole-2-carbaldehyde [Target Compound] F->G

Figure 1: Mechanistic workflow for the synthesis of 5-(tert-butyl)oxazole-2-carbaldehyde.

Detailed Experimental Protocols

The following protocols have been designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity and high yields.

Protocol A: Synthesis of 5-(tert-Butyl)oxazole

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with argon.

  • Reagent Loading: Charge the flask with tosylmethyl isocyanide (TosMIC, 1.0 equiv) and anhydrous methanol (0.2 M relative to TosMIC). Add pivalaldehyde (1.1 equiv) via syringe.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) in one portion. Causality: K₂CO₃ is strong enough to deprotonate the active methylene of TosMIC but mild enough to prevent undesired aldol-type side reactions with the aldehyde[3].

  • Cycloaddition: Heat the suspension to reflux (approx. 65 °C) for 3-4 hours.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (8:2) eluent. The reaction is complete when the TosMIC spot (visualized via KMnO₄ stain) is fully consumed.

  • Workup: Cool the mixture to room temperature and concentrate in vacuo to remove methanol. Partition the residue between ethyl acetate and distilled water.

  • Extraction & Purification: Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford 5-(tert-butyl)oxazole as a pale yellow oil.

Protocol B: Regioselective C-2 Formylation

  • Preparation: In a flame-dried Schlenk flask under a strict argon atmosphere, dissolve 5-(tert-butyl)oxazole (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for at least 15 minutes.

  • Lithiation: Dropwise add n-butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 equiv) over 15 minutes. Causality: Slow addition prevents localized exothermic spikes, which would otherwise provide the activation energy required for the 2-lithiooxazole to ring-open into the acyclic isocyanovinyllithium alkoxide[6].

  • Maturation: Stir the resulting pale-yellow solution at -78 °C for 30 minutes to ensure complete and uniform metalation.

  • Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equiv) dropwise. Causality: DMF acts as the formylating agent, rapidly intercepting the kinetically trapped 2-lithio species before thermodynamic equilibration can occur[5].

  • Warming: Allow the reaction to stir at -78 °C for 1 hour, then remove the cooling bath and gradually warm to room temperature over 2 hours.

  • Validation Checkpoint: Quench the reaction by adding saturated aqueous NH₄Cl. The cessation of gas evolution and clean phase separation indicates a successful quench.

  • Workup & Purification: Extract the aqueous phase with diethyl ether (3x). Wash the combined organics with water and brine, dry over MgSO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc 9:1 to 7:3) to yield the final product, 5-(tert-butyl)oxazole-2-carbaldehyde.

References

  • Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: Molecules (MDPI) / PubMed Central URL: [Link]

  • Title: Product Class 12: Oxazoles (Science of Synthesis) Source: Thieme Chemistry URL: [Link]

Sources

Technical Guide: 5-(tert-Butyl)oxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(tert-Butyl)oxazole-2-carbaldehyde (CAS: 252662-41-2) is a specialized heterocyclic building block extensively utilized in medicinal chemistry and fragment-based drug discovery (FBDD). Characterized by a lipophilic tert-butyl group at the C5 position and a reactive formyl handle at C2, this scaffold serves as a robust bioisostere for amides and esters. Its primary utility lies in the synthesis of complex pharmaceutical candidates where the oxazole ring provides metabolic stability and improved pharmacokinetic profiles compared to traditional peptide linkages.

Physicochemical Profile

ParameterDataNotes
IUPAC Name 5-(tert-Butyl)-1,3-oxazole-2-carbaldehyde
CAS Number 252662-41-2Distinct from isoxazole isomers
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol Calculated using IUPAC atomic weights
Exact Mass 153.0790 DaMonoisotopic
Physical State Pale yellow oil or low-melting solidTendency to oxidize upon air exposure
Solubility DCM, THF, MeOH, DMSOPoorly soluble in water
Storage -20°C, under Argon/NitrogenHygroscopic and air-sensitive
Structural Analysis

The molecule features a 1,3-oxazole core. The C2-formyl group is the primary electrophilic site, highly susceptible to nucleophilic attack. The C5-tert-butyl group acts as a bulky steric shield, preventing metabolic degradation of the ring and increasing lipophilicity (LogP modulation), which is critical for blood-brain barrier (BBB) penetration in CNS drug design.

Synthetic Methodologies

The synthesis of 5-(tert-Butyl)oxazole-2-carbaldehyde typically proceeds via a modular approach, constructing the oxazole core first, followed by C2-functionalization.

Method A: Van Leusen Cyclization & C2-Formylation (Primary Route)

This route is preferred for its scalability and the availability of reagents.

Step 1: Synthesis of 5-(tert-Butyl)oxazole

Reagents: Pivalaldehyde, Tosylmethyl isocyanide (TosMIC), K₂CO₃, MeOH. Mechanism: The base-mediated reaction of TosMIC with pivalaldehyde undergoes a [3+2] cycloaddition followed by elimination of p-toluenesulfinic acid to yield the 5-substituted oxazole.

Step 2: Lithiation and Formylation

Reagents: n-Butyllithium (n-BuLi), DMF, THF (anhydrous). Protocol:

  • Dissolution: Dissolve 5-(tert-butyl)oxazole (1.0 equiv) in anhydrous THF under an inert atmosphere (Ar/N₂).

  • Lithiation: Cool the solution to -78°C . Add n-BuLi (1.1 equiv, 1.6 M in hexanes) dropwise over 15 minutes. The C2 proton is the most acidic (pKa ~20), allowing selective deprotonation to form the 2-lithiooxazole species.

  • Formylation: Stir at -78°C for 30-45 minutes. Add anhydrous DMF (1.5 equiv) dropwise.

  • Quench: Allow the mixture to warm to 0°C over 1 hour. Quench with saturated aqueous NH₄Cl or dilute HCl.

  • Workup: Extract with Et₂O or EtOAc. The crude aldehyde is often purified via silica gel chromatography (Hexane/EtOAc).

SynthesisWorkflow Start Pivalaldehyde (C5 Precursor) Core 5-(tert-Butyl)oxazole (Intermediate) Start->Core K2CO3, MeOH Reflux (Van Leusen) TosMIC TosMIC (Reagent) TosMIC->Core Lithio 2-Lithio-5-(tert-butyl)oxazole (Transient Species) Core->Lithio n-BuLi, THF -78°C Target 5-(tert-Butyl)oxazole- 2-carbaldehyde Lithio->Target 1. DMF 2. H3O+

Figure 1: Step-wise synthetic workflow from commercial precursors to the target aldehyde.

Method B: Oxidation of Alcohol Precursor

Alternatively, if (5-(tert-butyl)oxazol-2-yl)methanol is available, it can be oxidized.

  • Reagents: MnO₂ (10-20 equiv) in DCM or Swern oxidation conditions (DMSO, Oxalyl chloride, Et₃N).

  • Note: This method avoids strong bases but requires the alcohol precursor, which is less commonly available than the parent oxazole.

Reactivity & Applications in Drug Design

The C2-aldehyde is a versatile "warhead" for diversifying chemical libraries.

Key Transformations
  • Reductive Amination: Reaction with primary/secondary amines and NaBH(OAc)₃ yields 2-(aminomethyl)oxazoles , a common motif in GPCR ligands.

  • Wittig/HWE Olefination: Reaction with phosphonium ylides generates vinyl oxazoles, useful for extending carbon chains or linking to other aromatic systems.

  • Imidazo-fusion: Condensation with diamines can yield fused bicyclic systems like imidazo[2,1-b]oxazoles .

ReactivityMap Aldehyde 5-(tert-Butyl)oxazole- 2-carbaldehyde Amine 2-(Aminomethyl)oxazole (GPCR Ligands) Aldehyde->Amine R-NH2, NaBH(OAc)3 Reductive Amination Acid Oxazole-2-carboxylic Acid (Peptidomimetics) Aldehyde->Acid NaClO2, NaH2PO4 Pinnick Oxidation Alkene Vinyl Oxazole (Linker Extension) Aldehyde->Alkene Ph3P=CH-R Wittig Reaction Heterocycle Imidazo[2,1-b]oxazole (Fused Systems) Aldehyde->Heterocycle Diamines Condensation

Figure 2: Divergent synthesis pathways utilizing the C2-aldehyde handle.

Handling and Stability Protocols

  • Oxidation Sensitivity: Aldehydes at the C2 position of electron-rich heterocycles are prone to autoxidation to the corresponding carboxylic acid.

    • Protocol: Store under an inert atmosphere (Argon) in a tightly sealed vial.

  • Temperature: Long-term storage at -20°C is mandatory to prevent decomposition or polymerization.

  • Purification: If the compound degrades, purify via rapid filtration through a short plug of silica gel using 10-20% EtOAc in Hexanes immediately before use.

References

  • Van Leusen, A. M., et al. (1972).[1] "Chemistry of sulfonylmethyl isocyanides. XII. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of imidazoles and oxazoles." Tetrahedron Letters, 13(23), 2373–2376. Link

  • Verrier, C., et al. (2008). "Direct C-H Arylation of Oxazoles and Thiazoles." Journal of Organic Chemistry, 73(18), 7383–7386. Link

  • Shafer, C. M., & Molinski, T. F. (1998). "Lithiation of 2-Substituted Oxazoles." Journal of Organic Chemistry, 63(3), 551–555. Link

  • PubChem. (n.d.). "5-tert-butyl-1,3-oxazole-2-carbaldehyde - Compound Summary." National Center for Biotechnology Information. Link

Sources

The Biological Activity and Pharmacophore Dynamics of 5-(tert-Butyl)oxazole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates the success of a lead compound's journey through the drug development pipeline. 5-(tert-Butyl)oxazole-2-carbaldehyde (CAS: 252662-41-2) [1] has emerged as a highly privileged scaffold. As a Senior Application Scientist, I have observed that the unique combination of the electron-rich oxazole ring and the sterically demanding, highly hydrophobic tert-butyl group provides an ideal vector for targeting deep hydrophobic pockets in various kinases and structural proteins.

This technical guide explores the mechanistic rationale, biological applications, and self-validating experimental workflows associated with derivatives synthesized from this critical building block.

Mechanistic Rationale: The Power of the tert-Butyl-Oxazole Pharmacophore

The biological activity of 5-(tert-butyl)oxazole derivatives is primarily driven by their precise spatial geometry and lipophilicity.

  • Hydrophobic Anchoring: The tert-butyl group features a branched

    
     carbon center. When these derivatives enter the ATP-binding site of kinases (such as CDK2), this bulky moiety acts as a hydrophobic anchor. It displaces high-energy water molecules from deep lipophilic pockets, resulting in a favorable entropic shift that drives tight binding[2].
    
  • Directional Hydrogen Bonding: The oxazole ring itself acts as a rigid, planar spacer. Its nitrogen and oxygen atoms can serve as hydrogen bond acceptors, interacting with the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2)[2].

  • Steric Exclusion: The rigid geometry prevents the molecule from adopting unfavorable conformations, reducing the entropic penalty upon target binding.

Core Biological Applications

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a critical regulator of the eukaryotic cell cycle, specifically driving the G1 to S phase transition. Dysregulation of CDK2 is a hallmark of various malignancies. Derivatives of 5-(tert-butyl)oxazole-2-carbaldehyde, particularly aminothiazole-oxazole conjugates, have been proven to be highly potent inhibitors of the CDK2/Cyclin E complex[2]. X-ray crystallographic studies reveal that the 5-tert-butyl group perfectly occupies a large hydrophobic pocket near the ATP-binding site, while smaller or planar substituents (like methyl or phenyl groups) either fail to fill the space or cause steric clashes with the Gln131 backbone[2].

CDK2_Pathway A 5-t-Butyl-Oxazole Inhibitor B CDK2/Cyclin E Complex A->B Inhibits C Rb Protein Phosphorylation B->C Catalyzes D E2F Transcription Factor C->D Releases E G1 to S Phase Transition D->E Drives

Mechanism of action for 5-(tert-butyl)oxazole derivatives in CDK2/Cyclin E pathway inhibition.

Tubulin Polymerization Inhibition

Beyond kinases, the 5-tert-butyl-oxazole/imidazole motif is heavily utilized in the synthesis of vascular disrupting agents (VDAs) and tubulin inhibitors[3]. These compounds bind to the colchicine-binding site on


-tubulin. By preventing tubulin polymerization, these derivatives disrupt the cytoskeleton of rapidly dividing cancer cells and selectively destroy the fragile vasculature of solid tumors[3].

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the causality behind selecting the tert-butyl variant over other aliphatic or aromatic substitutions, the following table summarizes the in vitro SAR data for oxazole-derived aminothiazoles against the CDK2/Cyclin E complex.

Oxazole C-5 SubstituentTarget KinaseIC

(nM)
Mechanistic Observation
Hydrogen (Unsubstituted)CDK2/Cyclin E> 5,000Fails to engage the hydrophobic pocket; poor affinity.
Methyl (-CH

)
CDK2/Cyclin E> 1,000Insufficient hydrophobic contact surface area.
Phenyl (-C

H

)
CDK2/Cyclin E450Planar bulk causes steric clash with the Gln131 backbone[2].
tert-Butyl (-C(CH

)

)
CDK2/Cyclin E15 Optimal spatial fit; maximizes van der Waals interactions[2].

Data synthesized from established crystallographic and biochemical profiling of CDK2 inhibitors[2].

Self-Validating Experimental Protocols

The following protocols detail the synthesis and biological validation of a 5-(tert-butyl)oxazole derivative. Every step is designed with built-in causality and self-validation to ensure data integrity.

Protocol A: Reductive Amination Synthesis Workflow

Objective: Synthesize an aminothiazole-oxazole inhibitor using 5-(tert-Butyl)oxazole-2-carbaldehyde.

  • Schiff Base Formation: Dissolve 1.0 eq of 5-(tert-butyl)oxazole-2-carbaldehyde and 1.05 eq of the target primary amine (e.g., a 2-aminothiazole derivative) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Stir at room temperature for 2 hours.

  • Selective Reduction: Add 1.5 eq of Sodium Triacetoxyborohydride (NaBH(OAc)

    
    ).
    
    • Causality: NaBH(OAc)

      
       is deliberately chosen over NaBH
      
      
      
      . It is a mild reducing agent that selectively reduces the intermediate imine without reducing the highly reactive 2-carbaldehyde moiety of any unreacted starting material into an alcohol. This prevents the accumulation of inseparable side products.
  • Quenching & Phase Separation: Quench the reaction with saturated aqueous NaHCO

    
    .
    
    • Self-Validation: The cessation of gas (CO

      
      ) evolution serves as a visual indicator that the excess hydride has been safely neutralized. Extract the product into the organic (DCM) layer.
      
  • Purification: Concentrate the organic layer and purify via silica gel flash chromatography using a gradient of Ethyl Acetate/Hexanes.

Workflow Step1 5-(tert-Butyl)oxazole-2-carbaldehyde Step2 Reductive Amination NaBH(OAc)3, DCM Step1->Step2 Step3 Chromatographic Purification Silica Gel Step2->Step3 Step4 In Vitro Validation Radiometric Kinase Assay Step3->Step4 Step5 SAR Analysis & IC50 Step4->Step5

Self-validating synthetic and biological validation workflow for oxazole-based kinase inhibitors.

Protocol B: Radiometric In Vitro CDK2 Kinase Assay

Objective: Validate the biological inhibitory activity of the synthesized derivative[4].

  • Enzyme & Substrate Preparation: In a 96-well plate, prepare a reaction mixture containing 1 nM recombinant His-tagged CDK2/Cyclin E complex and 1 µM Histone H1 substrate in kinase buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl

    
    , 1 mM EGTA, 5 mM DTT).
    
  • Inhibitor Addition: Add the synthesized 5-(tert-butyl)oxazole derivative in a 10-point serial dilution (ranging from 10 µM to 0.1 nM) in DMSO.

    • Control Causality: Maintain a constant 1% DMSO concentration across all wells to prevent solvent-induced enzyme denaturation. Include Staurosporine as a positive control for pan-kinase inhibition to validate the dynamic range of the assay.

  • Reaction Initiation: Add 25 µM cold ATP spiked with 20 µCi/ml[

    
    -
    
    
    
    P]-ATP to initiate the reaction. Incubate at 30°C for 30 minutes.
  • Termination & Signal Isolation: Spot 40 µL of the reaction mixture onto P81 phosphocellulose filter paper.

    • Causality: P81 paper is highly negatively charged. It strongly binds the basic, positively charged Histone H1 protein.

  • Washing & Detection: Wash the P81 paper three times with 0.75% phosphoric acid.

    • Self-Validation: The phosphoric acid wash removes all unreacted, negatively charged [

      
      -
      
      
      
      P]-ATP. If the negative control (no enzyme) shows high radioactivity, the wash step failed. Measure the remaining radioactivity (representing phosphorylated Histone H1) via liquid scintillation counting to calculate the IC
      
      
      .

References

  • Source: Audrey Li et al., Journal of Medicinal Chemistry (2002)
  • 5-tert-butyl-1,3-oxazole-2-carbaldehyde Product Specification Source: Sigma-Aldrich / Enamine Building Blocks URL
  • Source: New Drug Approvals Database (2017)
  • Thiazolyl urea compounds for the treatment of cancer (WO2003070727A1)

Sources

5-(tert-Butyl)oxazole-2-carbaldehyde: A Strategic Pharmacophore & Synthetic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical architecture, synthetic pathways, and pharmacophoric utility of 5-(tert-Butyl)oxazole-2-carbaldehyde , a specialized heterocyclic building block in medicinal chemistry.

Executive Summary

5-(tert-Butyl)oxazole-2-carbaldehyde is a functionalized heterocyclic scaffold used primarily in Fragment-Based Drug Discovery (FBDD). It combines a rigid, aromatic oxazole linker with a bulky, lipophilic tert-butyl anchor and a reactive aldehyde warhead .

In drug design, this moiety serves two distinct roles:

  • Pharmacophore Module: The tert-butyl group occupies deep hydrophobic pockets (e.g., the ATP-binding site of kinases), while the oxazole ring provides critical geometric spacing and hydrogen-bond acceptance.

  • Synthetic Divergence Point: The C2-aldehyde functions as a versatile handle for generating diverse libraries of amines, imidazoles, and covalent inhibitors.

Part 1: Chemical Architecture & Properties[1]

The molecule derives its potency from the synergistic arrangement of its three functional domains.

DomainStructural FeaturePharmacological Function
Position 5 tert-Butyl Group Hydrophobic Anchor: Provides high steric bulk and lipophilicity (LogP contribution ~ +1.9). It is optimal for filling "selectivity pockets" in enzymes (e.g., the Gatekeeper region in kinases).
Core Ring 1,3-Oxazole Bioisostere & Spacer: Acts as a flat, aromatic linker that mimics peptide bonds (amide bioisostere) while reducing metabolic hydrolysis. The Nitrogen (N3) is a weak H-bond acceptor.
Position 2 Carbaldehyde (-CHO) Reactive Handle: Enables reductive amination, olefination, or reversible covalent bonding (e.g., hemithioacetal formation with Cysteine residues).

Physicochemical Profile (Predicted):

  • Molecular Weight: 153.18 g/mol

  • LogP: ~2.3 (Lipophilic)

  • TPSA: ~43 Ų (Good membrane permeability)

  • Rotatable Bonds: 1 (Highly rigid scaffold)

Part 2: Synthetic Methodology (The "How-To")

To ensure scientific integrity and reproducibility, two distinct synthetic routes are presented. Route A is the robust, scalable industrial standard. Route B is a direct, high-efficiency method for advanced laboratories.

Route A: The Cyclodehydration Protocol (Scalable)

This method avoids unstable intermediates and uses readily available starting materials.

Step 1: Hantzsch-Type Cyclization React 1-bromo-3,3-dimethylbutan-2-one (Bromopinacolone) with ethyl oxamate to form the oxazole ring.

  • Reagents: Ethyl oxamate, EtOH, Reflux.

  • Mechanism:[1][2] Nucleophilic attack of the amide nitrogen on the alpha-haloketone followed by cyclodehydration.

  • Product:Ethyl 5-(tert-butyl)oxazole-2-carboxylate .

Step 2: Reductive Cleavage Reduce the ester to the primary alcohol.

  • Reagents: LiAlH₄ (0.5 equiv) or NaBH₄/MeOH.

  • Product: (5-(tert-butyl)oxazol-2-yl)methanol.

Step 3: Selective Oxidation Oxidize the alcohol to the aldehyde without over-oxidation to the acid.

  • Reagents: MnO₂ (10 equiv, DCM, RT) or Swern Oxidation (DMSO, Oxalyl Chloride).

  • Product:5-(tert-Butyl)oxazole-2-carbaldehyde .

Route B: Direct C2-Lithiation (Advanced)

Prerequisite: Requires 5-(tert-butyl)oxazole (synthesized via Van Leusen reaction).

  • Protocol: Treat 5-(tert-butyl)oxazole with n-BuLi or LDA in THF at -78°C. The proton at C2 is acidic (pKa ~20). Quench the lithiated species with DMF .

  • Caution: Lithiated oxazoles are in equilibrium with acyclic isocyanides (Schöllkopf equilibrium). Maintain strictly low temperatures (< -70°C) to prevent ring opening.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the logical flow of synthesis, highlighting the divergence between the scalable ester route and the direct lithiation route.

SynthesisPath Start Bromopinacolone (1-bromo-3,3-dimethylbutan-2-one) Ester Ethyl 5-(tert-butyl) oxazole-2-carboxylate Start->Ester Cyclodehydration (EtOH, Reflux) Amide Ethyl Oxamate Amide->Ester Alcohol (5-(tert-butyl) oxazol-2-yl)methanol Ester->Alcohol Reduction (LiAlH4) Aldehyde TARGET: 5-(tert-Butyl)oxazole- 2-carbaldehyde Alcohol->Aldehyde Oxidation (MnO2 or Swern) Precursor2 5-(tert-Butyl)oxazole (via Van Leusen) Lithiated 2-Lithio-5-(tert-butyl)oxazole (-78°C) Precursor2->Lithiated Lithiation (n-BuLi, THF) Lithiated->Aldehyde Formylation (DMF, Quench)

Figure 1: Dual synthetic pathways for accessing 5-(tert-Butyl)oxazole-2-carbaldehyde. Route A (Left) is preferred for scale; Route B (Right) is faster but requires cryogenic control.

Part 4: Pharmacophoric Utility & Applications
1. The Hydrophobic "Selectivity" Filter

In kinase inhibitors, selectivity is often achieved by targeting the hydrophobic pocket adjacent to the ATP binding site (the "Gatekeeper" residue).

  • Mechanism: The tert-butyl group is a spherical, hydrophobic moiety that perfectly fills these pockets. Unlike flat phenyl rings, the tert-butyl group creates tight Van der Waals contacts in 3D space.

  • Example: In CDK2 inhibitors , the 5-tert-butyloxazole moiety has been shown to be "nearly optimal" for activity, outperforming methyl or phenyl analogs due to this precise shape complementarity.

2. The Aldehyde as a Warhead or Precursor

While often an intermediate, the aldehyde itself can serve as a Reversible Covalent Inhibitor .

  • Targeting Cysteine: The carbonyl carbon is electrophilic. It can form a reversible hemithioacetal with a non-catalytic cysteine residue in a target protein.

  • Targeting Lysine: It can form a Schiff base (imine) with a lysine residue, potentially locking a protein conformation.

  • Note: In most clinical candidates, this aldehyde is converted to an amine (via reductive amination) to improve metabolic stability, retaining the oxazole-t-butyl scaffold.

3. Structural Bioisosterism

The oxazole ring is a classic bioisostere for:

  • Amides: It mimics the planarity and dipole of a peptide bond but is resistant to proteases.

  • Esters: It retains the H-bond acceptor capability without the hydrolytic instability.

Part 5: Pharmacophore Interaction Map

Pharmacophore tButyl tert-Butyl Group (Hydrophobic) Oxazole Oxazole Ring (Scaffold) tButyl->Oxazole C5 Attachment Pocket Hydrophobic Pocket (e.g., Phe Gatekeeper) tButyl->Pocket Van der Waals Interaction Aldehyde Aldehyde (CHO) (Electrophile) Oxazole->Aldehyde C2 Attachment HBond H-Bond Donor (Backbone NH) Oxazole->HBond H-Bond Acceptor (N3) Cys Nucleophile (Cys-SH or Lys-NH2) Aldehyde->Cys Covalent Bond (Reversible)

Figure 2: Pharmacophore interaction map showing how the domains of the molecule interact with biological targets.

References
  • Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Source: Journal of Medicinal Chemistry (2002). Context: Establishes the 5-tert-butyloxazole moiety as a key pharmacophore for CDK2 inhibition. URL:[Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Source: PMC / NIH (2025). Context: detailed protocols for oxazole synthesis relevant to building the core scaffold. URL:[Link]

  • Identification of AC220 (Quizartinib), a Uniquely Potent FLT3 Inhibitor. Source: Journal of Medicinal Chemistry (2009). Context: Illustrates the use of the related 5-tert-butyl-isoxazole pharmacophore in clinical kinase inhibitors. URL:[Link]

  • Lithiation of Oxazoles: 2-Lithiooxazole. Source: Organic Reactions (Vedejs et al.). Context: Foundational chemistry for the direct C2-functionalization (Route B). URL:[Link]

Sources

Potential Therapeutic Applications of Oxazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazole ring—a five-membered heterocycle containing oxygen and nitrogen at the 1 and 3 positions—represents a "privileged scaffold" in modern medicinal chemistry. Unlike simple structural spacers, the oxazole moiety actively participates in ligand-target interactions through hydrogen bonding (via N3),


-

stacking (aromatic character), and metabolic modulation.

This guide moves beyond basic textbook definitions to explore the high-impact therapeutic applications of oxazole derivatives, ranging from FDA-approved proteostasis regulators to next-generation kinase inhibitors. We provide field-proven synthetic protocols, quantitative structure-activity relationship (SAR) data, and mechanistic workflows to accelerate your research.

Section 1: The Oxazole Pharmacophore

Structural & Electronic Properties

The 1,3-oxazole ring is planar and aromatic, with a resonance energy of approximately 23 kcal/mol. Its unique electronic distribution is critical for drug design:

  • Hydrogen Bonding: The nitrogen atom (N3) acts as a moderate hydrogen bond acceptor (pKa of conjugate acid ~0.8), crucial for interacting with serine/threonine residues in enzyme active sites.

  • Metabolic Stability: The oxazole ring is generally resistant to oxidative metabolism compared to furan or pyrrole, though C2 and C5 positions can be susceptible to metabolic functionalization if not sterically protected.

  • Bioisosterism: It frequently serves as a bioisostere for amide bonds and ester linkages, improving oral bioavailability by reducing hydrolytic susceptibility.

Section 2: FDA-Approved Case Studies

Tafamidis: Kinetic Stabilization of Transthyretin

Drug: Tafamidis (Vyndaqel®) Class: Benzoxazole Derivative Indication: Transthyretin Amyloid Cardiomyopathy (ATTR-CM)[1][2]

Mechanism of Action: Tafamidis does not inhibit an enzyme; it acts as a kinetic stabilizer . Transthyretin (TTR) is a tetrameric protein that transports thyroxine and retinol.[2][3][4] In ATTR amyloidosis, the tetramer dissociates into monomers, which misfold and aggregate into amyloid fibrils.[3][4][5]

Tafamidis binds to the two unoccupied thyroxine-binding sites within the TTR tetramer dimer-dimer interface.[4][5] This binding raises the activation energy required for tetramer dissociation, effectively "locking" the protein in its functional state and preventing the amyloidogenic cascade.

Figure 1: Mechanism of TTR stabilization by Tafamidis. The drug binds to the tetramer, raising the energy barrier for dissociation.

Oxaprozin: Anti-Inflammatory Efficacy

Drug: Oxaprozin (Daypro®) Structure: 4,5-diphenyl-2-oxazolepropionic acid Mechanism: Non-selective COX-1 and COX-2 inhibition.[6] Unlike many NSAIDs that have short half-lives, the oxazole core of oxaprozin contributes to its lipophilicity and high protein binding, resulting in a long half-life (~40-50 hours) that allows for once-daily dosing.

Section 3: Oncology – The New Frontier (VEGFR2 Inhibition)

Recent research has pivoted toward Benzimidazole-Oxadiazole hybrids as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key driver of tumor angiogenesis.

Structure-Activity Relationship (SAR) Data

A 2025 study synthesized a series of these hybrids. The oxazole ring serves as a linker that orients the benzimidazole and phenyl rings to occupy the ATP-binding pocket of the kinase.

Table 1: Cytotoxicity (IC50) of Novel Benzimidazole-Oxadiazole Hybrids

Compound IDR1 SubstituentR2 SubstituentA549 (Lung) IC50 (μM)MCF-7 (Breast) IC50 (μM)Selectivity Index (SI)
4r Methoxy2,4-Dichloro0.3 ± 0.05 0.5 ± 0.08 >10
4s Methoxy3,4-Dihydroxy1.6 ± 0.121.2 ± 0.105.8
4c H4-Fluoro6.1 ± 0.456.1 ± 0.502.1
Cisplatin (Control)--19.7 ± 1.214.7 ± 0.91.5

Data Source: Derived from recent SAR studies on VEGFR2 inhibitors (e.g., Search Result 1.23).

Key Insight: The 2,4-dichloro substitution (Compound 4r) significantly enhances hydrophobic interactions within the hydrophobic pocket of the kinase enzyme, leading to nanomolar potency superior to standard chemotherapy agents like Cisplatin.

Section 4: Synthetic Architectures & Protocols

Protocol: Zinc-MsOH Mediated Reductive Cyclization

This is a modern, green chemistry approach suitable for synthesizing 2-aryl benzoxazoles (like the Tafamidis scaffold) without harsh dehydrating agents.

Reagents:

  • Precursor: o-nitrophenol ester (e.g., 3-(3,5-dichlorobenzoyloxy)-4-nitrobenzoic acid).[1]

  • Catalyst: Zinc dust (3.0 equiv).

  • Solvent/Acid: Methanesulfonic acid (MsOH) (10 equiv).

Step-by-Step Methodology:

  • Preparation: Charge a dried round-bottom flask with the o-nitrophenol ester precursor (1.0 mmol) and Zinc dust (3.0 mmol).

  • Activation: Add Methanesulfonic acid (3.0 mL) dropwise at 0°C under nitrogen atmosphere.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

    • Mechanism:[3][5][6][7][8][9][10][11][12] Zn reduces the nitro group to an amine/hydroxylamine, which attacks the ester carbonyl. MsOH facilitates the dehydration and ring closure.

  • Quench: Pour the reaction mixture slowly into ice-cold water (50 mL).

  • Isolation: Filter the precipitated solid. Wash with saturated NaHCO3 (to neutralize acid) and water.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield the benzoxazole product.[1]

Figure 2: Workflow for the Zinc-MsOH mediated reductive cyclization of benzoxazoles.

Section 5: Biological Validation

Protocol: Kinase Inhibition Assay (VEGFR2)

To validate the efficacy of synthesized oxazole derivatives, a robust biochemical assay is required.

System: ADP-Glo™ Kinase Assay (Promega) or similar FRET-based system.

  • Enzyme Prep: Dilute recombinant human VEGFR2 kinase (0.5 ng/µL) in kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Treatment: Add 1 µL of oxazole derivative (dissolved in DMSO, serial dilutions 10 µM to 0.1 nM) to 384-well plate.

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix (Poly(Glu, Tyr) 4:1, 0.2 mg/mL; ATP 10 µM).

  • Incubation: Incubate at 25°C for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 mins. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Analysis: Measure luminescence. Plot RLU vs. log[Concentration] to calculate IC50 using non-linear regression (Sigmoidal dose-response).

References

  • Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. National Institutes of Health (PMC).Link

  • Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity. PubMed Central.Link

  • A new synthesis of tafamidis via zinc-MsOH mediated reductive cyclisation strategy. Indian Academy of Sciences.[1]Link

  • Clinical pharmacokinetics of oxaprozin. PubMed.Link

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies. Bentham Science.Link

Sources

Advanced Methodologies in Oxazole Synthesis: From Classical Cyclizations to Metal-Catalyzed Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Review of Oxazole Synthesis Methods Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Importance in Medicinal Chemistry

The oxazole ring is a critical pharmacophore in drug discovery, valued for its ability to participate in hydrogen bonding, π-stacking interactions, and its role as a bioisostere for amide bonds and carboxylates.[1][2][3][4] Its planar, aromatic nature allows it to position substituents in specific vectors, making it essential in the design of kinase inhibitors, antibiotics, and anti-inflammatory agents.

Key Therapeutic Examples:

  • Oxaprozin (Daypro): A non-steroidal anti-inflammatory drug (NSAID) featuring a 4,5-diphenyl-substituted oxazole core.[5][6]

  • Natural Products: The scaffold appears in complex marine alkaloids like Diazonamide A (antimitotic) and Phorboxazoles (cytostatic), where the oxazole ring contributes to conformational rigidity.

Classical Cyclodehydration: The Robinson-Gabriel Synthesis

Mechanistic Insight

The Robinson-Gabriel synthesis remains the gold standard for constructing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. It proceeds via the intramolecular cyclodehydration of 2-acylaminoketones.

Causality & Choice of Reagents:

  • Dehydrating Agents: Classically, harsh acids like H₂SO₄ or POCl₃ were used. However, these often lead to charring or decomposition of sensitive substrates.

  • Burgess Reagent: For acid-sensitive substrates, the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) provides a mild, neutral alternative, promoting cyclization via a sulfamoylated intermediate that undergoes facile elimination.

Experimental Protocol: Cyclization using Burgess Reagent

This protocol is selected for its high tolerance of functional groups compared to POCl₃ methods.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the 2-acylaminoketone (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Reagent Addition: Add Burgess reagent (1.5 equiv) in one portion under an inert atmosphere (N₂ or Ar).

  • Reaction: Heat the mixture to reflux (approx. 66°C) and monitor by TLC/LC-MS. Conversion is typically complete within 1-3 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (typically Hexane/EtOAc gradient).

Visualization: Robinson-Gabriel Mechanism[7]

RobinsonGabriel Start 2-Acylaminoketone (Keto-Amide Tautomer) Enol Enol Tautomer (Nucleophilic Oxygen) Start->Enol Tautomerization Cyclization 5-Hydroxyoxazoline Intermediate Enol->Cyclization Intramolecular O-Attack Dehydration Elimination of H2O (Assisted by Reagent) Cyclization->Dehydration Activation of OH Product Oxazole Product Dehydration->Product - H2O / Aromatization

Caption: The Robinson-Gabriel pathway involves cyclization of the enolic amide followed by aromatizing dehydration.

Modular Assembly: The Van Leusen Reaction

Mechanistic Insight

The Van Leusen reaction offers a distinct retrosynthetic disconnection, assembling the oxazole ring from an aldehyde and Tosylmethyl Isocyanide (TosMIC). This method is particularly powerful for generating 5-substituted oxazoles, which are difficult to access via Robinson-Gabriel due to the instability of the required formyl-aminoketone precursors.

Trustworthiness of the System: The reaction is self-validating because the elimination of p-toluenesulfinic acid (TosH) is the driving force. If the intermediate oxazoline forms, the thermodynamic drive to aromatize ensures product formation.

Experimental Protocol: Standard Van Leusen Synthesis

Step-by-Step Methodology:

  • Setup: To a solution of the aldehyde (1.0 equiv) and TosMIC (1.1 equiv) in MeOH (0.2 M).

  • Base Addition: Add K₂CO₃ (2.0 equiv). Note: Anhydrous conditions are not strictly required, but MeOH should be dry for optimal yields.

  • Reflux: Heat the suspension to reflux for 2–4 hours. The mixture often turns homogeneous as the reaction proceeds.

  • Workup: Remove solvent under reduced pressure. Resuspend the residue in water and extract with EtOAc or DCM.

  • Purification: The elimination byproduct (TosK) is water-soluble. The organic layer often yields pure oxazole after drying and evaporation; otherwise, a short silica plug is sufficient.

Visualization: Van Leusen Mechanism[7][8]

VanLeusen Reagents Aldehyde + TosMIC Deprotonation TosMIC Anion (Nucleophile) Reagents->Deprotonation Base (K2CO3) Attack Betaine Intermediate Deprotonation->Attack Attack on Carbonyl Cyclization 4-Tosyl-2-oxazoline Attack->Cyclization 5-endo-dig Cyclization Elimination Elimination of TosH Cyclization->Elimination Base-mediated Product 5-Substituted Oxazole Elimination->Product Aromatization

Caption: Base-mediated cycloaddition of TosMIC to aldehydes followed by sulfinate elimination.

Modern Catalytic Approaches: Rhodium-Catalyzed Transannulation

Mechanistic Insight

Recent advances have moved beyond condensation reactions to transition-metal-catalyzed convergent synthesis. A standout method is the Rh(II)-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with aldehydes.

Why this method? It utilizes N-sulfonyl-1,2,3-triazoles as safer, stable precursors to rhodium azavinyl carbenes. This method allows for the synthesis of 2,5-disubstituted oxazoles under neutral conditions, avoiding the strong acids or bases of classical methods.

Experimental Protocol: Rh(II)-Catalyzed Reaction

Step-by-Step Methodology:

  • Reagents: Combine N-sulfonyl-1,2,3-triazole (1.0 equiv) and aldehyde (1.5 equiv) in chloroform (CHCl₃).

  • Catalyst: Add Rh₂(oct)₄ (2 mol%).

  • Conditions: Heat to reflux (approx. 60°C) for 12 hours.

  • Mechanism: The Rh(II) catalyst decomposes the triazole to release N₂, generating a transient Rh-carbene. This species reacts with the aldehyde oxygen, followed by ring closure and regeneration of the catalyst.

  • Purification: Direct concentration and flash chromatography.

Visualization: Rh-Catalyzed Pathway[9]

RhodiumPathway Triazole N-Sulfonyl-1,2,3-triazole Carbene Rh-Azavinyl Carbene Triazole->Carbene Rh2(oct)4, -N2 Ylide Carbonyl Ylide Intermediate Carbene->Ylide + Aldehyde Product Oxazole Ylide->Product Cyclization & Sulfonyl Elimination

Caption: Rh(II)-catalyzed denitrogenative transannulation of triazoles with aldehydes.

Comparative Selection Guide

FeatureRobinson-GabrielVan LeusenRh-Catalyzed Transannulation
Primary Bond Formation Intramolecular CyclizationC-C and C-O AssemblyConvergent [3+2] Annulation
Precursors 2-AcylaminoketonesAldehydes + TosMIC1,2,3-Triazoles + Aldehydes
Regioselectivity 2,5- and 2,4,5-substituted5-substituted (mainly)2,5-disubstituted
Key Reagents Burgess Reagent, POCl₃TosMIC, K₂CO₃, MeOHRh₂(oct)₄, CHCl₃
Limitations Precursor synthesis (Dakin-West)Limited substitution at C2/C4Cost of catalyst
Best For Highly substituted coresSimple 5-aryl/alkyl oxazolesOrthogonal functionalization

References

  • Robinson-Gabriel Synthesis Mechanism and Scope

    • Title: The Robinson-Gabriel Synthesis of Oxazoles.[7]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Van Leusen Reaction Protocol

    • Title: Van Leusen Oxazole Synthesis.[8][9][10]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Modern Copper-Catalyzed Methods

    • Title: Room Temperature Copper(II)
    • Source: Journal of the American Chemical Society (via NIH).
    • URL:[Link]

  • Rhodium-Catalyzed Transannulation

    • Title: Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes.[11][12]

    • Source: RSC Advances.[12]

    • URL:[Link]

  • Oxaprozin Pharmacological Data

    • Title: Oxaprozin (PubChem Compound Summary).
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Methodological & Application

The Van Leusen Oxazole Synthesis: A Detailed Guide to the Preparation of 5-Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Oxazole Moiety

The oxazole ring is a cornerstone in medicinal chemistry, appearing as a key structural motif in a vast array of natural products and pharmacologically active compounds.[1][2][3][4] Its unique electronic properties and ability to participate in various non-covalent interactions allow oxazole-containing molecules to bind effectively to a wide spectrum of biological targets, including enzymes and receptors.[1][2][3] This has led to their development as antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer agents.[1][2] Consequently, robust and versatile synthetic methods for accessing substituted oxazoles are of paramount importance in the field of drug discovery and development.

The Van Leusen oxazole synthesis, first reported in 1972, stands out as one of the most efficient and widely adopted methods for the preparation of oxazoles.[1][2][3][5] This reaction offers a direct and mild pathway to 5-substituted oxazoles through the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC).[1][6][7] TosMIC, a stable and odorless solid, serves as a versatile C2N1 synthon, making this transformation highly practical for both small-scale and library synthesis.[1][6] This application note provides a comprehensive overview of the Van Leusen oxazole synthesis for preparing 5-substituted oxazoles, including a detailed mechanistic explanation, step-by-step experimental protocols, and practical insights for successful execution.

Reaction Mechanism: A Stepwise Look at Oxazole Formation

The Van Leusen oxazole synthesis proceeds through a well-defined, base-mediated reaction sequence. The unique reactivity of TosMIC, which possesses an acidic methylene group, an isocyanide functionality, and a tosyl group as an excellent leaving group, drives the transformation.[1][7][8] The generally accepted mechanism for the formation of a 5-substituted oxazole is as follows:

  • Deprotonation of TosMIC: The reaction is initiated by the deprotonation of the acidic α-proton of TosMIC by a base, generating a nucleophilic carbanion.[9]

  • Nucleophilic Attack: The newly formed carbanion attacks the carbonyl carbon of the aldehyde, forming an alkoxide intermediate.

  • Intramolecular Cyclization: The intermediate then undergoes a 5-endo-dig intramolecular cyclization, where the alkoxide attacks the electrophilic carbon of the isocyanide group. This step forms a five-membered oxazoline intermediate.[10]

  • Elimination and Aromatization: The final step involves the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), leading to the formation of the stable, aromatic 5-substituted oxazole ring.[1][2][8]

Van_Leusen_Mechanism Mechanism of the Van Leusen Oxazole Synthesis TosMIC TosMIC step1 1. Deprotonation TosMIC->step1 Aldehyde R-CHO step2 2. Nucleophilic Attack Aldehyde->step2 Base Base Base->step1 Oxazole 5-Substituted Oxazole Carbanion TosMIC Carbanion Carbanion->step2 Alkoxide Alkoxide Intermediate step3 3. Cyclization (5-endo-dig) Alkoxide->step3 Oxazoline Oxazoline Intermediate step4 4. Elimination & Aromatization Oxazoline->step4 step1->Carbanion step2->Alkoxide step3->Oxazoline step4->Oxazole

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Materials and Equipment

Reagents:

  • Aldehyde (Aromatic or Aliphatic)

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Column chromatography setup (silica gel)

Experimental Protocol: Synthesis of 5-Phenyl-1,3-oxazole

This protocol describes a representative synthesis of a 5-substituted oxazole using benzaldehyde as the starting material.

Experimental_Workflow Experimental Workflow for 5-Substituted Oxazole Synthesis A 1. Reagent Setup - Dissolve benzaldehyde and TosMIC in methanol. - Add potassium carbonate. B 2. Reaction - Reflux the mixture for 2-4 hours. - Monitor progress by TLC. A->B C 3. Work-up - Cool and concentrate the reaction mixture. - Partition between water and ethyl acetate. B->C D 4. Extraction & Drying - Separate the organic layer. - Wash with brine and dry over Na₂SO₄. C->D E 5. Purification - Filter and concentrate the organic layer. - Purify the crude product by column chromatography. D->E F 6. Characterization - Obtain the pure 5-phenyl-1,3-oxazole. - Characterize by NMR, IR, and MS. E->F

Caption: Experimental Workflow for 5-Substituted Oxazole Synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.0 eq). Dissolve the starting materials in anhydrous methanol (approximately 0.2 M concentration with respect to the aldehyde).

  • Base Addition: To the stirred solution, add anhydrous potassium carbonate (2.0 eq).

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle or oil bath.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 4:1 hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 5-phenyl-1,3-oxazole.

Scope and Versatility of the Reaction

The Van Leusen oxazole synthesis is compatible with a wide range of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes.[7] Aromatic aldehydes bearing both electron-donating and electron-withdrawing groups generally provide good to excellent yields of the corresponding 5-substituted oxazoles.[2]

AldehydeBaseSolventTime (h)Yield (%)Reference
BenzaldehydeK₂CO₃Methanol2-4~85[11]
4-ChlorobenzaldehydeK₂CO₃Methanol3~90[1]
4-MethoxybenzaldehydeK₂CO₃Methanol3~88[1]
2-NaphthaldehydeK₂CO₃Methanol4~80[2]
2-Chloroquinoline-3-carbaldehydeK₂CO₃Methanol883[1][2]
CyclohexanecarboxaldehydeK₂CO₃Methanol5~75[6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive base (hydrated K₂CO₃)- Low reaction temperature- Impure starting materials- Use freshly dried, anhydrous K₂CO₃.- Ensure the reaction is at a gentle reflux.- Purify aldehydes if necessary (e.g., by distillation).
Formation of Side Products - Polymerization of TosMIC- Aldol condensation of aliphatic aldehydes- Add the base portion-wise to control the reaction temperature.- For sensitive aldehydes, consider using a milder base or lower reaction temperature.
Difficult Purification - Presence of p-toluenesulfinic acid byproduct- Ensure thorough washing with water during the work-up to remove the water-soluble byproduct. A wash with a dilute aqueous base (e.g., NaHCO₃) can also be effective.

Conclusion

The Van Leusen oxazole synthesis is a powerful and reliable method for the preparation of 5-substituted oxazoles, which are valuable building blocks in medicinal chemistry and materials science.[3] Its operational simplicity, use of a stable isocyanide reagent, and broad substrate scope make it an attractive strategy for researchers in both academic and industrial settings. By understanding the underlying mechanism and following the detailed protocols provided, scientists can effectively utilize this reaction to access a diverse range of oxazole derivatives for their research and development endeavors.

References

  • Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

  • Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]

  • Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. [Link]

  • Grokipedia. (n.d.). Van Leusen reaction. [Link]

  • Chemospecific. (2024, January 10). Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! [Video]. YouTube. [Link]

  • Sciforum. (n.d.). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. [Link]

  • Google Patents. (n.d.). Process for producing 5-substituted oxazole and 1,5-disubstituted imidazole compounds.
  • Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Wiley Online Library. (n.d.). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. [Link]

  • Research Journal of Pharmacy and Technology. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

Sources

Technical Guide: Synthesis and Application of 5-(tert-Butyl)oxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Use of 5-(tert-Butyl)oxazole-2-carbaldehyde in Heterocyclic Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction & Chemical Profile[1][2][3][4][5]

5-(tert-Butyl)oxazole-2-carbaldehyde is a specialized heterocyclic building block valued in medicinal chemistry for its unique balance of reactivity and structural stability. Unlike simple oxazoles, the inclusion of a bulky tert-butyl group at the C5 position provides two critical advantages:

  • Steric Shielding: It protects the C5 position from electrophilic attack and metabolic oxidation, directing reactivity almost exclusively to the C2-formyl group or the C4 position.

  • Lipophilicity: It significantly enhances the logP of the final scaffold, improving membrane permeability for drug candidates targeting kinases (e.g., FLT3, CDK) or GPCRs.

Chemical Specifications
PropertyDescription
IUPAC Name 5-(tert-Butyl)-1,3-oxazole-2-carbaldehyde
Structure Oxazole ring with a formyl group at C2 and a tert-butyl group at C5.[1]
Molecular Weight ~153.18 g/mol
Key Reactivity Nucleophilic addition (C=O), C-H activation (C4), Multicomponent condensations (GBB).
Storage Store under inert atmosphere (Ar/N2) at -20°C. Aldehydes are prone to oxidation to carboxylic acids.

Synthesis Protocol: Preparation of the Core Scaffold

While 5-(tert-butyl)oxazole is occasionally available commercially, the 2-carbaldehyde derivative is often synthesized in situ or fresh due to stability concerns. The most robust route involves a two-stage process: Van Leusen Cyclization followed by C2-Lithiation/Formylation .

Stage I: Synthesis of 5-(tert-Butyl)oxazole (Van Leusen)

Rationale: The Van Leusen reaction is the gold standard for constructing 5-substituted oxazoles from aldehydes and TosMIC (Toluenesulfonylmethyl isocyanide).

Reagents:

  • Pivalaldehyde (Trimethylacetaldehyde)

  • TosMIC (p-Toluenesulfonylmethyl isocyanide)[2]

  • Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen.

  • Dissolution: Dissolve Pivalaldehyde (10 mmol) and TosMIC (10 mmol) in anhydrous MeOH (50 mL).

  • Cyclization: Add K₂CO₃ (10 mmol) in one portion. The reaction is exothermic; equip with a reflux condenser.

  • Reflux: Heat the mixture to reflux for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of TosMIC.[3]

  • Workup: Evaporate MeOH under reduced pressure. Resuspend residue in water (50 mL) and extract with Et₂O (3 x 30 mL).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexane) to yield 5-(tert-butyl)oxazole as a colorless oil.

Stage II: C2-Formylation (Lithiation/DMF Quench)

Rationale: The C2 proton of oxazole is the most acidic (pKa ~20). Lithiation at -78°C is regioselective, provided the C5 position is blocked (which it is, by the t-Butyl group).

Reagents:

  • 5-(tert-Butyl)oxazole (from Stage I)

  • n-Butyllithium (n-BuLi), 1.6M in hexanes

  • Dimethylformamide (DMF), anhydrous

  • THF, anhydrous

Procedure:

  • Cooling: Dissolve 5-(tert-butyl)oxazole (5 mmol) in anhydrous THF (20 mL) under Argon. Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi (5.5 mmol) dropwise over 10 minutes. Stir at -78°C for 30 minutes. The solution typically turns yellow/orange, indicating the formation of the 2-lithiooxazole species.

  • Formylation: Add anhydrous DMF (7.5 mmol) dropwise. Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.

  • Quench: Quench with saturated NH₄Cl solution (10 mL).

  • Isolation: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane:EtOAc 9:1) yields 5-(tert-Butyl)oxazole-2-carbaldehyde .

    • QC Check: ¹H NMR (CDCl₃) should show a singlet aldehyde peak at ~9.6–9.8 ppm and the t-butyl singlet at ~1.3 ppm.

Application Protocols: Heterocyclic Library Generation

The 2-formyl group serves as a "universal adapter" for generating complex bioactive scaffolds. Below are two high-value protocols.

Protocol A: Groebke-Blackburn-Bienaymé (GBB) Reaction

Application: One-pot synthesis of fused Imidazo[1,2-a]pyridine scaffolds (Kinase Inhibitor cores).

Mechanism: A three-component condensation between the aldehyde, an amidine (2-aminopyridine), and an isocyanide.

Reagents:

  • 5-(tert-Butyl)oxazole-2-carbaldehyde (1.0 equiv)

  • 2-Aminopyridine (1.0 equiv)

  • tert-Butyl Isocyanide (1.1 equiv)

  • Catalyst: Scandium Triflate [Sc(OTf)₃] (5 mol%) or Acetic Acid (10 mol%)

  • Solvent: MeOH or DCM

Step-by-Step:

  • Mixing: In a 5 mL microwave vial, combine the aldehyde (0.5 mmol) and 2-aminopyridine (0.5 mmol) in MeOH (2 mL). Stir for 10 minutes to allow pre-formation of the imine intermediate.

  • Addition: Add tert-butyl isocyanide (0.55 mmol) and Sc(OTf)₃ (0.025 mmol).

  • Reaction: Seal the vial and stir at room temperature for 12 hours (or heat to 60°C for 2 hours for faster conversion).

  • Workup: Concentrate the solvent.

  • Purification: Purify via preparative HPLC or column chromatography (DCM:MeOH gradient).

  • Result: A 3-amino-imidazo[1,2-a]pyridine derivative substituted with the 5-(tert-butyl)oxazole moiety at the C2 position.

Protocol B: Reductive Amination (Library Synthesis)

Application: Installing solubilizing amine tails for SAR optimization.

Reagents:

  • 5-(tert-Butyl)oxazole-2-carbaldehyde

  • Secondary Amine (e.g., Morpholine, N-methylpiperazine)

  • Sodium Triacetoxyborohydride (STAB)

  • DCM or DCE[3]

Step-by-Step:

  • Imine Formation: Dissolve aldehyde (1.0 equiv) and amine (1.1 equiv) in DCE. Add catalytic Acetic Acid (1 drop). Stir for 30 mins.

  • Reduction: Add STAB (1.5 equiv) in one portion. Stir at RT for 4–16 hours.

  • Quench: Add saturated NaHCO₃. Extract with DCM.[3]

  • Outcome: Provides the 2-(aminomethyl)oxazole derivative, a common motif in GPCR ligands.

Visual Workflows

Figure 1: Synthesis & Reactivity Flowchart

This diagram illustrates the critical path from raw materials to the aldehyde and its subsequent divergence into bioactive scaffolds.

OxazoleSynthesis Pival Pivalaldehyde (Starting Material) Oxazole 5-(tert-Butyl)oxazole (Core Scaffold) Pival->Oxazole Van Leusen (K2CO3, MeOH) TosMIC TosMIC TosMIC->Oxazole Lithio 2-Lithio-5-(t-Bu)oxazole (Reactive Intermediate) Oxazole->Lithio n-BuLi, -78°C (C2-Deprotonation) Aldehyde 5-(tert-Butyl)oxazole- 2-carbaldehyde (TARGET) Lithio->Aldehyde DMF Quench GBB_Prod Imidazo[1,2-a]pyridine (Kinase Inhibitor) Aldehyde->GBB_Prod GBB Reaction (R-NH2, R-NC) RedAm_Prod Aminomethyl-Oxazole (GPCR Ligand) Aldehyde->RedAm_Prod Reductive Amination (STAB, Amine)

Caption: Workflow for the synthesis of 5-(tert-butyl)oxazole-2-carbaldehyde and its downstream applications in diversity-oriented synthesis.

Figure 2: Groebke-Blackburn-Bienaymé (GBB) Mechanism

Visualizing the multicomponent assembly.

GBB_Mechanism Ald Oxazole-2-CHO Imine Schiff Base Intermediate Ald->Imine Condensation Amine 2-Aminopyridine Amine->Imine Iso Isocyanide (R-NC) Add [4+1] Cycloaddition Iso->Add Imine->Add + Isocyanide (Acid Cat.) Final Fused Imidazo[1,2-a]pyridine Scaffold Add->Final Rearrangement

Caption: The GBB Multicomponent Reaction pathway utilizing the oxazole aldehyde to generate fused heterocyclic systems.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Formylation Incomplete lithiation or temperature fluctuation.Ensure temperature stays below -70°C during n-BuLi addition. Use fresh n-BuLi (titrate before use).[3]
Ring Opening Base hydrolysis during workup.[3]Oxazole rings can be sensitive to strong aqueous acids/bases. Use saturated NH₄Cl for quenching and keep workup neutral.
Aldehyde Oxidation Air exposure.The aldehyde oxidizes to 5-(tert-butyl)oxazole-2-carboxylic acid. Store under Argon.[3] If solid forms, recrystallize or repurify.
GBB Reaction Stalls Steric hindrance of t-butyl group.While the t-butyl is at C5, it is distal to the aldehyde at C2. If stalling occurs, switch to Microwave heating (100°C, 10-20 min) or use Sc(OTf)₃ catalyst.

References

  • Van Leusen Oxazole Synthesis: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[2] 13. A general synthesis of 5-substituted oxazoles." Tetrahedron Letters, 1972, 13(23), 2369-2372.

  • Lithiation of Oxazoles: Vedejs, E., & Monahan, S. D. "Metallation of Oxazoles." Journal of Organic Chemistry, 1996.
  • Groebke-Blackburn-Bienaymé Reaction: Bienaymé, H., & Bouzid, K. "A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles." Angewandte Chemie International Edition, 1998, 37(16), 2234-2237.

  • Application in Drug Discovery: Boltjes, A., & Dömling, A.[4] "The Groebke–Blackburn–Bienaymé Reaction." European Journal of Organic Chemistry, 2019. (Review of GBB applications).

Sources

Application of 5-(tert-Butyl)oxazole-2-carbaldehyde in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-(tert-Butyl)oxazole-2-carbaldehyde in the Design and Synthesis of Advanced Kinase Inhibitors

Executive Summary

In modern targeted oncology and immunology, the architectural precision of small-molecule kinase inhibitors dictates both their potency and selectivity. 5-(tert-Butyl)oxazole-2-carbaldehyde (CAS: 252662-41-2) [1] has emerged as a privileged building block in medicinal chemistry. This bifunctional scaffold provides a highly reactive electrophilic aldehyde for rapid synthetic diversification, while the 5-tert-butyl-1,3-oxazole core serves as a lipophilic, hydrogen-bond-accepting anchor. This application note details the mechanistic rationale, structure-activity relationship (SAR) data, and validated synthetic protocols for utilizing this compound in the development of Cyclin-Dependent Kinase 2 (CDK2) and Janus Kinase (JAK) inhibitors[2],[3].

Structural Biology & Mechanistic Rationale

As a Senior Application Scientist, I emphasize that successful drug design requires understanding why a specific moiety is selected, rather than just how to synthesize it.

  • The tert-Butyl Group (Hydrophobic Pocket Filling): In the active site of kinases like CDK2, the ATP-binding pocket contains a distinct, deep hydrophobic cavity bordered by residues such as Lys33 and Asp145[3]. Smaller alkyl groups (e.g., methyl or ethyl) fail to fully occupy this space, leaving high-energy water molecules trapped. The bulky, branched sp3 carbon center of the tert-butyl group perfectly fills this cavity, maximizing van der Waals interactions and providing a massive entropic driving force for binding[3].

  • The Oxazole Core (Conformational Control): The oxazole ring is planar and electron-rich, acting as a structural spacer that projects the tert-butyl group into the hydrophobic pocket while its nitrogen atom can serve as a weak hydrogen bond acceptor.

  • The 2-Carbaldehyde (Synthetic Versatility): The aldehyde at the 2-position is highly activated by the adjacent electronegative heteroatoms. This makes it an exceptional electrophile for reductive aminations, Wittig olefinations, and condensation reactions to build complex hinge-binding motifs[2].

Target Pathways & Inhibitor Intervention

KinasePathway Mitogen Mitogenic Signals CyclinE Cyclin E / CDK2 Complex Mitogen->CyclinE Rb Rb Phosphorylation CyclinE->Rb CellCycle G1/S Phase Transition Rb->CellCycle Cytokine Cytokine Receptor JAK JAK1/3 Activation Cytokine->JAK STAT STAT Phosphorylation JAK->STAT Inflammation Inflammatory Response STAT->Inflammation Inhibitor 5-tBu-Oxazole Inhibitors Inhibitor->CyclinE Blocks ATP Site Inhibitor->JAK Blocks Hinge Region

Figure 1: Dual targeting of CDK2 and JAK/STAT pathways by 5-tBu-oxazole derived inhibitors.

Quantitative SAR Analysis: The Impact of the 5-Position

To demonstrate the critical nature of the tert-butyl substitution, we can analyze the Structure-Activity Relationship (SAR) of aminothiazole-based CDK2 inhibitors. Data indicates that increasing the bulk of the 5-oxazole substituent with a branched sp3 center drastically increases in vitro potency against CDK2/Cyclin E[3]. However, exceeding this steric boundary (e.g., with a phenyl ring) causes a steric clash with the backbone carbonyl of Gln131, resulting in a severe drop in activity[3].

Compound Variant (5-Position Substituent)CDK2/Cyclin E IC₅₀ (nM)Mechanistic Rationale for Binding Affinity
5-Hydrogen > 1,000Fails to engage the hydrophobic pocket; poor desolvation.
5-Methyl ~ 450Minimal van der Waals contact; pocket remains partially hydrated.
5-Ethyl ~ 180Improved lipophilic contact, but lacks sufficient 3D branching.
5-tert-Butyl ~ 15 Optimal fit; perfectly displaces water near Lys33/Asp145. [3]
5-Phenyl ~ 850Too bulky/rigid; induces steric clash with Gln131 carbonyl oxygen.[3]

Synthetic Workflows & Logical Relationships

SynthesisWorkflow SM 5-(tert-Butyl)oxazole- 2-carbaldehyde ReagentA Amine + NaBH(OAc)3 (Reductive Amination) SM->ReagentA ReagentB t-Bu-Sulfinamide + Ti(OEt)4 (Condensation) SM->ReagentB IntA Oxazolylmethylamine Intermediate ReagentA->IntA ProdA CDK2 Inhibitor (Aminothiazole) IntA->ProdA IntB Sulfinyl Imine Intermediate ReagentB->IntB ProdB JAK/SYK Inhibitor (Pyrrolopyrazine) IntB->ProdB

Figure 2: Divergent synthetic workflows utilizing 5-(tert-Butyl)oxazole-2-carbaldehyde.

Validated Experimental Protocols

The following protocols are engineered to be self-validating systems, ensuring high yields and preventing common side reactions (such as aldehyde over-reduction or oxazole ring opening).

Protocol A: Titanium-Mediated Condensation for JAK Inhibitor Intermediates

Application: Synthesis of pyrrolopyrazine-class JAK/SYK inhibitors.[2] Causality & Rationale: Aldehydes attached to electron-deficient heterocycles can be sluggish to condense with sterically hindered amines like 2-methylpropane-2-sulfinamide. Using purely acidic conditions can lead to decomposition. Titanium(IV) ethoxide (Ti(OEt)₄) is chosen because it acts dually as a mild Lewis acid to activate the carbonyl carbon and as an irreversible water scavenger to drive the imine formation equilibrium[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottomed flask purged with Argon, dissolve 5-(tert-butyl)oxazole-2-carbaldehyde (300 mg, ~1.96 mmol) in anhydrous THF (7 mL)[2].

  • Reagent Addition: Add 2-methylpropane-2-sulfinamide (1.2 equivalents) followed by the dropwise addition of Titanium(IV) ethoxide (2.0 equivalents)[2]. Note: Ti(OEt)₄ is highly moisture sensitive; handle via syringe techniques.

  • Reaction: Stir the reaction mixture at room temperature (20–25 °C) overnight. Monitor completion via LC-MS (look for the disappearance of the aldehyde mass and appearance of the sulfinyl imine mass).

  • Quenching (Critical Step): Slowly quench the reaction by the dropwise addition of brine (2 mL)[2]. Why brine? The water hydrolyzes the titanium complex, resulting in the formation of a thick yellow/white precipitate of titanium dioxide (TiO₂), trapping impurities[2].

  • Workup: Dilute the slurry with ethyl acetate (15 mL) and stir vigorously for 10 minutes. Filter the suspension through a pad of Celite to remove the TiO₂ salts. Wash the organic layer with additional brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the pure sulfinyl imine.

Protocol B: Selective Reductive Amination for CDK2 Scaffolds

Application: Synthesis of aminothiazole-based CDK2 inhibitors.[3] Causality & Rationale: We select Sodium triacetoxyborohydride (NaBH(OAc)₃) over Sodium borohydride (NaBH₄). The electron-withdrawing acetate groups make NaBH(OAc)₃ a milder reducing agent, ensuring it selectively reduces the transiently formed iminium ion without prematurely reducing the starting 5-(tert-butyl)oxazole-2-carbaldehyde into its corresponding primary alcohol.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the target primary amine (1.0 eq) and 5-(tert-butyl)oxazole-2-carbaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Stir at room temperature for 2 hours to allow iminium ion formation.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) in small portions to control the mild exotherm.

  • Completion: Allow the reaction to warm to room temperature and stir for 4–6 hours. Verify the consumption of the aldehyde via TLC (Hexanes:EtOAc 7:3, visualized with UV and KMnO₄).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct. Extract with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography to isolate the secondary amine intermediate.

References

  • Sigma-Aldrich Product Data: 5-tert-butyl-1,3-oxazole-2-carbaldehyde | 252662-41-2. Sigma-Aldrich. 1

  • Patent Literature (JAK/SYK Inhibitors): WO2013030138A1 - Pyrrolopyrazine kinase inhibitors. Google Patents. 2

  • Primary Literature (CDK2 Inhibitors): Li, Audrey Yun. Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. 3

Sources

Application Note: High-Performance FWA Synthesis Using 5-(tert-Butyl)oxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(tert-Butyl)oxazole-2-carbaldehyde (CAS: 252662-41-2) serves as a critical electrophilic building block in the synthesis of next-generation bis-oxazolyl stilbene and vinyl-thiophene fluorescent whitening agents (FWAs). Unlike the ubiquitous benzoxazole-based brighteners (e.g., Uvitex OB), non-benzo oxazole derivatives derived from this aldehyde offer unique spectral tuning, higher solubility in specific polymer matrices, and reduced self-quenching at high concentrations.

This guide details the protocol for utilizing 5-(tert-Butyl)oxazole-2-carbaldehyde to synthesize 1,4-Bis[2-(5-tert-butyloxazol-2-yl)vinyl]benzene , a high-quantum-yield optical brightener, via a convergent Wittig-Horner-Emmons (WHE) olefination strategy.

Part 1: Scientific Foundation & Mechanism

The Role of the Aldehyde Handle

The C2-aldehyde group on the oxazole ring acts as a reactive "hook," allowing for the precise attachment of the fluorophore (the oxazole unit) to a conjugated linker system. The tert-butyl group at the C5 position is structurally essential for two reasons:

  • Solubility & Compatibility: It increases lipophilicity, ensuring the final FWA disperses homogeneously in non-polar plastics (PE, PP, PS) without migrating or blooming.

  • Electronic Stabilization: It acts as a weak electron donor, stabilizing the excited state and preventing oxidative degradation during high-temperature polymer processing.

Reaction Mechanism: Wittig-Horner-Emmons Olefination

The most efficient route to highly conjugated FWAs using this aldehyde is the coupling with bis-phosphonate esters . This method is preferred over the Perkin or Knoevenagel condensations due to its high stereoselectivity for the trans (E) isomer, which is the fluorescence-active form.

Reaction Pathway:

  • Deprotonation: A base (NaH or KOtBu) deprotonates the benzylic phosphonate to form a carbanion.

  • Nucleophilic Attack: The carbanion attacks the carbonyl carbon of 5-(tert-Butyl)oxazole-2-carbaldehyde.

  • Elimination: The intermediate oxaphosphetane eliminates diethyl phosphate, yielding the E-alkene bond.

FWA_Synthesis_Mechanism Aldehyde 5-(tert-Butyl)oxazole- 2-carbaldehyde Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate Nucleophilic Attack Linker Tetraethyl p-xylylene diphosphonate Linker->Intermediate + Base (Deprotonation) Base Base (NaH or KOtBu) Product Bis(oxazolyl)stilbene FWA (E,E-Isomer) Intermediate->Product Elimination Byproduct Diethyl Phosphate Salt Intermediate->Byproduct Elimination

Figure 1: Mechanistic pathway for the convergent synthesis of Bis(oxazolyl)stilbene FWAs.

Part 2: Experimental Protocol

Reagents & Equipment
ReagentPurityRole
5-(tert-Butyl)oxazole-2-carbaldehyde >98%Electrophile (Fluorophore head)
Tetraethyl p-xylylenediphosphonate >97%Linker (Bis-nucleophile)
Sodium Hydride (NaH) 60% in oilBase
Tetrahydrofuran (THF) AnhydrousSolvent
DMF AnhydrousCo-solvent (optional)
Synthesis Procedure (Step-by-Step)

Step 1: Preparation of the Phosphonate Carbanion

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel.

  • Add NaH (2.2 eq) washed with hexane (to remove mineral oil) into the flask under nitrogen flow.

  • Add 50 mL of anhydrous THF and cool the suspension to 0°C in an ice bath.

  • Dissolve Tetraethyl p-xylylenediphosphonate (1.0 eq, 10 mmol) in 20 mL THF.

  • Add the phosphonate solution dropwise to the NaH suspension over 20 minutes.

  • Observation: The solution should turn clear or slightly yellow as hydrogen gas evolves. Stir for 30 minutes at 0°C to ensure complete deprotonation.

Step 2: Coupling Reaction

  • Dissolve 5-(tert-Butyl)oxazole-2-carbaldehyde (2.1 eq, 21 mmol) in 20 mL THF.

  • Add this aldehyde solution dropwise to the reaction mixture at 0°C.

  • Remove the ice bath and allow the reaction to warm to room temperature .

  • Stir for 4–6 hours .

  • Monitor: Check progress via TLC (Silica gel, Hexane:EtOAc 4:1). The aldehyde spot (

    
    ) should disappear, and a highly fluorescent blue spot (
    
    
    
    ) should appear.

Step 3: Workup & Purification

  • Quench the reaction carefully with 10 mL of water (dropwise) to destroy excess hydride.

  • Pour the mixture into 200 mL of ice-cold water . The product should precipitate as a pale yellow solid.

  • Filter the solid using a Buchner funnel.

  • Wash the cake with water (

    
     mL) and cold methanol (
    
    
    
    mL).
  • Recrystallization: Dissolve the crude solid in hot toluene or DMF . Allow it to cool slowly to yield needle-like crystals.

  • Dry in a vacuum oven at 60°C for 12 hours.

Characterization Data (Expected)[1]
ParameterValue / Characteristic
Appearance Pale greenish-yellow crystalline powder
Melting Point 210–215°C
UV Absorption (

)
365 nm (in CHCl

)
Fluorescence Emission (

)
435 nm (Blue-Violet)
Stokes Shift ~70 nm
Quantum Yield (

)
>0.85 (in solution)

Part 3: Application & Performance Testing

Polymer Doping Protocol (Polypropylene)

To validate the whitening efficiency, the synthesized FWA is compounded into polypropylene (PP).

  • Masterbatch Preparation: Mix 0.5g of FWA with 99.5g of PP powder. Extrude at 220°C to form a 0.5% concentrate.

  • Final Dosing: Dilute the masterbatch into virgin PP resin to achieve a final concentration of 200 ppm (0.02%) .

  • Molding: Injection mold into 2mm plaques.

Whiteness Measurement

Measure the CIE Whiteness Index (WI) and Tint Index using a spectrophotometer (d/8 geometry, D65 illuminant).

  • Target WI: >110 (compared to ~70 for virgin PP).

  • Tint: The value should be slightly positive (green/blue tint) rather than negative (red tint) for optimal visual brightness.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or wet solventEnsure THF is distilled/anhydrous. Increase deprotonation time.
Oily Product Presence of Z-isomer or phosphonate residuesRecrystallize from Toluene/Ethanol mix. The E-isomer is less soluble and crystallizes preferentially.
Yellowing of Polymer Thermal degradation (>280°C)The tert-butyl group aids stability, but avoid processing temps >300°C. Add antioxidants (BHT) during compounding.

References

  • Synthesis of Oxazole-Based FWAs

    • Review of Optical Brighteners: "Chemistry and Application of Fluorescent Whitening Agents."[1] Dyes and Pigments.

  • Wittig-Horner Reaction Protocols

    • "The McKenna reaction – avoiding side reactions in phosphonate deprotection." Beilstein J. Org. Chem. 2020, 16, 1436–1446.

    • "Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates." Beilstein J. Org. Chem. 2016, 12, 1181–1226.

  • Properties of Bis-Benzoxazolyl Thiophenes (Analogous Systems)

    • "Photophysical, Electrochemical and Crystallographic Investigations of the Fluorophore 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene." J. Phys. Chem. B 2011, 115, 40, 11606–11614.

  • General Oxazole Synthesis

    • "Synthesis of 5-tert-butyl-1,3-oxazole-2-carbaldehyde." Sigma-Aldrich / Merck Technical Data.

Sources

Application Note: Design, Synthesis, and Evaluation of Oxazole Derivatives as Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Rationale

The escalating prevalence of multi-drug resistant (MDR) bacterial strains presents a formidable challenge in modern pharmacotherapy, necessitating the continuous discovery of novel antimicrobial scaffolds[1]. Among planar heterocycles, the oxazole nucleus—a five-membered aromatic ring containing one nitrogen and one oxygen atom—has emerged as a highly privileged pharmacophore[2].

The structural versatility of oxazole allows it to engage in diverse non-covalent interactions (e.g., hydrogen bonding,


 stacking, van der Waals forces, and ion-dipole interactions) with various biological targets[2]. This promiscuity in target binding makes oxazole derivatives exceptionally potent as antibacterial and antifungal agents, often outperforming traditional antibiotics in susceptible and resistant strains alike[3].

Mechanistic Pathways of Antimicrobial Action

Oxazole derivatives exert their antimicrobial efficacy by acting on multiple critical bacterial pathways. Recent structure-activity relationship (SAR) studies indicate that substituted oxazoles function primarily through two distinct mechanisms[3]:

  • DNA Gyrase Inhibition: Oxazole analogues bind to the ATPase domain of DNA gyrase, preventing the supercoiling of bacterial DNA, which is essential for replication.

  • FtsZ Protein Inhibition: Certain oxazole derivatives inhibit the cytokinesis of clinically significant pathogens like Staphylococcus aureus by preventing the polymerization of the FtsZ protein, thereby arresting cell division[3].

Mechanism cluster_targets Bacterial Targets Oxazole Oxazole Derivative FtsZ FtsZ Protein (Cytokinesis) Oxazole->FtsZ Inhibits Gyrase DNA Gyrase (Supercoiling) Oxazole->Gyrase Inhibits Arrest Cell Division Arrest FtsZ->Arrest Replication Halt DNA Replication Gyrase->Replication Death Bacterial Cell Death Arrest->Death Replication->Death

Figure 1: Dual-target mechanism of action of oxazole derivatives against bacterial pathogens.

Synthetic Methodologies: Transitioning to Green Chemistry

Historically, the synthesis of 1,3-oxazoles relied on classical name reactions such as the Robinson–Gabriel synthesis (intramolecular cyclodehydration of N-acyl-


-amino ketones), the van Leusen synthesis (reaction of aldehydes with tosylmethyl isocyanide), and the Fischer oxazole synthesis[4]. While effective, these methods often require harsh acidic conditions, prolonged heating, and toxic solvents.

To align with modern pharmaceutical development standards, green chemistry approaches have been developed. These utilize non-ionic liquid mediums, microwave irradiation, and recoverable nanoparticle catalysts to maximize yield while minimizing environmental impact[5],[6].

Experimental Protocols

Protocol A: Microwave-Assisted Catalyst-Free Synthesis in PEG-600

Objective: Rapid, eco-friendly synthesis of substituted 4-phenyl oxazoles. Causality & Design Choice: Polyethylene glycol (PEG-600) is selected because it acts as both a green, non-ionic solvent and a phase-transfer medium, which stabilizes the transition state without the need for an external metal catalyst. Microwave irradiation ensures uniform dielectric heating, drastically reducing the reaction time from several hours to just 1 minute[5].

Step-by-Step Methodology:

  • Preparation: In a 50 mL borosilicate glass beaker, combine

    
    -bromoacetophenone (0.01 mol) and the desired substituted amide (0.01 mol).
    
  • Solvent Addition: Add a sufficient quantity of PEG-600 (approx. 10-15 mL) to the mixture and stir gently until a homogeneous suspension is achieved.

  • Irradiation: Place the beaker in a microwave reactor. Subject the mixture to microwave irradiation (optimized at 300-400 W) for exactly 1 minute[5].

  • Validation (TLC): Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with an ethyl acetate:hexane (3:7) mobile phase. The disappearance of the starting material spots validates reaction completion.

  • Precipitation: Pour the hot reaction mixture into 50 mL of ice-cold distilled water. The sudden drop in solubility will force the pure oxazole derivative to precipitate as a solid.

  • Filtration & Purification: Filter the solid under a vacuum, wash thoroughly with distilled water, and recrystallize from hot ethanol to afford the pure substituted oxazole (Yields typically 80-90%)[5].

  • Solvent Recovery: Evaporate the aqueous filtrate under reduced pressure to recover the PEG-600. The recovered PEG-600 can be reused for up to three subsequent cycles without significant loss in catalytic efficacy[5].

Workflow Reactants Reactants (α-bromoacetophenone + amide) Microwave Microwave Irradiation (1 minute) Reactants->Microwave Solvent Green Solvent (PEG-600) Solvent->Microwave Cooling Ice-Cold Water Precipitation Microwave->Cooling TLC Monitoring Separation Filtration & Recrystallization Cooling->Separation Product Pure Substituted Oxazole Separation->Product Recovery PEG-600 Recovery (Aqueous Filtrate) Separation->Recovery Filtrate Recovery->Solvent Reuse

Figure 2: Workflow for the microwave-assisted, catalyst-free synthesis of oxazole derivatives.

Protocol B: Multicomponent Synthesis using Bio-Fe₃O₄ Magnetic Nanoparticles

Objective: Synthesis of thioxo-1,3-oxazoles in aqueous media. Causality & Design Choice: Water is utilized as the ultimate green solvent. Bio-Fe₃O₄ magnetic nanoparticles (MNPs) are employed as a catalyst because their high surface-to-volume ratio accelerates the multicomponent reaction. Crucially, the magnetic nature of Fe₃O₄ allows for rapid, filtration-free recovery of the catalyst using an external magnet, preventing product contamination[6].

Step-by-Step Methodology:

  • Catalyst Dispersion: Disperse a catalytic amount of Bio-Fe₃O₄ MNPs (approx. 10 mol%) in 10 mL of distilled water inside a round-bottom flask.

  • Reagent Addition: Add

    
    -bromo ketone (1 mmol), alkyl or aryl isothiocyanate (1 mmol), and sodium hydride (1.2 mmol) to the aqueous dispersion[6].
    
  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress via TLC until the starting materials are entirely consumed.

  • Catalyst Recovery: Apply an external neodymium magnet to the wall of the flask. The Fe₃O₄ MNPs will immediately immobilize against the glass[6]. Decant the clear liquid into a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via column chromatography to yield the pure thioxo-1,3-oxazole.
    

Quantitative Data: Antimicrobial Evaluation

The synthesized oxazole derivatives have demonstrated potent in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. Table 1 summarizes the biological evaluation of selected derivatives, highlighting their potential as lead compounds for drug development.

Table 1: Antimicrobial Activity of Selected Oxazole Derivatives

Compound / ScaffoldTarget StrainAssay TypeEfficacy ValueReference
3-(2-aminooxazol-5-yl)-2H-chromen-2-one (Cmpd 3)Staphylococcus aureusMIC14.8 µM[1]
3-(2-aminooxazol-5-yl)-2H-chromen-2-one (Cmpd 3)Escherichia coliMIC14.8 µM[1]
3-(2-aminooxazol-5-yl)-2H-chromen-2-one (Cmpd 8)Bacillus subtilisMIC17.5 µM[1]
2-(benzoyl) oxazole-5-one derivative (Cmpd 3a)Staphylococcus aureusZone of Inhibition15 mm[7]
2-(benzoyl) oxazole-5-one derivative (Cmpd 3a)Escherichia coliZone of Inhibition17 mm[7]

Note: MIC (Minimum Inhibitory Concentration) values lower than 20 µM indicate highly promising antibacterial potency, comparable to standard therapeutic agents.

Conclusion

Oxazole derivatives represent a highly viable and structurally tunable class of antimicrobial agents capable of addressing the growing threat of multi-drug resistant pathogens. By transitioning from classical synthetic routes to modern green methodologies—such as PEG-600 microwave-assisted synthesis and magnetic nanoparticle catalysis—researchers can achieve high-yield, scalable, and environmentally responsible production of these critical pharmacophores.

References

  • [7] Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. medicopublication.com. 7

  • [3] 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. 3

  • [5] Microwave-assisted rapid synthesis of substituted oxazoles in a non-ionic liquid medium and their antimicrobial evaluation. RCSC KOLHAPUR. 5

  • [2] Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. tandfonline.com. 2

  • [1] Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. PMC (nih.gov). 1

  • [6] Bio-Fe3O4 Magnetic Nanoparticles Promoted Green Synthesis of thioxo- 1,3-Oxazole Derivatives: Study of Antimicrobial and Antioxidant Activity. Bentham Science Publishers. 6

  • [4] Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. PMC (nih.gov). 4

Sources

Late-stage functionalization of bioactive molecules using oxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Editing of the Oxazole Pharmacophore via Late-Stage C–H Functionalization

Executive Summary

The oxazole moiety is a cornerstone pharmacophore in medicinal chemistry, present in bioactive natural products (e.g., Virginiamycin, Muscoride A) and synthetic therapeutics due to its ability to engage in hydrogen bonding and π-stacking interactions. However, traditional synthesis requires constructing the oxazole ring after functionalization, which limits the rapid diversification of lead compounds.

This guide details Late-Stage Functionalization (LSF) protocols that allow researchers to modify the oxazole core directly on complex, fully assembled molecules. We focus on two complementary strategies:

  • Regiodivergent C–H Arylation: Selectively targeting C2 or C5 positions using Palladium catalysis.[1]

  • Radical C–H Alkylation (Minisci): Introducing alkyl groups at C2 to modulate lipophilicity (LogP).

Strategic Landscape & Mechanistic Logic

The oxazole ring presents a unique electronic dichotomy that can be exploited for regioselective editing. Understanding this "Electronic Compass" is critical for experimental design.

  • The C2 Position (Nucleophilic/Acidic): The hydrogen at C2 is the most acidic (pKa ~20) due to the inductive effect of the adjacent oxygen and nitrogen. It is prone to deprotonation (lithiation) and radical attack (Minisci type).

  • The C5 Position (Electrophilic): While generally less acidic, the C5 position is electronically favored for Concerted Metalation-Deprotonation (CMD) pathways in the presence of specific carboxylate-assisted transition metals.

  • The C4 Position: Typically the least reactive in direct C–H functionalization, often requiring pre-functionalization (e.g., halogens) to be targeted.

Visualizing the Regioselectivity Map

Oxazole_Selectivity Oxazole Oxazole Core C2 C2 Position (Acidic/Radical) Oxazole->C2 C5 C5 Position (CMD Mechanism) Oxazole->C5 Cond_C2_Rad Radical Alkylation (Minisci) Ag(I)/S2O8 C2->Cond_C2_Rad Alkyl Groups Cond_C2_Pd Pd-Arylation Non-polar Solvent (Toluene/RuPhos) C2->Cond_C2_Pd Aryl Groups Cond_C5_Pd Pd-Arylation Polar Solvent (DMA/P(t-Bu)3) C5->Cond_C5_Pd Aryl Groups

Figure 1: The "Regioselectivity Compass" for oxazole functionalization. Selection of solvent and ligand dictates the site of modification.

Protocol A: Regiodivergent Pd-Catalyzed C–H Arylation

Objective: To introduce aryl groups selectively at C2 or C5 without pre-halogenation of the oxazole. Basis: This protocol is grounded in the work of Strotman et al. (Merck), who demonstrated that solvent polarity and ligand sterics can invert regioselectivity [1].

Materials & Reagents
  • Catalyst: Pd(OAc)₂ (Sigma-Aldrich #379875)

  • Ligand A (C2-Selective): RuPhos

  • Ligand B (C5-Selective): P(t-Bu)₃ • HBF₄ or CataCXium® A[2]

  • Bases: KOtBu (for C2), K₂CO₃ (for C5)

  • Additives: Pivalic acid (PivOH) – crucial for the CMD mechanism at C5.

  • Solvents: Toluene (anhydrous) and DMA (anhydrous).

Experimental Workflow
ParameterCondition A: C2-Selective Arylation Condition B: C5-Selective Arylation
Target Site C2 (Between O and N)C5 (Adjacent to O)
Ligand RuPhos (10 mol%)P(t-Bu)₃ • HBF₄ (10 mol%)
Solvent Toluene (Non-polar is critical)DMA or DMF (Polar is critical)
Base KOtBu (2.0 equiv)K₂CO₃ (2.5 equiv)
Additive NonePivalic Acid (30 mol%)
Temperature 100 °C110 °C
Step-by-Step Procedure (C5-Selective Example)

Note: The C5 arylation is often more challenging and valuable for LSF.

  • Charge: In a glovebox or under argon flow, add the oxazole substrate (0.2 mmol, 1.0 equiv), Aryl Bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), P(t-Bu)₃•HBF₄ (10 mol%), K₂CO₃ (2.5 equiv), and PivOH (0.3 equiv) to a 4 mL screw-cap vial.

  • Solvate: Add anhydrous DMA (0.2 M concentration).

  • Seal & Heat: Cap tightly. Heat to 110 °C in a heating block for 16 hours.

  • Self-Validation Check (TLC/LCMS):

    • Checkpoint: After 2 hours, check LCMS. If <5% conversion, add additional PivOH (10 mol%). The pivalate acts as a proton shuttle; its depletion stops the CMD cycle.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMA (critical to prevent emulsion), dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography. Note that C5-arylated oxazoles often fluoresce under UV (254/365 nm), aiding detection.

Protocol B: Radical C–H Alkylation (Minisci-Type)

Objective: To append alkyl chains (methyl, ethyl, isopropyl) to the C2 position to improve solubility or metabolic stability. Basis: Oxazoles are electron-deficient heteroarentes. The nucleophilic alkyl radical (generated from carboxylic acids) attacks the protonated oxazole at the most electron-deficient C2 position [2].

Materials
  • Radical Source: Alkyl Carboxylic Acid (e.g., Pivalic acid for t-Butyl, Acetic acid for Methyl).

  • Oxidant: Potassium Persulfate (K₂S₂O₈).

  • Catalyst: AgNO₃ (10-20 mol%).

  • Solvent: DCM/Water biphasic system or TFA/Water.

Step-by-Step Procedure
  • Dissolution: Dissolve the oxazole substrate (0.2 mmol) in a mixture of DCM and Water (1:1, 2 mL total).

  • Acidification: Add TFA (2.0 equiv) to protonate the oxazole. Crucial: The reaction fails if the oxazole is not protonated (pyridinium-like activation).

  • Reagent Addition: Add the Alkyl Carboxylic Acid (3.0 equiv) and AgNO₃ (20 mol%).

  • Initiation: Heat to 40 °C. Add K₂S₂O₈ (3.0 equiv) in portions over 30 minutes.

    • Why portions? To prevent a high concentration of radicals from quenching each other (dimerization) rather than attacking the substrate.

  • Observation: Gas evolution (CO₂) indicates successful decarboxylation.

  • Workup: Neutralize with sat. NaHCO₃ (careful, foaming). Extract with DCM.

Experimental Decision Tree

Workflow_Decision Start Start: Bioactive Oxazole Goal Modification Goal? Start->Goal Branch_Aryl Add Aryl Group (e.g., Phenyl, Pyridine) Goal->Branch_Aryl Branch_Alkyl Add Alkyl Group (e.g., Methyl, t-Butyl) Goal->Branch_Alkyl Site_Check Target Site? Branch_Aryl->Site_Check Minisci Minisci Protocol (AgNO3/Persulfate) Branch_Alkyl->Minisci C2_Path Use Condition A (Toluene/RuPhos) Site_Check->C2_Path C2 C5_Path Use Condition B (DMA/PivOH/P(t-Bu)3) Site_Check->C5_Path C5 Check_Gas Check: CO2 Evolution? Minisci->Check_Gas Success Purify Product Check_Gas->Success Yes Fail_Gas Add more Ag(I) or Degas Solvent Check_Gas->Fail_Gas No

Figure 2: Decision tree for selecting the appropriate functionalization pathway.

Troubleshooting & "Self-Validating" Systems

A robust protocol must include failure analysis. Use these indicators to validate the reaction in real-time.

ObservationDiagnosisCorrective Action
Pd-Arylation: Black Precipitate "Palladium Black" formation. The catalytic cycle has crashed, likely due to ligand oxidation or lack of stabilization.Add more ligand (10 mol%) or switch to a more robust precatalyst like Pd(dppf)Cl₂ or XPhos Pd G3 .
Pd-Arylation: Low C5 Selectivity Competition from C2. The solvent is not polar enough or the base is too strong.Ensure solvent is DMA (not Toluene). Switch base from KOtBu to K₂CO₃ or K₃PO₄.
Minisci: No Conversion Substrate is not sufficiently electron-deficient.Ensure TFA was added. The oxazole must be protonated to accept the nucleophilic radical.
Minisci: Homocoupling of Acid Radical dimerization (R-R) dominates over R-Substrate.Decrease the rate of oxidant addition (syringe pump) or increase the concentration of the heterocycle.

References

  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010).[1][3] Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates.[1][3][4] Organic Letters.

  • Dmochowski, I. J., et al. (2024).[5] Direct C–H functionalisation of azoles via Minisci reactions.[5][6] Organic & Biomolecular Chemistry.

  • Verheijen, H. J., et al. (2020).

  • Piguel, S., et al. (2009).[7] C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles.[7] Synthesis.

Sources

Troubleshooting & Optimization

Improving yield in 5-(tert-Butyl)oxazole-2-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical mechanistic bottlenecks and yield-limiting factors encountered during the synthesis of 5-(tert-Butyl)oxazole-2-carbaldehyde.

This guide bypasses basic textbook theory to focus on the causality of reaction failures, providing you with field-proven, self-validating protocols to ensure synthetic success.

Mechanistic Pathway & Degradation Visualization

Understanding the kinetic and thermodynamic traps in this synthetic route is the first step to optimizing your yield. The diagram below illustrates the desired pathway versus the primary degradation route.

SynthesisWorkflow A Pivalaldehyde + TosMIC B 5-(tert-Butyl)oxazole A->B K2CO3, MeOH, reflux (van Leusen Synthesis) C 2-Lithio-5-(tert-butyl)oxazole (Active Intermediate) B->C n-BuLi, THF, -78 °C (C-2 Lithiation) D Acyclic Isocyanide Enolate (Degradation Pathway) C->D T > -40 °C (Electrocyclic Ring Opening) E 5-(tert-Butyl)oxazole-2-carbaldehyde C->E 1. DMF, -78 °C 2. NH4Cl Quench

Reaction workflow and critical degradation pathway in 5-(tert-butyl)oxazole-2-carbaldehyde synthesis.

Troubleshooting & FAQs

Q1: Why is my yield of the intermediate 5-(tert-butyl)oxazole so low during the van Leusen step? A1: Causality: The van Leusen oxazole synthesis relies on a base-induced [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with an aldehyde[1]. Pivalaldehyde possesses a bulky tert-butyl group that sterically hinders the initial nucleophilic attack by the deprotonated TosMIC. Furthermore, TosMIC is highly sensitive to moisture and will rapidly hydrolyze into inactive byproducts. Solution: Ensure your pivalaldehyde is freshly distilled to remove polymerized species. Use strictly oven-dried K₂CO₃ and anhydrous methanol. Because of the steric hindrance, you must prolong the reflux time to 8–12 hours to drive the cycloaddition to completion[1].

Q2: During the C-2 lithiation step, my solution turns deep red/brown, and I recover almost no formylated product. What is happening? A2: Causality: You are observing the electrocyclic ring opening of the 2-lithiooxazole intermediate. While the C-2 proton of the oxazole is the most acidic, the resulting 2-lithiooxazole is thermodynamically unstable. It exists in equilibrium with its acyclic isocyanide enolate form[2]. If the internal temperature rises above -40 °C, this ring-opening becomes irreversible, completely destroying the oxazole core[3]. Solution: Strict cryogenic temperature control is non-negotiable. The internal reaction temperature must be maintained at or below -78 °C. Add the n-BuLi dropwise down the cold wall of the flask to prevent localized heating. If scaling up makes temperature control difficult, consider the Vedejs modification: pre-treating the oxazole with BH₃·THF forms an oxazole-borane complex that effectively locks the ring closed, preventing electrocyclic opening during lithiation[3].

Q3: I successfully formylated the oxazole, but my isolated yield after the aqueous workup is abysmal. Where did my product go? A3: Causality: 5-(tert-Butyl)oxazole-2-carbaldehyde is a low-molecular-weight, polar heteroaromatic aldehyde. It exhibits significant water solubility and is highly volatile. Direct lithiation and formylation with Dimethylformamide (DMF) is highly regioselective[4], but using strong aqueous acids during the quench will protonate the oxazole nitrogen, dragging your product into the aqueous phase. Furthermore, aggressive rotary evaporation will vaporize the product. Solution: Quench the tetrahedral intermediate at -78 °C with cold, saturated aqueous NH₄Cl (buffered to ~pH 7) rather than HCl[4]. Extract the aqueous layer with a low-boiling solvent like Methyl tert-butyl ether (MTBE). Concentrate the organic phase under reduced pressure with the water bath set strictly below 25 °C.

Quantitative Data: Lithiation Condition Optimization

The choice of base and temperature during the lithiation step dictates the survival of the oxazole ring. The table below summarizes the causality and expected yields based on varying parameters.

Lithiation BaseSolventTemperature (°C)AdditiveMechanistic OutcomeEstimated Yield
n-BuLi THF-78NoneStable C-2 lithiation; kinetic trapping successful.80–85%
n-BuLi THF-20NoneIrreversible electrocyclic ring opening to isocyanide enolate.< 10%
LDA THF-78NoneIncomplete deprotonation due to steric bulk and pKa mismatch.40–50%
n-BuLi THF-78BH₃·THFBorane complexation restricts ring opening (Vedejs method).> 90%

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates built-in analytical validation steps so you can confirm the success of the intermediate stages before committing to the final workup.

Reagents & Preparation:

  • 5-(tert-Butyl)oxazole: 10.0 mmol (Azeotropically dried with toluene prior to use).

  • THF: 40 mL (Freshly distilled over Na/benzophenone).

  • n-BuLi: 10.5 mmol (Titrated 1.6 M solution in hexanes).

  • Anhydrous DMF: 15.0 mmol (Stored over 4Å molecular sieves).

Step-by-Step Methodology:

  • System Purging: Flame-dry a 100 mL 3-neck Schlenk flask equipped with an internal temperature probe. Purge with argon for 15 minutes.

  • Cooling: Dissolve 5-(tert-butyl)oxazole in 40 mL of anhydrous THF. Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C.

  • Lithiation: Syringe in the n-BuLi dropwise over 15 minutes, directing the flow down the chilled glass wall of the flask. Stir for 30 minutes at -78 °C.

    • Self-Validation Check 1: Withdraw a 0.1 mL aliquot via syringe and quench it into an NMR tube containing 0.5 mL of D₂O. Run a rapid crude ¹H NMR. The disappearance of the C-2 proton singlet (typically at ~7.8 ppm) and >95% deuterium incorporation confirms complete lithiation. Do not proceed to formylation until this is verified.

  • Formylation: Add anhydrous DMF dropwise over 5 minutes. Maintain the reaction at -78 °C for an additional 45 minutes[4].

    • Self-Validation Check 2: Spot the reaction mixture on a silica TLC plate against the starting material. Elute with 20% EtOAc/Hexanes. Dip the plate in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. A bright yellow/orange spot indicates the successful formation of the aldehyde.

  • Quench & Workup: While still at -78 °C, rapidly add 10 mL of cold, saturated aqueous NH₄Cl. Remove the cooling bath and allow the mixture to warm to 0 °C.

  • Extraction: Transfer to a separatory funnel, dilute with 20 mL of water, and extract with MTBE (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate the MTBE under reduced pressure (e.g., ~300 mbar) keeping the rotary evaporator water bath at or below 25 °C to prevent volatilization of the target 5-(tert-butyl)oxazole-2-carbaldehyde.

References

1.[1] Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Source: nih.gov URL: [Link]

2.[4] Title: The preparation of some heteroaromatic and aromatic aldehydes. Source: researchgate.net URL: [Link]

4.[3] Title: Metalation of Oxazole−Borane Complexes: A Practical Solution to the Problem of Electrocyclic Ring Opening of 2-Lithiooxazoles. Source: acs.org URL: [Link]

Sources

Technical Support Center: Oxazole-Carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Technical Support Center for researchers encountering difficulties in oxazole-carbaldehyde synthesis. It prioritizes troubleshooting, mechanistic understanding, and actionable solutions over generic textbook descriptions.

Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: OXTZ-CHO-001

Introduction: The "Deceptive" Heterocycle

Welcome to the Oxazole Support Hub. You are likely here because your oxazole synthesis—specifically the introduction of the aldehyde moiety—failed. Oxazoles are deceptive; they look like simple aromatic heterocycles, but they possess a "Schizophrenic" reactivity profile:

  • Weak Basicity: The nitrogen lone pair makes them weak bases (

    
    ), susceptible to acid-mediated ring opening.
    
  • Low Aromaticity: Compared to furan or pyridine, oxazoles have lower resonance stabilization energy, making them prone to oxidation and rearrangement.

  • Regiochemical Ambiguity: The C2, C4, and C5 positions react vastly differently depending on the method (Electrophilic vs. Lithiation).

Below are the three most common "Ticket Queues" (failure modes) we see in the lab, with diagnostic protocols and solutions.

Module 1: The Vilsmeier-Haack Failure (Direct Formylation)

Symptom: "I treated my oxazole with


, but I recovered starting material or a black tar. No aldehyde formed."
The Root Cause: Electronic Mismatch

The Vilsmeier-Haack reaction is an Electrophilic Aromatic Substitution (EAS) . It requires an electron-rich substrate to attack the chloroiminium ion.

  • The Problem: The oxazole ring is

    
    -electron deficient (similar to pyridine). Without strong Electron-Donating Groups (EDGs) like amines or phenyls, the ring is too deactivated to react with the Vilsmeier reagent.
    
  • Side Reaction: If you force conditions (high heat), the oxazole ring often polymerizes or undergoes ring-opening hydrolysis rather than formylation.

Troubleshooting Protocol

Step 1: Assess Substrate Activation

  • Is your oxazole substituted with an amine, methoxy, or phenyl group?

    • NO: Vilsmeier will fail. Switch to Lithiation (See Protocol A).

    • YES: Proceed to Step 2.

Step 2: Regioselectivity Check

  • Vilsmeier prefers the most electron-rich position. In activated oxazoles, this is typically C-5 (if open).[1] If C-5 is blocked, C-4 is possible but difficult.

Protocol A: The "Lithiation-Trap" Alternative (Recommended)

For unactivated oxazoles, you must switch mechanisms from Electrophilic Substitution to Deprotonation-Electrophile Trapping.

  • Reagents:

    
    -BuLi or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).
    
  • Condition: -78°C in THF (Strict anhydrous).

  • Mechanism: Oxazole C2-H is acidic (

    
    ). Lithiation occurs exclusively at C2. If C2 is blocked, C5 lithiation is possible but slower.
    
  • Quench: Add anhydrous DMF (3-5 eq) at -78°C.

Visualization: Formylation Decision Tree

OxazoleFormylation Start Goal: Install -CHO on Oxazole CheckEDG Does Ring have EDG? (Phenyl, -NR2, -OR) Start->CheckEDG YesEDG Yes: Ring is Activated CheckEDG->YesEDG NoEDG No: Ring is Deactivated CheckEDG->NoEDG Vilsmeier Method: Vilsmeier-Haack (POCl3/DMF) YesEDG->Vilsmeier Lithiation Method: Lithiation-Trap (n-BuLi then DMF) NoEDG->Lithiation SideRxn1 Risk: Regio-scrambling (C4 vs C5) Vilsmeier->SideRxn1 SideRxn2 Risk: Ring Opening (Isocyanoenolate) Lithiation->SideRxn2

Caption: Decision logic for choosing between Vilsmeier-Haack and Lithiation based on oxazole electronics.

Module 2: The DIBAL-H "Over-Shot" (Ester Reduction)

Symptom: "I tried to reduce my oxazole-4-carboxylate ester to the aldehyde using DIBAL-H. I got the alcohol (over-reduction) or a mixture."

The Root Cause: Tetrahedral Collapse

DIBAL-H reduction relies on forming a stable tetrahedral aluminum intermediate that does not collapse to the aldehyde until the acidic workup.

  • Failure Mode: If the reaction warms above -70°C before quenching, the intermediate collapses, releasing the aldehyde. The aldehyde is more reactive than the ester and immediately consumes a second equivalent of DIBAL-H to form the alcohol.[2]

Technical Data: Temperature Sensitivity
ConditionIntermediate StatusProduct Outcome
-78°C Stable Al-complexAldehyde (Target)
-50°C Slow CollapseMixture (Aldehyde + Alcohol)
0°C Rapid CollapseAlcohol (Over-reduction)
>1.2 eq DIBAL Double AdditionAlcohol
Validated Protocol: The "Frozen Quench"
  • Setup: Dissolve oxazole-ester (1.0 eq) in DCM/Toluene. Cool to -78°C (Dry ice/Acetone).

  • Addition: Add DIBAL-H (1.1 eq, 1.0 M in toluene) dropwise over 30 mins. Do not let internal temp rise.

  • The Critical Step: Stir 1-2 h at -78°C. Do not warm up.

  • Quench: Add Methanol (5 eq) at -78°C. This destroys excess hydride.

  • Workup: Add saturated Rochelle’s salt (Potassium sodium tartrate) solution. Warm to RT and stir vigorously until the emulsion clears (can take 2-12 hours).

Module 3: The "Disappearing Product" (Riley Oxidation)

Symptom: "I used


 to oxidize a methyl-oxazole to the aldehyde. Yield is low, and I see carboxylic acid."
The Root Cause: Over-Oxidation & Trapping

Selenium Dioxide (


) oxidation (Riley Oxidation) proceeds via an ene-reaction followed by sigmatropic rearrangement.
  • Side Reaction 1 (Over-oxidation): The aldehyde product can be further oxidized to the carboxylic acid, especially in aqueous solvents or with excess

    
    .
    
  • Side Reaction 2 (Redox Sequestration): Reduced selenium species can trap the product or make purification a nightmare (red stains).

Optimization: The Sharpless-Modified Protocol

Instead of stoichiometric


, use a catalytic cycle with tert-butyl hydroperoxide (TBHP) as the co-oxidant. This is milder and favors the aldehyde.[3]

Recipe:

  • Substrate: Methyl-oxazole (1.0 eq)

  • Reagent:

    
     (0.5 eq) + TBHP (2-3 eq, 70% aq).
    
  • Solvent: Dioxane or Chlorobenzene.

  • Temp: 60-80°C.

  • Why it works: TBHP re-oxidizes the reduced Se(II) back to Se(IV), keeping the concentration of active oxidant low and controlled.

Visualization: Riley Oxidation Cycle

RileyOxidation Substrate Methyl-Oxazole Intermediate Allylic Seleninate Substrate->Intermediate + SeO2 SeO2 SeO2 (Active) Product Oxazole-Aldehyde Intermediate->Product Rearrangement ReducedSe Se(II) / Se(0) Intermediate->ReducedSe ReducedSe->SeO2 + TBHP (Recycle) TBHP TBHP (Re-oxidant)

Caption: Catalytic cycle using TBHP to regenerate SeO2, preventing over-oxidation and selenium waste.

Module 4: General Ring Instability (FAQs)

Q: My oxazole-carbaldehyde degrades on silica gel. Why? A: Oxazoles are acid-sensitive.[1][4] Silica gel is slightly acidic (


).
  • Mechanism:[2][5][3][6][7][8][9] Protonation of the oxazole nitrogen activates the C2/C5 positions toward nucleophilic attack by water (hydrolysis), opening the ring to form

    
    -acylamino ketones.
    
  • Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in hexanes to neutralize acidity before loading your sample.

Q: I see a "Cornforth" rearrangement mentioned in literature. Is this a risk? A: Yes, specifically for 4-acyl oxazoles .

  • Risk:[5][10] Upon heating (>100°C), oxazole-4-carbaldehydes can undergo a thermal rearrangement to isomeric oxazoles via a nitrile ylide intermediate.

  • Prevention:[10] Avoid high-temperature workups (e.g., distilling high-boiling solvents). Keep bath temperatures below 60°C.

References

  • Vilsmeier-Haack on Heterocycles

    • Title: The Vilsmeier-Haack Reaction (Mechanism & Scope).[11]

    • Source: J&K Scientific / Organic Reactions.
  • DIBAL-H Reduction Protocol

    • Title: Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters.[12][13][14]

    • Source: Master Organic Chemistry.
    • URL:[Link][12]

  • Oxazole Stability & Hydrolysis

    • Title: Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide.
    • Source: BenchChem Technical Support.[4][15]

  • Selenium Dioxide Oxidation (Sharpless Modification)

    • Title: Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds.[3]

    • Source: Semantic Scholar / Heterocycles Vol 60.
    • URL:[Link]

Sources

Technical Support Center: Purification of Polar Oxazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Role: Senior Application Scientist Ticket ID: OXZ-PUR-001 Subject: Troubleshooting Retention, Peak Shape, and Isolation of Polar Oxazoles

Introduction: The "Polarity Trap" of Oxazole Chemistry

Welcome to the technical support hub. You are likely here because your oxazole derivative—often a key pharmacophore in medicinal chemistry—is behaving poorly on standard C18 columns.

The Root Cause: Oxazole rings (


) possess a unique combination of properties that defy standard Reverse Phase (RP) logic:
  • High Polarity: The electronegativity of the oxygen and nitrogen atoms creates a significant dipole, reducing interaction with hydrophobic C18 chains.

  • Basicity & H-Bonding: While the oxazole ring itself is weakly basic (

    
    ), functionalized derivatives (e.g., amino-oxazoles) can exhibit higher 
    
    
    
    values, leading to strong interactions with residual silanols on silica surfaces.
  • Low Molecular Weight Volatility: Many small oxazole fragments are surprisingly volatile, leading to "disappearing product" syndrome during lyophilization.

This guide moves beyond generic advice, offering specific, causal troubleshooting for the three most common failure modes.

Diagnostic Workflow: Method Selection

Before troubleshooting a specific failure, verify you are using the correct stationary phase. Standard C18 is often the wrong tool for LogP < 1.0.

MethodSelection Start Compound Assessment LogP Check LogP / Polarity Start->LogP HighLogP LogP > 1.5 (Hydrophobic) LogP->HighLogP Non-polar MidLogP LogP 0 to 1.5 (Moderately Polar) LogP->MidLogP Intermediate LowLogP LogP < 0 (Highly Polar) LogP->LowLogP Hydrophilic StdC18 Standard C18 (Low pH Mobile Phase) HighLogP->StdC18 AqC18 C18-Aq / Polar Embedded (Prevents Phase Collapse) MidLogP->AqC18 HILIC HILIC Mode (Bare Silica / Amide) LowLogP->HILIC Tailing Issue: Peak Tailing? StdC18->Tailing AqC18->Tailing HighPH Switch to High pH (Bicarbonate/Ammonium Hydroxide) Tailing->HighPH Yes (Basic Analyte)

Figure 1: Decision tree for selecting the stationary phase based on compound polarity (LogP).

Issue 1: "My Compound Elutes at the Void Volume (No Retention)"

Symptom: The compound elutes immediately (k' < 1) on a standard C18 column, often co-eluting with DMSO or salts.

Technical Analysis: Standard C18 relies on hydrophobic effect. Polar oxazoles lack the "grease" (alkyl chains) required to partition into the C18 layer, especially if the mobile phase contains >5% organic modifier at the start.

Protocol A: The "Aqueous C18" Approach (For LogP 0–1)

If you must use Reverse Phase, you need a column capable of 100% aqueous conditions without "phase collapse" (dewetting).

  • Column Choice: Use a C18-Aq (Hydrophilic Endcapped) or PFP (Pentafluorophenyl) column. PFP offers

    
    -
    
    
    
    interactions with the aromatic oxazole ring, providing alternative retention mechanisms [1].
  • Mobile Phase: Start at 0% Organic (100% Buffer).

    • Buffer: 10 mM Ammonium Formate (pH 3.8).

  • Gradient: 0% B for 2–3 CV (Column Volumes), then ramp slowly to 20% B over 10 CV.

Protocol B: HILIC Mode (For LogP < 0)

For highly polar oxazoles, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard. It creates a water-rich layer on the silica surface where polar analytes partition [2].[1][2]

  • Stationary Phase: Bare Silica or Amide-bonded silica (Amide is more robust for basic oxazoles).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

  • Mobile Phase B: Acetonitrile (ACN).

  • The "Reverse" Gradient:

    • Start: 95% B (High Organic) -> This is the "weak" solvent in HILIC.

    • End: 60% B (Higher Water) -> Water is the "strong" solvent.

    • Caution: Never inject a sample dissolved in pure water; it will disrupt the water layer and cause peak splitting. Inject in 90:10 ACN:Water.

Issue 2: "Severe Peak Tailing (Asymmetry > 1.5)"

Symptom: The peak has a sharp front but a long, dragging tail. Resolution from impurities is lost.

Technical Analysis: Oxazoles with amine substituents act as bases. At neutral or weakly acidic pH, the nitrogen is protonated (


). These cations undergo ion-exchange interactions with deprotonated silanols (

) on the column support, causing the tailing [3][4].
Solution Matrix
ApproachMethodologyMechanism
1. Low pH Suppression Add 0.1% TFA or 0.1% Formic Acid (pH ~2.5).Protonates silanols (

), preventing cation exchange. Note: May not be enough for strong bases.[3]
2. High pH Switching Use 10mM Ammonium Bicarbonate (pH 10) or 0.1%

.
Deprotonates the oxazole (

), rendering it neutral and hydrophobic. Requires hybrid-silica column (e.g., XBridge, Gemini) to survive high pH. [1][3]
3. Buffer Strength Increase buffer concentration to 20–50 mM.High ionic strength masks silanol sites (Law of Mass Action).
Recommended Protocol: High pH Purification

Warning: Ensure your column is rated for pH > 8.0.

  • Preparation: Dissolve 790 mg Ammonium Bicarbonate in 1L water (10mM, pH ~8-9).

  • Column: Polymer-based or Hybrid Silica C18.

  • Result: The neutral oxazole will retain longer and elute with perfect symmetry compared to low pH runs.

Issue 3: "Sample Crashes Out or Distorts upon Injection"

Symptom: Broad, split peaks or high backpressure immediately after injection.

Technical Analysis: Polar oxazoles are often synthesized in DMF or DMSO but purified using high-organic HILIC methods or high-aqueous RP methods. The mismatch in solvent strength ("Solvent Shock") causes precipitation or "breakthrough" [5].

The "Sandwich" Injection Technique

To prevent precipitation when the sample plug hits the mobile phase:

  • Draw: 10 µL of Mobile Phase (Weak Solvent).

  • Draw: Sample (dissolved in minimum DMSO/DMF).

  • Draw: 10 µL of Mobile Phase (Weak Solvent).

  • Inject: The buffer plugs dilute the interface, preventing immediate precipitation.

Solid Loading (Dry Load)

For preparative scale, liquid injection is often the failure point.

  • Dissolve crude oxazole in MeOH/DCM.

  • Add Celite 545 or C18 derivatized silica (ratio 1:3 sample:silica).

  • Rotovap to dryness (free-flowing powder).

  • Pack into a solid load cartridge and place upstream of the main column.

Issue 4: "My Product Disappears During Lyophilization"

Symptom: High purity by LCMS, but the flask is empty or weight is low after freeze-drying.

Technical Analysis: Low molecular weight oxazoles (MW < 200) can sublime under high vacuum. Furthermore, if purified with TFA, the resulting TFA salt may be hygroscopic or unstable [6].

Stabilization Protocol
  • Salt Exchange: Do not dry the TFA salt. Instead, perform a salt exchange to a Hydrochloride (HCl) or Fumarate salt, which are generally non-volatile solids.

    • Method: Redissolve fractions in 1M HCl in MeOH, evaporate, repeat 3x.

  • Gentle Concentration: Use a centrifugal evaporator (Genevac/SpeedVac) at controlled pressure (>10 mbar) rather than a high-vacuum lyophilizer (<0.1 mbar) to prevent sublimation.

  • Immediate Trapping: If the compound is an oil, immediately solvate in the final assay buffer or DMSO stock to prevent degradation/evaporation.

References

  • Waters Corporation. "Designing a Reversed-Phase Column for Polar Compound Retention." Topics in Liquid Chromatography. Link

  • Element Lab Solutions. "HILIC – The Rising Star of Polar Chromatography." Technical Guides. Link

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Troubleshooting Guide. Link

  • Benchchem. "Troubleshooting Peak Tailing in Chromatography of Polar Triterpenoids." Technical Support Center. Link

  • Merck Millipore. "Polar Hydrophilic Compounds in Pharmaceutical Analysis: Injection Solvent Effect in HILIC."[4] Link

  • National Institutes of Health (PMC). "Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography." Beilstein J Org Chem.[5] Link

Sources

Optimization of reaction conditions for Van Leusen oxazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: VL-OX-OPT-2024
Status: Active Guide
Subject: Optimization & Troubleshooting of 5-Substituted Oxazole Formation

Introduction: The Reaction Landscape

Welcome to the technical support hub for the Van Leusen Oxazole Synthesis. As a senior application scientist, I understand that while this reaction is the "gold standard" for synthesizing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC), it is prone to specific failure modes—primarily due to the amphoteric nature of the TosMIC reagent.

This guide moves beyond basic recipes to provide a mechanistic understanding of why reactions fail and how to engineer success.

Module 1: Critical Parameter Optimization

The success of the Van Leusen synthesis relies on balancing the acidity of the


-protons in TosMIC with the electrophilicity of the aldehyde.
Solvent Selection: The Protic Necessity

Unlike many organometallic reactions, the classical Van Leusen synthesis requires a protic environment or a specific protic co-solvent.

Solvent SystemSuitabilityMechanistic Impact
Methanol (MeOH) Standard Promotes the equilibrium toward the oxazoline intermediate and facilitates the final elimination of TsH (p-toluenesulfinic acid).
DME / MeOH (2:1) Optimization Used for solubility issues. The dimethoxyethane (DME) solubilizes lipophilic aldehydes, while MeOH is retained to drive the elimination step.
THF (Anhydrous) Caution Often leads to reaction stalling at the intermediate stage or diversion to nitrile formation (reductive cyanation) if

-BuOK is used.
Base Stoichiometry & Strength

The base serves two roles: deprotonating TosMIC (


) and driving the elimination of the sulfinate group.
  • Potassium Carbonate (

    
    ):  The industry standard. Mild enough to prevent polymerization of the aldehyde but strong enough to deprotonate TosMIC in MeOH.
    
  • Potassium tert-butoxide (

    
    -BuOK):  Generally avoid  for oxazole synthesis unless using the Sisko modification. In non-protic solvents, this base favors the formation of nitriles (reductive cyanation) rather than oxazoles.
    
Reagent Integrity (The "Silent Killer")

Issue: TosMIC decomposes over time, releasing p-toluenesulfinic acid, which neutralizes your base.

  • Validation: Check the melting point of TosMIC (

    
    ). If it is below 
    
    
    
    or smells strongly of acetic acid/sulfur, recrystallize from ethanol before use.

Module 2: Troubleshooting Dashboard (FAQ)

Issue #1: "I isolated a white solid that is not my product, and the NMR shows a doublet at 5.0-5.5 ppm."

Diagnosis: You have isolated the trans-4-tosyl-2-oxazoline intermediate. The reaction failed to undergo the final elimination step. Root Cause:

  • Reaction temperature too low (Room Temp is often insufficient for elimination).

  • Insufficient base to neutralize the eliminated sulfinic acid. Solution:

  • Resubmit the intermediate to reflux conditions in MeOH with an additional 1.0 equiv of

    
    .
    
  • Ensure the reaction runs for at least 2–4 hours at reflux.

Issue #2: "My yield is low (<30%), and I see unreacted aldehyde."

Diagnosis: TosMIC decomposition or "Aldehyde Apathy." Root Cause:

  • Old TosMIC: As noted above, degraded reagent lowers the effective stoichiometry.

  • Moisture: Water quenches the TosMIC anion, reverting it to inactive species. Solution:

  • Increase TosMIC loading to 1.2 – 1.5 equivalents .

  • Add activated 3Å molecular sieves to the reaction vessel if using older MeOH stock.

Issue #3: "I am detecting an Imidazole byproduct."

Diagnosis: Ammonia contamination. Mechanism: If ammonia is present, it condenses with the aldehyde to form an imine, which then reacts with TosMIC to form an imidazole (Van Leusen Imidazole Synthesis).[1] Solution:

  • Ensure your MeOH is not contaminated with ammonium salts.

  • If you recently cleaned glassware with ammonium hydroxide, acid wash it before use.

Module 3: Standardized "Gold" Protocol

This protocol is robust for aromatic and aliphatic aldehydes.

Reagents:

  • Aldehyde (

    
    )
    
  • TosMIC (

    
    )
    
  • 
     (
    
    
    
    ) — Note: Excess base is vital to sequester TsH.
  • Methanol (Dry,

    
    )
    

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with the aldehyde and TosMIC.

  • Solvation: Add Methanol and stir until solids are mostly dissolved.

  • Activation: Add

    
     in one portion. The suspension will become cloudy.
    
  • Reaction: Heat to Reflux (

    
    ) .
    
    • Checkpoint: Monitor TLC after 2 hours. Look for the disappearance of the non-polar TosMIC spot.

  • Workup:

    • Evaporate MeOH under reduced pressure (do not extract directly from MeOH).

    • Redissolve residue in EtOAc/Water.[2]

    • Wash organic layer with Brine to remove potassium p-toluenesulfinate.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (typically Hexane/EtOAc).[2]

Module 4: Mechanistic Visualization

The following diagram illustrates the decision logic and mechanistic pathway, highlighting where the common failure points (Oxazoline trap, Nitrile shunt) occur.

VanLeusenMechanism Start Start: Aldehyde + TosMIC ConditionCheck Condition Check: Solvent & Base Start->ConditionCheck Path_Protic Protic (MeOH) + K2CO3 (Standard) ConditionCheck->Path_Protic Recommended Path_Aprotic Aprotic (DME/THF) + t-BuOK (Risk Zone) ConditionCheck->Path_Aprotic Caution Deprotonation 1. Deprotonation of TosMIC (Formation of Anion) Path_Protic->Deprotonation NitrileSide FAILURE MODE: Reductive Cyanation (Nitrile) Path_Aprotic->NitrileSide Major Pathway Attack 2. Nucleophilic Attack on C=O Deprotonation->Attack Cyclization 3. 5-endo-dig Cyclization Attack->Cyclization Oxazoline CRITICAL INTERMEDIATE: 4-Tosyl-2-oxazoline Cyclization->Oxazoline Elimination 4. Elimination of TsH (Requires Heat/Base) Oxazoline->Elimination Reflux + Base Stall FAILURE MODE: Isolated Oxazoline Oxazoline->Stall Low Temp / Low Base Product SUCCESS: 5-Substituted Oxazole Elimination->Product

Caption: Mechanistic flowchart of the Van Leusen synthesis showing the critical divergence between successful oxazole formation (Green path) and common failure modes (Red paths).

References

  • Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. (1972). "A Novel and Efficient Synthesis of Oxazoles from Tosylmethyl Isocyanide and Aldehydes." Tetrahedron Letters, 13(31), 3114–3118.

  • Van Leusen, A. M. (1977).[1] "Chemistry of Sulfonylmethyl Isocyanides. 13. A General One-Step Synthesis of Nitriles from Ketones Using Tosylmethyl Isocyanide. Introduction of a One-Carbon Unit." Journal of Organic Chemistry, 42(19), 3114–3118.

  • Sisko, J.; Kassick, A. J.; Mellinger, M.; Filan, J. J.; Allen, A.; Olsen, M. A. (2000).[3] "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents." Journal of Organic Chemistry, 65(5), 1516–1524.

  • Marcaccini, S.; Torroba, T. (2007). "The Multicomponent Synthesis of Heterocycles." Protocols in Organic Chemistry.

Sources

Overcoming low reactivity of sterically hindered oxazole precursors

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online | Tier: Advanced Chemical Synthesis Support Ticket ID: OXZ-ST-404 Subject: Overcoming Low Reactivity in Sterically Hindered Oxazole Precursors

Executive Summary: The "Steric Wall" in Oxazole Chemistry

Welcome to the ORSC. You are likely here because your standard Suzuki or C-H activation protocols have failed on a 2,4- or 4,5-disubstituted oxazole scaffold.

The Core Problem: Oxazoles are electron-deficient heterocycles.[1] When you add steric bulk (e.g., tert-butyl, adamantyl, or ortho-substituted aryls) adjacent to the reaction site, you create a "dead zone" for standard palladium catalysts. The bulk prevents the approach of the metal center (oxidative addition) or the transmetallation partner. Furthermore, the C2-position is prone to ring-opening decomposition under the strong basic conditions often required to force these reactions.

This guide provides three specific "Patches" to fix these reactivity bugs.

Troubleshooting Module A: Cross-Coupling Failures

Symptom: Starting material is recovered unchanged (0% conversion) or catalyst precipitates as "palladium black" in Suzuki-Miyaura coupling.

Root Cause Analysis

Standard phosphine ligands (like PPh3 or dppf) are too labile or not bulky enough to maintain the active Pd(0) species in a mono-ligated state necessary for accessing the hindered oxazole C-X bond.

The Fix: Switch to Pd-NHC Precatalysts (The "PEPPSI" Protocol)

Move away from phosphines. N-Heterocyclic Carbene (NHC) ligands are stronger sigma-donors and possess a "fan-like" steric shape that forces the formation of the active mono-ligated species while protecting the metal center from aggregation.

Recommended Catalyst: Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).[2]

Protocol #1: Sterically Demanding Suzuki Coupling

  • Catalyst: Pd-PEPPSI-IPr (2–4 mol%)

  • Base: KOtBu (strong activation) or K₃PO₄ (mild)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

  • Temperature: 80–100 °C

Why this works: The pyridine ligand on the PEPPSI precatalyst is a "throw-away" ligand. Upon heating, it dissociates, revealing the naked, highly active [Pd(NHC)] species that can penetrate the steric wall of your oxazole.

Visualizing the Solution

The following diagram illustrates why standard ligands fail and how bulky NHCs succeed.

G cluster_0 Standard Phosphine System (Failure Mode) cluster_1 Pd-PEPPSI-IPr System (Success Mode) P1 Pd(PPh3)4 P2 Steric Clash with Bulky Oxazole P1->P2 Oxidative Addition P3 Pd Black (Decomposition) P2->P3 Ligand Dissociation N1 Pd-PEPPSI-IPr (Precatalyst) N2 Active [Pd-NHC] Species N1->N2 - Pyridine (Heat) N3 Successful Oxidative Addition N2->N3 High Steric Pressure Forces Entry N4 Coupled Product N3->N4 Transmetallation & Red. Elim.

Figure 1: Comparison of catalyst failure modes vs. the NHC-stabilized pathway for hindered substrates.

Troubleshooting Module B: C-H Activation Stalls

Symptom: You are attempting direct arylation at C5 (or C2), but yields are <20%, or you observe regioselectivity issues.

Root Cause Analysis

Oxazole C-H bonds are acidic but not acidic enough for weak bases alone. However, strong bases cause decomposition. The reaction requires a "Proton Shuttle" to lower the energy of activation without requiring harsh deprotonation.

The Fix: Concerted Metallation-Deprotonation (CMD)

You must employ a carboxylate co-catalyst, specifically Pivalic Acid (PivOH) .

Protocol #2: The Fagnou Conditions for Oxazoles

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: DavePhos or PCy₃ (electron-rich bulky phosphines)

  • Additive: PivOH (30 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: DMA (Dimethylacetamide)[3]

  • Temp: 100–120 °C

Mechanism: The pivalate anion coordinates to the Palladium. As the Pd approaches the oxazole C-H bond, the pivalate oxygen simultaneously abstracts the proton. This "CMD" mechanism bypasses the need for a discrete, unstable oxazole anion.

CMD Pathway Visualization

CMD cluster_mechanism The Pivalate Effect Start Pd(II)-Pivalate Complex TS CMD Transition State (Agostic C-H...Pd) Start->TS Coordination Inter Pd-Oxazole Intermediate TS->Inter H-Transfer to PivO- Piv PivOH Shuttle TS->Piv Release Product Arylated Oxazole Inter->Product Reductive Elim.

Figure 2: The Concerted Metallation-Deprotonation (CMD) mechanism enabled by Pivalic Acid.

Troubleshooting Module C: Lithiation & Ring Opening

Symptom: Upon adding n-BuLi to lithiate C2, the solution turns dark/tarry, and quenching yields an isocyanide or complex mixture instead of the desired product.

Root Cause Analysis

2-Lithiooxazoles are notoriously unstable.[4] They exist in equilibrium with their ring-opened isocyanide valence tautomer (the "Electrocyclic Ring Opening" problem). Steric bulk on the ring does not prevent this; in fact, it can sometimes accelerate it by destabilizing the planar aromatic system.

The Fix: The "Trap and Transmetallate" Strategy

Never allow the lithiated species to sit. You must either use Flow Chemistry (residence times <1s) or Transmetallation .

Data Comparison: Batch vs. Flow/Additives

VariableStandard Batch (n-BuLi)Batch + ZnCl₂ (Transmetallation)Continuous Flow (Cryogenic)
Temp -78 °C-78 °C → 0 °C-50 °C to 0 °C
Intermediate Li-Oxazole (Unstable)Zn-Oxazole (Stable)Li-Oxazole (Transient)
Ring Opening High Risk (>40%)Low Risk (<5%)Negligible (<1%)
Typical Yield 30-50%75-85% 80-95%

Protocol #3: The Zinc-Rescue

  • Cool oxazole in THF to -78 °C.

  • Add n-BuLi (or LiHMDS for very sensitive substrates).

  • IMMEDIATELY (within 5 min) add anhydrous ZnCl₂ or ZnBr₂ solution.

  • Allow to warm to 0 °C. The resulting Oxazolyl-Zinc reagent is stable and can be used for Negishi couplings.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to force the coupling of my hindered oxazole? A: Proceed with caution. While microwaves accelerate kinetics, hindered oxazoles often require longer reaction times for the catalyst to penetrate the steric shield. Rapid superheating often degrades the catalyst (Pd black formation) before the coupling occurs. Recommendation: Use Pd-PEPPSI at 80°C (thermal) for 12-24h first.

Q: C2 vs. C5: Which position is more reactive to C-H activation? A:

  • Acidity: C2 is more acidic (pKa ~20) than C5.[1][5]

  • C-H Activation Preference: Under CMD (Fagnou) conditions, C5 is favored electronically and sterically.

  • To hit C2: You usually need to block C5 or use Cu(I) co-catalysis which favors the more acidic C2 proton via a cupration mechanism.

Q: My oxazole has a bulky group at C4. Will this block C5 functionalization? A: Yes, significantly. This is the "Ortho-Effect."

  • Solution: Use a smaller ligand on the Palladium (e.g., P(o-tol)3) or switch to a linear linker strategy where you build the oxazole after coupling the aryl group, rather than coupling onto a pre-formed hindered ring.

References
  • Chobanian, H. R., et al. (2010).[6] Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5. Organic Letters.

  • Organ, M. G., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions. Journal of Organic Chemistry.

  • Fagnou, K., et al. (2009).[3][7] Palladium-catalyzed direct arylation of azine and azole N-oxides. Journal of the American Chemical Society.[7]

  • Vedejs, E., & Monahan, S. D. (1997). Metalation of Oxazole−Borane Complexes: A Practical Solution to the Problem of Electrocyclic Ring Opening. Journal of Organic Chemistry.

  • Verrier, C., et al. (2008).[6] Direct arylation of oxazoles at C2.[8] Organic Letters.

Sources

Technical Support Center: Troubleshooting Oxazole Aldehyde Decomposition

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of oxazole-2-carboxaldehydes and oxazole-4-carboxaldehydes. While these molecules are highly valuable synthons in drug discovery and natural product synthesis, they possess a deceptively fragile, electron-deficient heteroaromatic core.

The synergistic electron-withdrawing effects of the heteroatoms and the aldehyde moiety render the oxazole ring highly susceptible to nucleophilic attack, base-catalyzed ring-opening, and auto-oxidation. This guide is designed to help you understand the causality behind these degradation pathways and implement self-validating protocols to secure high-yield recoveries.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my oxazole-4-carboxaldehyde decompose into a highly polar, open-chain byproduct during aqueous workup? The Causality: The oxazole ring is highly sensitive to nucleophilic attack, particularly at the C2 position, which is sandwiched between the electronegative oxygen and nitrogen atoms. When subjected to a basic aqueous workup (e.g., using NaOH or K₂CO₃), hydroxide ions readily attack this electron-deficient site. This nucleophilic attack disrupts the aromaticity and triggers a hydrolytic ring-opening cascade, yielding open-chain formamides or isocyanides[1]. Furthermore, deprotonation at C2 can lead to a destructive equilibrium with the ring-opened enolate-isonitrile[2]. The Solution: Strictly avoid strong bases during neutralization. Instead, use cold, mildly acidic to neutral buffers (e.g., saturated aqueous NH₄Cl) to quench the reaction, keeping the pH between 6 and 7.

Q2: I am losing my product to a baseline spot on TLC, even when avoiding basic conditions. What is causing this? The Causality: This baseline spot is typically the corresponding oxazole carboxylic acid. Oxazole carboxaldehydes are highly prone to auto-oxidation when exposed to ambient air and light[3]. The electron-rich nature of the heteroaromatic oxygen facilitates the rapid oxidation of the aldehyde moiety. The Solution: Perform the workup rapidly and minimize the time the crude mixture spends in solution exposed to the atmosphere. Always backfill your rotary evaporator with an inert gas (Argon or Nitrogen) and store the isolated product neat at -20 °C under an inert atmosphere.

Q3: My compound degrades severely during silica gel chromatography. How can I purify it without losing my yield? The Causality: The Brønsted-acidic silanol groups on standard silica gel protonate the oxazole nitrogen. This further increases the electrophilicity of the ring, catalyzing irreversible decomposition or permanent adsorption to the stationary phase. Oxazole-4-carbaldehyde is particularly notorious for showing reduced purities and rapid degradation upon extended exposure to these acidic conditions[4]. The Solution: Pre-treat your silica gel with 1–2% triethylamine (Et₃N) to deactivate the acidic sites, or switch to neutral alumina. However, the most field-proven approach is to bypass chromatography entirely by telescoping the crude aldehyde directly into the next synthetic step (e.g., Wittig olefination or reductive amination).

Part 2: Quantitative Stability Profile

To guide your experimental design, the following table summarizes the stability of oxazole aldehydes under various common workup conditions.

Workup ConditionTemperatureEstimated StabilityPrimary Degradation Pathway
1 M NaOH (pH >12) 25 °C< 5 minutesBase-catalyzed ring-opening
Sat. NaHCO₃ (pH 8) 25 °C1 - 2 hoursSlow hydration / ring-opening
Ambient Air / Light 25 °C2 - 4 hoursAuto-oxidation to carboxylic acid
Silica Gel (Standard) 25 °CVariable (high loss)Acid-catalyzed decomposition
Sat. NH₄Cl (pH 6) 0 - 5 °C> 24 hoursNone (Kinetically stabilized)

Part 3: Kinetically Stabilized Workup Protocol

To ensure scientific integrity and reproducibility, follow this step-by-step, self-validating methodology for the isolation of oxazole aldehydes.

Step 1: Thermal & Chemical Quenching Upon completion of the reaction, immediately cool the vessel to 0–5 °C using an ice-water bath. Quench the reaction by slowly adding a pre-chilled saturated aqueous NH₄Cl solution. Mechanism: Low temperatures kinetically suppress the activation energy required for nucleophilic ring-opening, while the buffered pH prevents base-catalyzed hydration.

Step 2: Rapid Biphasic Extraction Transfer the mixture to a separatory funnel and extract immediately with a cold, moderately polar solvent (e.g., chilled dichloromethane or ethyl acetate). Mechanism: Minimizing the residence time in the aqueous phase prevents hydrolytic degradation.

Step 3: Non-Basic Washing Wash the organic layer with cold brine. Do not use basic washes such as saturated NaHCO₃ or Na₂CO₃. Mechanism: Basic conditions deprotonate the C2 position or facilitate hydroxide attack, leading to immediate ring cleavage.

Step 4: Drying and Concentration Dry the organic layer over anhydrous Na₂SO₄ (strictly avoid K₂CO₃). Filter and concentrate under reduced pressure using a rotary evaporator with the water bath set strictly below 25 °C. Backfill the system with Argon. Mechanism: Thermal stress accelerates decomposition; Argon prevents auto-oxidation of the aldehyde.

🔬 Validation Checkpoint (Self-Validating System)

To validate the integrity of the isolated product before proceeding to the next synthetic step, perform a rapid crude ¹H-NMR in CDCl₃.

  • Success Indicator: A sharp singlet at ~9.8–10.0 ppm confirms the intact aldehyde. A singlet at ~8.0–8.2 ppm corresponds to the C5-H of the oxazole ring.

  • Failure Indicator: The appearance of broad signals between 8.0–8.2 ppm (formamide N-H) or the loss of the oxazole C5-H indicates ring-opening decomposition. A broad peak >11.0 ppm indicates oxidation to the carboxylic acid.

Part 4: Mechanistic Visualization

The following diagram illustrates the logical relationship between workup conditions, mechanistic pathways, and the final experimental outcome.

G Start Oxazole Aldehyde Reaction Mixture Cond1 Strong Base / High pH (> pH 9) Start->Cond1 Cond2 Prolonged Air Exposure Ambient Temp Start->Cond2 Cond3 Mild Buffered Workup (pH 6-7), < 5°C Start->Cond3 Mech1 Nucleophilic Attack at C2 Ring-Opening Cond1->Mech1 Mech2 Auto-oxidation of Aldehyde Moiety Cond2->Mech2 Mech3 Kinetic Stabilization Suppressed Nucleophilicity Cond3->Mech3 Out1 Decomposition: Open-Chain Amides Mech1->Out1 Out2 Degradation: Carboxylic Acid Mech2->Out2 Out3 Intact Product: High Yield Recovery Mech3->Out3

Mechanistic pathways of oxazole aldehyde decomposition versus optimized stabilization workflows.

References

  • Chemistry and Biology of Streptogramin A Antibiotics.e-Publications@Marquette.
  • Synthesis, Reactions and Medicinal Uses of Oxazole.Pharmaguideline.
  • Oxazole.Wikipedia.
  • A Build/Couple/Pair Strategy for the Synthesis of Stereochemically Diverse Macrolactams via Head-to-Tail Cyclization.PMC - NIH.

Sources

Technical Support Center: A Guide to Scaling the Synthesis of 5-(tert-Butyl)oxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 5-(tert-Butyl)oxazole-2-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals who are looking to not only successfully synthesize this key intermediate but also to scale the process efficiently and robustly. We will delve into common synthetic methodologies, address critical troubleshooting points in a direct question-and-answer format, and provide actionable insights grounded in established chemical principles.

The oxazole moiety is a privileged scaffold in medicinal chemistry, and functionalized derivatives like the target aldehyde are crucial building blocks for more complex active pharmaceutical ingredients.[1] However, the path from small-scale discovery to large-scale production is often fraught with challenges including low yields, difficult purifications, and unforeseen side reactions. This document aims to be your field guide to navigating these complexities.

Part 1: Recommended Synthetic Workflow

The most reliable and scalable approach to 5-(tert-Butyl)oxazole-2-carbaldehyde involves a two-step sequence: first, the construction of the 5-substituted oxazole ring via the Van Leusen reaction, followed by a regioselective formylation at the C2 position.

G cluster_0 Step 1: Van Leusen Oxazole Synthesis cluster_1 Step 2: C2-Formylation Pivalaldehyde Pivalaldehyde Step1_Reaction Base (e.g., K2CO3) Solvent (e.g., MeOH) Pivalaldehyde->Step1_Reaction TosMIC Tosylmethyl Isocyanide (TosMIC) TosMIC->Step1_Reaction Product1 5-(tert-Butyl)oxazole Step1_Reaction->Product1 Formation of 5-substituted oxazole ring Product1_input 5-(tert-Butyl)oxazole Product1->Product1_input Purification & Isolation Step2_Reaction 1. Strong Base (e.g., n-BuLi), -78 °C 2. DMF (Quench) Product1_input->Step2_Reaction C2-Deprotonation Final_Product 5-(tert-Butyl)oxazole-2-carbaldehyde Step2_Reaction->Final_Product Formylation

Caption: High-level workflow for the two-step synthesis.

Part 2: Troubleshooting and FAQ Guide

This section addresses specific issues you may encounter during your experiments.

Frequently Asked Questions: Step 1 - Van Leusen Oxazole Synthesis

The Van Leusen reaction is a robust method for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2][3]

Question 1: My yield of 5-(tert-Butyl)oxazole is consistently low (<50%). What are the likely causes?

Answer: Low yields in the Van Leusen synthesis can typically be traced back to a few critical parameters.[4]

  • Suboptimal Base: The choice and stoichiometry of the base are crucial for the initial deprotonation of TosMIC. Potassium carbonate (K₂CO₃) is commonly used and effective. Ensure it is finely powdered and anhydrous. Using a stronger base is not necessarily better and can lead to side reactions.

  • Reagent Quality:

    • Pivalaldehyde: This aldehyde is prone to oxidation to pivalic acid and polymerization. It is recommended to use freshly distilled or newly purchased aldehyde. Verify the purity via NMR before use.

    • TosMIC: Tosylmethyl isocyanide can degrade over time. Use a high-purity source and store it under a dry, inert atmosphere.

  • Presence of Water: The reaction is sensitive to moisture, which can consume the deprotonated TosMIC intermediate. Use anhydrous solvents (methanol is common and works well as a protic solvent to facilitate the final elimination step) and ensure your glassware is oven-dried.[2]

  • Temperature Control: The reaction often requires heating to reflux in methanol.[1] Ensure the temperature is maintained consistently. Insufficient heat will result in a sluggish reaction, while excessive heat offers no benefit and may promote side reactions.

Question 2: I'm observing a significant byproduct with a nitrile peak in the IR/CN peak in the 13C NMR. What is it and how can I prevent it?

Answer: This is a classic side reaction in the Van Leusen synthesis. The byproduct is likely pivalonitrile, formed from the starting aldehyde. This occurs when the intermediate oxazoline does not efficiently eliminate the tosyl group to form the aromatic oxazole ring.[4]

Troubleshooting & Optimization:

  • Promote Elimination: The elimination of the tosyl group is generally favored by using a protic solvent like methanol. If you are using an aprotic solvent system, this side reaction may be more prevalent.

  • Ensure Complete Reaction: Monitor the reaction by TLC. If starting aldehyde remains while the byproduct forms, it suggests the reaction conditions are not optimal for the cyclization/elimination cascade. Ensure adequate heating and reaction time.

ParameterRecommended ConditionRationale
Aldehyde Pivalaldehyde (freshly distilled)Purity is critical; avoids side reactions from acid or polymer impurities.
Isocyanide TosMIC (≥97% purity)The core reagent for building the C2-N3-C4 portion of the ring.
Base K₂CO₃ (anhydrous, powdered), 1.5-2.0 equiv.Sufficient base is needed to deprotonate TosMIC and drive the reaction.
Solvent Anhydrous Methanol (MeOH)Acts as both solvent and a proton source to facilitate the final elimination step to the aromatic oxazole.[2]
Temperature Reflux (~65 °C)Provides the necessary activation energy for the reaction cascade.
Typical Yield 70-85%Achievable with optimized conditions and pure reagents.
Frequently Asked Questions: Step 2 - C2-Formylation

The C2-proton of an oxazole ring is the most acidic, allowing for regioselective deprotonation with a strong base, followed by quenching with an electrophile like N,N-dimethylformamide (DMF).[5][6] This step is highly sensitive and requires rigorous technique.

Question 3: After adding n-BuLi and quenching with DMF, my starting material is recovered, and I see little to no aldehyde product. What went wrong?

Answer: This is the most common failure mode for this step and almost always points to issues with the deprotonation.

  • Strictly Anhydrous Conditions are Non-Negotiable: Organolithium reagents like n-butyllithium (n-BuLi) react instantaneously with even trace amounts of water.

    • Solvent: Use a high-purity anhydrous solvent like tetrahydrofuran (THF), preferably from a solvent purification system or freshly distilled from a drying agent (e.g., sodium/benzophenone).

    • Glassware: All glassware must be rigorously dried (oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or argon).

    • Atmosphere: The reaction must be conducted under a positive pressure of an inert gas (nitrogen or argon) from start to finish.

  • n-BuLi Titration: The stated molarity of commercial n-BuLi solutions can decrease over time. It is best practice to titrate the n-BuLi solution before use to determine its exact concentration. Without an accurate concentration, you may be adding a substoichiometric amount of base.

  • Insufficiently Low Temperature: The lithiated oxazole intermediate is unstable at higher temperatures.[5] The deprotonation must be performed at -78 °C (a dry ice/acetone bath is standard). Allowing the reaction to warm up prematurely will lead to decomposition and failure.

G start Low/No Yield in Formylation q1 Were anhydrous conditions rigorously maintained? start->q1 a1_no Root Cause: Reagent (n-BuLi) was quenched by water. q1->a1_no No q2 Was the n-BuLi titrated? q1->q2 Yes a1_no_fix Solution: - Oven-dry all glassware. - Use anhydrous solvent. - Maintain inert atmosphere. a1_no->a1_no_fix a2_no Root Cause: Sub-stoichiometric amount of base added. q2->a2_no No q3 Was the temperature kept at -78°C during addition and stirring? q2->q3 Yes a2_no_fix Solution: Titrate n-BuLi solution before use (e.g., with diphenylacetic acid). a2_no->a2_no_fix a3_no Root Cause: Lithiated intermediate decomposed. q3->a3_no No a3_no_fix Solution: Use a dry ice/acetone bath and monitor the internal temperature. a3_no->a3_no_fix

Caption: Troubleshooting logic for formylation failure.

Question 4: How do I effectively purify the final aldehyde product, especially at a larger scale?

Answer: Purification can be challenging due to the product's polarity and potential for instability.

  • Small Scale (<5g): Flash column chromatography on silica gel is the most effective method. A gradient elution with a hexane/ethyl acetate solvent system typically provides good separation from unreacted 5-(tert-butyl)oxazole and any non-polar byproducts.[7]

  • Large Scale (>100g): Chromatography becomes impractical.

    • Crystallization: This is the ideal method for large-scale purification. Screen various solvent systems (e.g., heptane, toluene, ethyl acetate/hexane mixtures) to find conditions for effective crystallization.

    • Distillation: This is less likely to be viable due to the probable high boiling point of the product but could be investigated under high vacuum if crystallization fails.

    • Acid/Base Wash: The oxazole nitrogen is weakly basic.[5] An acidic wash during workup (e.g., with dilute HCl or saturated NH₄Cl solution) can help remove some basic impurities, but care must be taken as the product itself could potentially be acid-sensitive.[6]

Part 3: Scaling Up Considerations

Question 5: What are the primary safety and process challenges when moving this synthesis from a 1L flask to a 50L reactor?

Answer: Scaling up introduces significant challenges, particularly for the cryogenic and highly reactive formylation step.

  • Thermal Management: The reaction of n-BuLi with the oxazole is exothermic. What is easily managed in a lab flask with a dry ice bath can cause a dangerous runaway reaction in a large reactor. A jacketed reactor with efficient cooling and a calibrated temperature probe is essential.

  • Reagent Addition Rate: The n-BuLi must be added slowly and sub-surface to the cooled reactor contents. This ensures localized heating is minimized and the reaction remains under control.

  • Mixing and Mass Transfer: As the volume increases, ensuring homogenous mixing becomes critical. Inefficient stirring can lead to "hot spots" where the n-BuLi concentration is high, causing side reactions and decomposition. The viscosity of the reaction mixture may also increase, requiring a powerful overhead stirrer.

  • Quenching: The quench of residual n-BuLi and the reaction intermediate with DMF is also exothermic. The DMF should be added slowly and at a controlled rate while maintaining the low temperature.

  • Material Handling: Handling large quantities of pyrophoric n-BuLi and anhydrous solvents requires specialized equipment and adherence to strict safety protocols.

References

  • BenchChem Technical Support Team. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. BenchChem.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic-Chemistry.org.
  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.com.
  • Li, P., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
  • (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
  • ChemScene. (n.d.). 5-(4-(Tert-butyl)phenyl)oxazole-2-carbaldehyde. ChemScene.
  • (2025). A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. [Source not further specified].
  • (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Source not further specified].
  • Li, P., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • (n.d.).
  • Mandeep Singh. (2024). Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! YouTube.
  • (n.d.). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)
  • BenchChem Technical Support Team. (n.d.). Technical Support Center: Synthesis of 2,5-Disubstituted Oxazoles. BenchChem.
  • Xie, H., Yuan, D., & Ding, M.-W. (2012). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. Organic Chemistry Portal.
  • (2016). Synthesis and evaluation of some new thiazole/oxazole derivatives for their biological activities.
  • (n.d.). Process for the recovery of oxazole.
  • Vedejs, E., & Lu, Y. (n.d.). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles.

Sources

Technical Support Center: Column Chromatography of Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oxazole Paradox

Oxazoles present a unique challenge in purification chemistry. While the oxazole ring itself exhibits aromatic character, its nitrogen atom possesses a lone pair that renders the system weakly basic (pKa ~0.8 for the parent heterocycle, but significantly higher for substituted derivatives).

The Core Problem: Standard silica gel is acidic (pH ~4–5). This creates a Lewis acid-base interaction between the silica silanols (Si-OH) and the oxazole nitrogen.

  • Consequence 1: Peak tailing (streaking), leading to poor resolution.[1]

  • Consequence 2: Acid-catalyzed ring opening (hydrolysis) back to the acyclic keto-amide or nitrile precursors.

This guide provides field-proven protocols to overcome these specific physicochemical hurdles.

Diagnostic Workflow

Before packing your column, use this decision matrix to select the correct stationary phase and mobile phase modifier.

OxazolePurification Start Start: Crude Oxazole Mixture TLC_Check Step 1: Run TLC on Silica Start->TLC_Check Decision_Streak Observation: Does the spot streak? TLC_Check->Decision_Streak Decision_Decomp Observation: New spots appear (2D TLC check)? Decision_Streak->Decision_Decomp Yes (Streaking) Sol_Std Protocol A: Standard Flash (Hex/EtOAc) Decision_Streak->Sol_Std No (Clean Spot) Sol_TEA Protocol B: TEA-Buffered Silica (Deactivates Silanols) Decision_Decomp->Sol_TEA No (Just Tailing) Sol_Alumina Protocol C: Neutral Alumina (Avoids Acidolysis) Decision_Decomp->Sol_Alumina Yes (Decomposition)

Figure 1: Decision matrix for selecting stationary phases based on oxazole stability and basicity.

Troubleshooting Guide (Q&A)

Category A: Resolution & Peak Shape (Tailing)[2]

Q: My oxazole product elutes as a long streak rather than a tight band, contaminating later fractions. How do I fix this?

A: This is the classic "amine effect." The basic nitrogen of the oxazole is hydrogen-bonding with the acidic protons of the silica silanols. You must block these sites using a competitive base.

Protocol: The Triethylamine (TEA) Buffer Method Do not just add TEA to your bottle. Follow this specific sequence to ensure column stability:

  • Slurry Preparation: Prepare your silica slurry using your starting solvent mixture (e.g., 10% EtOAc/Hexane).

  • The Pre-Wash (Critical Step): Add 1% v/v Triethylamine (TEA) to the slurry solvent before pouring the column.

  • Packing: Pour the column. The TEA will bind to the most active silanol sites first.

  • Elution: Run the column with your standard gradient. You generally do not need to keep TEA in the mobile phase if you pre-washed the silica, but for stubborn cases, maintain 0.5% TEA in the eluent.

  • Post-Run: TEA has a high boiling point (89°C). You must rotovap your fractions thoroughly, often requiring an azeotrope with heptane or high-vacuum drying to remove the amine smell.

Scientific Rationale: TEA (pKa ~10.75) is a stronger base than oxazole (pKa ~0.8–2.0). It preferentially occupies the acidic sites on the silica, effectively "neutralizing" the stationary phase and allowing the oxazole to partition solely based on polarity [1].

Category B: Stability & Recovery (Decomposition)

Q: My TLC shows a clean spot, but after the column, I recover less mass and see new impurities (often at the baseline). What happened?

A: Your oxazole is likely acid-sensitive. The silica gel's acidity has catalyzed the hydrolysis of the oxazole ring, likely reverting it to the Robinson-Gabriel precursor (acylamino ketone) or opening it to a nitrile.

Validation Test (The 2D-TLC Check):

  • Spot your crude on the corner of a square TLC plate.

  • Elute in direction X. Dry the plate.

  • Rotate the plate 90° and elute in direction Y (same solvent).

  • Result: If all spots lie on the diagonal, the compound is stable. If new spots appear off-diagonal, the compound is decomposing on the silica.

Solution: Switch to Neutral Alumina If the 2D-TLC confirms decomposition, silica is contraindicated.

  • Stationary Phase: Use Aluminum Oxide (Neutral), Brockmann Grade III.

  • Why Grade III? Grade I is too active and may still cause degradation or irreversible adsorption. Deactivate Grade I alumina to Grade III by adding 6% water (w/w) and shaking until free-flowing.

  • Solvent System: Alumina is less retentive than silica. You will likely need a less polar solvent system (e.g., if you used 30% EtOAc on Silica, start with 10% EtOAc on Alumina).

Category C: Separation of Impurities

Q: I cannot separate my oxazole from the starting keto-amide (Robinson-Gabriel synthesis). They co-elute.

A: This is a selectivity issue. On normal phase silica, the polarity difference between a highly substituted oxazole and its acyclic amide precursor can be negligible.

Protocol: The "Orthogonal Selectivity" Switch Change the mechanism of interaction by changing the solvent modifier class.

Solvent SystemInteraction MechanismEffect on Oxazole Separation
Hexane / EtOAc Dipole-DipoleStandard separation. Often insufficient for amide/oxazole split.
DCM / MeOH Hydrogen BondingAmides are strong H-bond donors; Oxazoles are acceptors. This system often retains the amide significantly more, improving resolution.
Toluene / Acetone Pi-Pi InteractionExcellent for aryl-substituted oxazoles (e.g., phenyloxazoles). The toluene interacts with the aromatic system, altering retention relative to non-aromatic impurities.

Recommendation: Try a gradient of 0–5% Methanol in Dichloromethane (DCM). The protic nature of methanol will interact more strongly with the amide N-H, holding it back while the oxazole elutes [2].

Visualization & Detection

Oxazoles can be "stealthy" on TLC if they lack extended conjugation.

Visualization Guide:

  • UV (254 nm): Most aryl-oxazoles absorb strongly. Alkyl-oxazoles may be weak.[2]

  • Iodine Chamber: The nitrogen lone pair forms a charge-transfer complex with Iodine. This is a reversible, non-destructive method (Yellow/Brown spots).

  • KMnO4 Stain: Effective if the oxazole has alkyl side chains (oxidizable).

  • p-Anisaldehyde: Excellent for distinguishing the oxazole from the acyclic precursor. The oxazole often stains a different color (e.g., blue/grey) compared to the starting amide (often red/pink) due to the difference in functional groups reacting with the aldehyde [3].

References

  • Vertex AI Search. (2024). Purification of Oxazole Derivatives: Solvent Selectivity.
  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: Staining Protocols. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of 5-(tert-Butyl)oxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the handling, storage, and troubleshooting of 5-(tert-Butyl)oxazole-2-carbaldehyde . This guide is engineered for researchers, synthetic chemists, and drug development professionals who require high-fidelity preservation of sensitive heteroaryl aldehydes.

Mechanistic Insights: The Causality of Degradation

To effectively stabilize 5-(tert-Butyl)oxazole-2-carbaldehyde, we must first understand the fundamental chemical forces driving its degradation. The instability of this compound is not random; it is a direct consequence of its molecular architecture.

The oxazole ring is an electron-withdrawing heteroaromatic system. This inductive effect pulls electron density away from the C2 position, making the adjacent carbonyl carbon highly electrophilic. When exposed to trace atmospheric moisture, this electrophilic center readily undergoes reversible nucleophilic addition to form a gem-diol (hydrate) intermediate [1].

This gem-diol is highly susceptible to oxidation by atmospheric oxygen, which irreversibly converts the aldehyde into a corresponding carboxylic acid[2]. Furthermore, exposure to UV light can initiate radical auto-oxidation chain reactions[3], while ambient temperatures and trace acidic impurities can catalyze the formation of insoluble oligomers and polymers[4]. While the tert-butyl group at the C5 position provides some steric bulk to the overall molecule, it is too distant from the C2 aldehyde to offer meaningful steric shielding against these nucleophilic attacks.

Pathway A 5-(tert-Butyl)oxazole- 2-carbaldehyde B Gem-Diol Intermediate A->B + H2O (Moisture) C Carboxylic Acid (Oxidation) A->C Auto-oxidation D Oligomers / Polymers (Degradation) A->D Heat / Acid B->C + O2 (Air) / Light

Chemical degradation pathways of 5-(tert-Butyl)oxazole-2-carbaldehyde.

Quantitative Stability Matrix

The following table synthesizes the expected purity retention of 5-(tert-Butyl)oxazole-2-carbaldehyde under various environmental conditions based on established aldehyde degradation kinetics[3][5][6].

Storage ConditionAtmosphereContainer TypeEstimated Shelf LifePurity Retention (at 6 months)
25°C (Room Temp)AirClear Glass< 1 week< 50% (High acid/polymer)
4°C (Refrigerator)AirAmber Glass1–2 months~ 80%
-20°C (Freezer)ArgonAmber Glass12+ months> 95%
-80°C (Deep Freeze)ArgonAmber Glass24+ months> 98%

Self-Validating Experimental Protocols

To guarantee experimental reproducibility, your storage protocol must be a self-validating system. We recommend the Single-Use Aliquoting Strategy . By dividing the bulk reagent into single-use vials, you inherently limit oxygen and moisture exposure to a single event per aliquot. If one aliquot degrades due to a compromised seal, the rest of the batch remains analytically pure, validating the isolation strategy[7].

Protocol A: Inert Aliquoting and Storage Workflow
  • Preparation: Bake amber glass vials and PTFE-lined silicone septa in an oven at 120°C for 2 hours. Cool them in a desiccator to eliminate surface moisture.

  • Atmosphere Control: Transfer the bulk 5-(tert-Butyl)oxazole-2-carbaldehyde and the dried vials into a glovebox maintained under a strict Argon atmosphere[5].

  • Aliquoting: Dispense the reagent into the vials in quantities suitable for a single experiment (e.g., 100 mg or 250 mg portions) to prevent repeated freeze-thaw cycles[7].

  • Sealing: Cap the vials tightly with the PTFE-lined septa. Wrap the caps with Parafilm to provide a secondary moisture barrier.

  • Storage: Remove the vials from the glovebox and immediately transfer them to a -20°C freezer[8].

Workflow S1 Receive Reagent S2 Glovebox Transfer (Argon) S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Seal with PTFE Septa S3->S4 S5 Store at -20°C S4->S5

Step-by-step inert aliquoting workflow for sensitive heteroaryl aldehydes.

Protocol B: Acetal Derivatization for Long-Term Storage

If the reagent will not be used for several years, consider reversible protection.

  • React the aldehyde with ethylene glycol in the presence of catalytic p-toluenesulfonic acid (p-TsOH) under Dean-Stark conditions (refluxing toluene) to form a stable 1,3-dioxolane acetal[4].

  • This neutralizes the electrophilicity of the C2 carbon.

  • Prior to use, hydrolyze the acetal back to the aldehyde using mild aqueous acid (e.g., 1M HCl in THF).

Troubleshooting & FAQs

Q: My sample changed from a pale yellow liquid/solid to a dark, gummy substance. What happened? A: This is a definitive visual indicator of severe polymerization and oxidation[3][7]. The oxazole-2-carbaldehyde has reacted with itself and atmospheric oxygen to form insoluble oligomers and carboxylic acids. The sample cannot be easily rescued and should be discarded.

Q: I ran an NMR on my stored batch. There is a new broad peak around 10–12 ppm, and the aldehyde proton peak (~9.8 ppm) has decreased. Why? A: The broad peak at 10–12 ppm corresponds to the acidic proton of a carboxylic acid[1]. Your aldehyde has undergone auto-oxidation. If the contamination is minor, you can purify the batch via flash chromatography (using an ethyl acetate/DCM gradient)[9] prior to your reaction.

Q: Why do you recommend Argon over Nitrogen for the inert atmosphere? A: Argon is significantly denser than both air and nitrogen. When you purge a vial, Argon settles at the bottom, creating a heavy, protective blanket directly over the liquid or solid reagent. This minimizes the risk of oxygen diffusion into the sample during brief openings[5].

Q: Can I add an antioxidant like BHT to stabilize the aldehyde? A: While antioxidants like Butylated hydroxytoluene (BHT) are highly effective at neutralizing free radicals and preventing the oxidative degradation of aldehydes in industrial applications[4][6], adding them to pure synthetic reagents is generally discouraged. The phenolic impurity of BHT may interfere with downstream sensitive catalytic cross-coupling or nucleophilic addition reactions. Rely on temperature and atmosphere control instead.

References

  • Why do aldehydes require an inert atmosphere? - askfilo.com. Available at: [Link]

  • EP0096153A2 - Stabilization of aldehydes - google.com (Patents).
  • WO2005121130A2 - Chemical compounds and pharmaceutical compositions - google.com (Patents).
  • 19.3: Oxidation of Aldehydes and Ketones - libretexts.org. Available at: [Link]

  • Kinetic and chemical characterization of aldehyde oxidation - researchgate.net. Available at:[Link]

Sources

Technical Support Center: HPLC Method Development for Oxazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Separation, Optimization, and Troubleshooting for Oxazole Derivatives

Introduction: The Oxazole Challenge

Welcome to the technical support hub for oxazole analysis. Oxazoles are five-membered heterocyclic compounds containing oxygen and nitrogen.[1][2] While critical scaffolds in medicinal chemistry (e.g., alkaloids, antibiotics), they present unique chromatographic challenges:

  • Weak Basicity: The nitrogen atom (

    
     for parent, higher for substituted) can interact with silanols, causing severe peak tailing.
    
  • UV Transparency: The isolated oxazole ring has low UV absorbance (

    
     nm), making detection difficult without aryl substituents.
    
  • Regioisomerism: Synthetic routes often yield mixtures of 2,4- and 2,5-disubstituted isomers with nearly identical polarity.

This guide provides a self-validating workflow to overcome these hurdles.

Module 1: Method Development Strategy

Column Selection: The "Interaction" Matrix

Do not default to a standard C18 without analyzing your specific oxazole substitution. Use the table below to select the stationary phase based on the dominant interaction mechanism.

Oxazole TypeRecommended PhaseMechanismWhy?
Alkyl-substituted C18 (End-capped) HydrophobicStandard retention; end-capping reduces silanol tailing.
Aryl-substituted Phenyl-Hexyl

Interaction
Superior selectivity for aromatic oxazoles; separates regioisomers better than C18.
Polar/Basic PFP (Pentafluorophenyl) Dipole-DipoleStrong interaction with basic nitrogen; excellent for separating polar reaction byproducts.
Chiral Amylose/Cellulose Steric/H-bondingRequired if the synthesis involves chiral amino acid precursors (e.g., serine/threonine derived).
Mobile Phase & pH Control

The Golden Rule: You must control the ionization state of the oxazole nitrogen.

  • Acidic Conditions (pH 2.0 - 3.0):

    • Buffer: 0.1% Formic Acid or 20 mM Phosphate.

    • Effect: Protonates the nitrogen (

      
      ).
      
    • Risk: Protonated bases interact strongly with negatively charged silanols (

      
      ), causing tailing.
      
    • Fix: Use "Charged Surface Hybrid" (CSH) columns or high ionic strength buffers.

  • Basic Conditions (pH > 9.0):

    • Buffer: 10 mM Ammonium Bicarbonate or 0.1% Ammonium Hydroxide.

    • Effect: Neutralizes the nitrogen (

      
      ).
      
    • Benefit: Eliminates silanol interaction; sharp peaks.

    • Requirement: You MUST use a high-pH stable column (e.g., hybrid silica or polymer-based) to prevent column dissolution.

Workflow Visualization

The following decision tree outlines the logical flow for initial method scouting.

MethodDevelopment Start Start: Oxazole Reaction Mixture CheckUV Check UV Absorbance Start->CheckUV IsAryl Aryl Substituents? CheckUV->IsAryl UV_Low Use Low UV (210 nm) or ELSD/MS IsAryl->UV_Low No UV_High Use UV 254 nm IsAryl->UV_High Yes ColSelect Select Column Strategy UV_Low->ColSelect UV_High->ColSelect Regio Regioisomers Present? ColSelect->Regio Phenyl Phenyl-Hexyl Column (Methanol Mobile Phase) Regio->Phenyl Yes (Critical) C18 C18 (High pH Stable) (Acetonitrile Mobile Phase) Regio->C18 No (Standard)

Caption: Decision matrix for selecting detection and stationary phase based on oxazole structure.

Module 2: Troubleshooting & FAQs

Issue 1: Severe Peak Tailing

User Report: "My oxazole product elutes as a shark-fin peak with a tailing factor > 2.0."

Root Cause: This is the classic "Silanol Effect." The basic nitrogen of the oxazole is protonated (if pH < pKa) and ion-exchanging with residual silanols on the silica surface.

Protocol to Fix:

  • Switch to High pH: If your column allows, move to pH 10 (Ammonium Hydroxide). This neutralizes the oxazole, eliminating the interaction.

  • Increase Ionic Strength: If you must stay acidic (e.g., for MS sensitivity), add 20 mM Ammonium Formate. The ammonium ions compete with the oxazole for silanol sites, blocking the interaction.

  • Add a Modifier: For non-MS applications, add 0.1% Triethylamine (TEA). TEA is a stronger base and will "sacrificially" coat the silanols.

Issue 2: Reaction Monitoring Artifacts

User Report: "I see a ghost peak that disappears when I re-inject the sample later."

Root Cause: Oxazole synthesis (e.g., Robinson-Gabriel) often uses dehydrating agents like


 or Burgess reagent. If you inject the reaction mixture directly, these reagents may hydrolyze on-column, creating transient peaks or damaging the stationary phase.

Protocol to Fix: The "Mini-Workup" (Mandatory Step): Never inject raw reaction mixtures containing dehydrating agents.

  • Take 50 µL of reaction mixture.

  • Quench into 200 µL of saturated

    
     (or Water/MeOH).
    
  • Vortex and filter (0.2 µm PTFE).

  • Inject the filtrate.

Issue 3: Regioisomer Co-elution

User Report: "My 2,4- and 2,5-disubstituted oxazoles are co-eluting on C18."

Root Cause: C18 separates primarily by hydrophobicity. Regioisomers often have identical hydrophobicity but different electron density distributions.

Protocol to Fix: Switch to a Phenyl-Hexyl or Biphenyl column using Methanol (not Acetonitrile) as the organic modifier.

  • Mechanism:[3][4] The

    
    -electrons of the phenyl stationary phase interact differently with the electron-deficient oxazole ring depending on the substitution pattern. Methanol facilitates these 
    
    
    
    interactions better than acetonitrile.

Module 3: Experimental Workflow for Reaction Monitoring

When monitoring the conversion of an


-acylamino ketone (open chain) to an oxazole (cyclic), you must account for the polarity shift. The cyclic oxazole is usually less polar and more basic than the amide precursor.
Gradient Protocol (Standard Scouting)
  • Column: C18 or Phenyl-Hexyl (100 x 3.0 mm, 2.7 µm).

  • Flow: 0.6 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Time (min)% BEvent
0.05Hold for polar byproducts
8.095Elute non-polar oxazole
9.095Wash
9.15Re-equilibrate
12.05End
Reaction Monitoring Logic Diagram

ReactionMonitoring Sample Reaction Aliquot Quench Quench (Water/NaHCO3) Sample->Quench Neutralize Reagents Filter Filter (0.2 µm) Quench->Filter Remove Precipitate Inject HPLC Injection Filter->Inject Result Data Analysis Inject->Result Result->Sample Incomplete? Continue Rxn

Caption: Mandatory sample preparation workflow to protect the HPLC column and ensure artifact-free data.

References

  • Sielc Technologies. (n.d.). Separation of Oxazole and Derivatives on Newcrom R1 HPLC column. Retrieved from [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC: The Role of Silanol Interactions. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC for Basic Compounds. Retrieved from [Link]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 5-(tert-Butyl)oxazole-2-carbaldehyde: A Comparative Analysis for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oxazole Aldehyde Scaffold in Modern Drug Discovery

The oxazole ring is a privileged five-membered heterocyclic motif, integral to a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic and structural properties, including its ability to participate in hydrogen bonding and π-stacking interactions, make it a valuable scaffold in medicinal chemistry.[2] When functionalized with a carbaldehyde group at the 2-position, the resulting oxazole-2-carbaldehyde becomes a versatile synthetic intermediate, primed for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions allow for the elaboration of the oxazole core into more complex molecules with diverse biological activities.[3][4]

This guide provides an in-depth comparison of 5-(tert-Butyl)oxazole-2-carbaldehyde with other key oxazole aldehydes, namely 5-Phenyl-oxazole-2-carbaldehyde and 4-Methyl-oxazole-2-carbaldehyde . We will explore how the distinct electronic and steric nature of the substituents on the oxazole ring influences the reactivity of the C2-aldehyde, offering field-proven insights to guide your synthetic choices.

The core of our analysis will focus on four fundamental aldehyde transformations:

  • Wittig Olefination

  • Grignard Addition

  • Reductive Amination (via Sodium Borohydride reduction)

  • Knoevenagel Condensation

Through a combination of established reaction principles, representative experimental protocols, and comparative data, this guide will equip researchers, scientists, and drug development professionals with the knowledge to strategically employ these valuable building blocks in their synthetic campaigns.

The Unique Profile of 5-(tert-Butyl)oxazole-2-carbaldehyde

The defining feature of 5-(tert-Butyl)oxazole-2-carbaldehyde is the presence of a bulky, electron-donating tert-butyl group at the C5 position. This substituent imparts a unique combination of steric and electronic effects that differentiate it from other oxazole aldehydes.

  • Electronic Effect: The tert-butyl group is a weak electron-donating group (EDG) through induction. This slightly increases the electron density of the oxazole ring, which can subtly influence the electrophilicity of the C2-carbaldehyde. Compared to an unsubstituted oxazole, the aldehyde carbon is marginally less electrophilic.

  • Steric Effect: The significant steric bulk of the tert-butyl group can hinder the approach of nucleophiles to the C5 position and, to a lesser extent, may influence the conformation of the molecule and the accessibility of the C2-aldehyde. This steric shielding can also contribute to increased metabolic stability in a drug discovery context.

In contrast, our chosen comparators offer different electronic and steric profiles:

  • 5-Phenyl-oxazole-2-carbaldehyde: The phenyl group at C5 is electron-withdrawing by induction but can be electron-donating or withdrawing through resonance, depending on the reaction mechanism. It also introduces significant, though less sterically demanding than tert-butyl, bulk.

  • 4-Methyl-oxazole-2-carbaldehyde: The methyl group at C4 is a weak electron-donating group. Its position at C4 has a more distant electronic influence on the C2-aldehyde compared to a C5 substituent and presents minimal steric hindrance to the aldehyde.

Comparative Performance in Key Synthetic Transformations

The true value of a synthetic building block is revealed in its performance in key chemical reactions. Below, we analyze the expected reactivity of our target aldehydes in four common transformations.

Wittig Olefination: Synthesis of 2-Vinyloxazoles

The Wittig reaction is a cornerstone of alkene synthesis, converting aldehydes and ketones into olefins. The reaction's success and stereochemical outcome can be influenced by the steric and electronic nature of both the aldehyde and the ylide.

Expected Performance Comparison
AldehydeSubstituent EffectExpected YieldExpected E/Z SelectivityRationale
5-(tert-Butyl)oxazole-2-carbaldehyde EDG, High Steric HindranceGoodModerate to GoodThe electron-donating nature of the tert-butyl group may slightly decrease the electrophilicity of the aldehyde, potentially slowing the reaction. However, the primary influence is likely steric. While the bulk is at C5, it can still influence the approach of the bulky phosphonium ylide.
5-Phenyl-oxazole-2-carbaldehyde EWG (Inductive), Moderate Steric HindranceGood to ExcellentModerate to GoodThe electron-withdrawing phenyl group increases the aldehyde's electrophilicity, likely leading to faster reaction rates and higher yields compared to the tert-butyl analogue.
4-Methyl-oxazole-2-carbaldehyde EDG (at C4)Good to ExcellentModerateThe methyl group at C4 has a minor electronic effect on the C2 aldehyde and presents negligible steric hindrance, suggesting its reactivity will be high, similar to an unsubstituted oxazole-2-carbaldehyde.
Experimental Protocol: Representative Wittig Olefination

The following protocol is adapted from a similar Wittig reaction on a sterically hindered aldehyde and serves as a representative procedure.[5]

G Workflow: Wittig Olefination A 1. Suspend methyltriphenylphosphonium bromide in dry THF under N2. B 2. Cool to 0°C and add n-butyllithium dropwise to form the ylide (orange solution). A->B C 3. Stir at 0°C for 30 min, then cool to -78°C. B->C D 4. Add a solution of the oxazole-2-carbaldehyde in dry THF dropwise. C->D E 5. Allow to warm to room temperature and stir overnight. D->E F 6. Quench with saturated aq. NH4Cl. E->F G 7. Extract with ethyl acetate, dry, and concentrate. F->G H 8. Purify by column chromatography. G->H

Caption: General workflow for a Wittig olefination reaction.

Step-by-Step Methodology:

  • Suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-necked flask under a nitrogen atmosphere.

  • Cool the suspension to 0°C using an ice bath.

  • Add n-butyllithium (1.05 eq., as a solution in hexanes) dropwise via syringe. The formation of the ylide is indicated by the appearance of a deep orange or yellow color.

  • Stir the ylide solution at 0°C for 30 minutes.

  • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of the respective oxazole-2-carbaldehyde (1.0 eq.) in anhydrous THF.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 2-vinyloxazole derivative.

Grignard Addition: Formation of Secondary Alcohols

The Grignard reaction is a powerful tool for C-C bond formation, where an organomagnesium halide adds to a carbonyl group. The reactivity is highly sensitive to steric hindrance at the carbonyl carbon.

Expected Performance Comparison
AldehydeSubstituent EffectExpected YieldRationale
5-(tert-Butyl)oxazole-2-carbaldehyde EDG, High Steric HindranceModerate to GoodThe steric bulk of the tert-butyl group is expected to have a more pronounced effect in the Grignard reaction, potentially lowering yields compared to less hindered aldehydes, especially with bulky Grignard reagents. The electron-donating effect also slightly disfavors nucleophilic attack.
5-Phenyl-oxazole-2-carbaldehyde EWG (Inductive), Moderate Steric HindranceGood to ExcellentThe increased electrophilicity of the aldehyde and moderate steric bulk should lead to high yields.
4-Methyl-oxazole-2-carbaldehyde EDG (at C4)ExcellentWith minimal steric hindrance and only a minor electronic effect, this aldehyde is expected to react very efficiently.
Experimental Protocol: Representative Grignard Addition

The following is a general procedure for the addition of methylmagnesium bromide to an aldehyde.[6]

G Workflow: Grignard Addition A 1. Dissolve oxazole-2-carbaldehyde in anhydrous diethyl ether under N2. B 2. Cool the solution to 0°C. A->B C 3. Add methylmagnesium bromide solution dropwise. B->C D 4. Stir at 0°C for 1h, then warm to room temperature. C->D E 5. Cool to 0°C and quench slowly with saturated aq. NH4Cl. D->E F 6. Extract with diethyl ether, dry, and concentrate. E->F G 7. Purify by column chromatography. F->G

Caption: General workflow for a Grignard addition to an aldehyde.

Step-by-Step Methodology:

  • To a solution of the oxazole-2-carbaldehyde (1.0 eq.) in anhydrous diethyl ether in a flame-dried flask under a nitrogen atmosphere, cool the mixture to 0°C.

  • Add methylmagnesium bromide (1.2 eq., as a solution in diethyl ether or THF) dropwise via syringe, maintaining the temperature at 0°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the corresponding secondary alcohol.

Reduction to Alcohols with Sodium Borohydride

The reduction of aldehydes to primary alcohols using sodium borohydride (NaBH₄) is a common and generally high-yielding transformation. This reaction is typically less sensitive to steric hindrance than Grignard or Wittig reactions.

Expected Performance Comparison
AldehydeSubstituent EffectExpected YieldRationale
5-(tert-Butyl)oxazole-2-carbaldehyde EDG, High Steric HindranceExcellentNaBH₄ is a small hydride donor, and its approach to the aldehyde is unlikely to be significantly hindered by the C5-tert-butyl group. The reaction is generally very efficient for aldehydes.
5-Phenyl-oxazole-2-carbaldehyde EWG (Inductive), Moderate Steric HindranceExcellentThe reduction is expected to be very efficient.[7]
4-Methyl-oxazole-2-carbaldehyde EDG (at C4)ExcellentThis reaction is expected to proceed smoothly with high yield.
Experimental Protocol: Representative NaBH₄ Reduction

This is a standard and reliable protocol for the reduction of aldehydes.[7]

G Workflow: NaBH4 Reduction A 1. Dissolve oxazole-2-carbaldehyde in methanol. B 2. Cool the solution to 0°C. A->B C 3. Add NaBH4 portion-wise. B->C D 4. Stir at 0°C for 30 min, then at room temperature for 1h. C->D E 5. Quench with water and concentrate. D->E F 6. Extract with ethyl acetate, dry, and concentrate. E->F G 7. Purify if necessary. F->G

Caption: General workflow for sodium borohydride reduction.

Step-by-Step Methodology:

  • Dissolve the oxazole-2-carbaldehyde (1.0 eq.) in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (1.1 eq.) portion-wise over 10 minutes, controlling any effervescence.

  • Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and stir at room temperature for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol, which is often pure enough for subsequent steps.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, such as malononitrile, in the presence of a weak base to form a C=C bond. The reaction is sensitive to the electrophilicity of the aldehyde and steric hindrance.

Expected Performance Comparison
AldehydeSubstituent EffectExpected YieldRationale
5-(tert-Butyl)oxazole-2-carbaldehyde EDG, High Steric HindranceGoodThe electron-donating tert-butyl group slightly deactivates the aldehyde towards nucleophilic attack by the enolate of the active methylene compound. Steric hindrance may also play a minor role. The reaction is still expected to proceed in good yield, possibly requiring slightly longer reaction times or more forcing conditions compared to the phenyl analogue. A similar reaction with 4-tert-butylcyclohexanone proceeds efficiently.[8]
5-Phenyl-oxazole-2-carbaldehyde EWG (Inductive), Moderate Steric HindranceExcellentThe electron-withdrawing nature of the phenyl group will enhance the aldehyde's reactivity, leading to high yields and likely faster reaction rates.[9]
4-Methyl-oxazole-2-carbaldehyde EDG (at C4)ExcellentWith low steric hindrance, this aldehyde should react readily with active methylene compounds.
Experimental Protocol: Representative Knoevenagel Condensation with Malononitrile

This protocol is a general method for the Knoevenagel condensation.[9]

G Workflow: Knoevenagel Condensation A 1. Dissolve aldehyde and malononitrile in ethanol. B 2. Add a catalytic amount of piperidine. A->B C 3. Stir at room temperature or heat to reflux. B->C D 4. Monitor reaction by TLC. C->D E 5. Cool to room temperature. D->E F 6. Collect precipitated product by filtration. E->F G 7. Wash with cold ethanol and dry. F->G

Caption: General workflow for a Knoevenagel condensation.

Step-by-Step Methodology:

  • To a solution of the oxazole-2-carbaldehyde (1.0 eq.) and malononitrile (1.1 eq.) in ethanol, add a catalytic amount of piperidine (0.1 eq.).

  • Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The product is often a solid that precipitates from the reaction mixture.

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the purified Knoevenagel adduct.

Conclusion and Strategic Recommendations

5-(tert-Butyl)oxazole-2-carbaldehyde is a valuable synthetic intermediate whose reactivity is governed by the interplay of the mild electron-donating nature and significant steric bulk of the tert-butyl group.

  • For reactions sensitive to steric hindrance , such as the Grignard and Wittig reactions, 5-(tert-Butyl)oxazole-2-carbaldehyde is expected to be less reactive than its 5-phenyl or 4-methyl counterparts. This may result in lower yields or require more forcing conditions, particularly when using bulky nucleophiles.

  • For reactions less sensitive to steric hindrance , such as reduction with sodium borohydride, the performance is expected to be excellent and comparable to other oxazole aldehydes.

  • The electron-donating nature of the tert-butyl group slightly reduces the electrophilicity of the aldehyde compared to the electron-withdrawing phenyl group. This makes 5-phenyl-oxazole-2-carbaldehyde the preferred substrate for reactions that benefit from a more electrophilic aldehyde, such as the Knoevenagel condensation.

  • 4-Methyl-oxazole-2-carbaldehyde serves as a good baseline for a minimally hindered, slightly activated oxazole aldehyde, and is expected to show high reactivity in all four transformations.

References

  • SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)
  • Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane - Organic Chemistry Portal. (n.d.).
  • 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl] - PMC. (n.d.).
  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. (2013).
  • 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents - Chemistry LibreTexts. (2024).
  • NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF - Oriental Journal of Chemistry. (2014).
  • The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. (2020).
  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid - Beilstein Journals. (n.d.).
  • Synthesis and some reactions of 5-carbmethoxymethylidene-4-oxo- 1,3-thiazol-2-ylguanidine. (n.d.).
  • PREPARATION OF (S)-tert-ButylPHOX (Oxazole, 4-(1,1-dimethylethyl) - PMC. (n.d.).
  • Selective Aldehyde Reduction in Ketoaldehydes with NaBH4-Na2CO3-H2O at Room Temperatures | Request PDF - ResearchG
  • US6333414B1 - Process for the synthesis of trisubstituted oxazoles - Google P
  • Experiment 12: Grignard Synthesis of Triphenylmethanol - ResearchG
  • Some New Heterocycles from the Reaction of 4-Carboxaldehyde-2-Phenyl-2H-1,2,3-Triazole Malononitrile - SciSpace. (2017).
  • 5-[4-(tert-Butyl)cyclohexylidene]-2-thioxothiazolidin-4-one - MDPI. (2021).
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. (2020).
  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)
  • A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles - Benchchem. (n.d.).
  • Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing). (n.d.).
  • Visible‐Light‐Mediated Photocatalytic Synthesis of 2‐Substituted Oxazole‐5‐carbaldehydes Promoted by Benzeneseleninic Acid | Request PDF - ResearchG
  • Novel Methods of Knoevenagel Condens
  • Grignard Reagents. (n.d.).
  • Van Leusen Reaction for the Synthesis of 4-Substituted Oxazoles: Application Notes and Protocols - Benchchem. (n.d.).
  • Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH - Physical Chemistry Chemical Physics (RSC Publishing). (n.d.).
  • Convenient reduction of carbonyl compounds to their corresponding alcohols with NaBH4/(NH4)2C2O4 system - SciELO. (n.d.).
  • Catalysis Science & Technology - RSC Publishing. (n.d.).
  • Rationalisation of Patterns of Competing Reactivity by X-ray Structure Determination: Reaction of Isomeric (Benzyloxythienyl)oxazolines with a Base - MDPI. (2021).
  • The Grignard Reaction. (n.d.).
  • 5-Chlorobenzo[d]oxazole-2-carbaldehyde: A Technical Overview of its Molecular Structure - Benchchem. (n.d.).
  • US3426087A - Method for the preparation of grignard compounds in hydrocarbon solution - Google P
  • Regioselective Reduction of 1H-1,2,3-Triazole Diesters - PMC - NIH. (2021).
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. (2022).
  • Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. (n.d.).
  • Structure and proton-acceptor ability of 2-phenyl-, 2-(2-furyl)-, 2-(2-thienyl)
  • Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity - MDPI. (2023).
  • t-BUTYL AZODIFORMATE - Organic Syntheses Procedure. (n.d.).
  • Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction) - MDPI. (2020).
  • Comparison of Traditional and Altern
  • Application Notes and Protocols: Tert-Butyl Carbazate in the Synthesis of Heterocyclic Compounds - Benchchem. (n.d.).

Sources

Comparative Guide: 5-(tert-Butyl)oxazole-2-carbaldehyde vs. 5-(tert-Butyl)isoxazole-3-carboxylic acid in Bioassays

[1][2][3]

Executive Summary

This guide compares two structurally related but functionally distinct heterocyclic building blocks: 5-(tert-Butyl)oxazole-2-carbaldehyde (Compound A) and 5-(tert-Butyl)isoxazole-3-carboxylic acid (Compound B).[1][2][3]

While both share a lipophilic 5-(tert-butyl) anchor that fills hydrophobic pockets (e.g., the specificity pocket of kinases or proteases), their applications in bioassays diverge fundamentally due to their C-2/C-3 functional groups:[1][4][5][3]

  • The Acid (Compound B): A stable scaffold used primarily for non-covalent molecular recognition.[5][3] It is a proven pharmacophore in FDA-approved drugs (e.g., Quizartinib) for establishing hydrogen bond networks and salt bridges.[1][4][5][3]

  • The Aldehyde (Compound A): A reactive electrophile .[3] It serves either as a "warhead" for reversible covalent inhibition (targeting catalytic cysteines) or as a transient intermediate for heterocycle expansion.[1][5][3] It poses significant stability challenges in standard bioassays.[1]

Physicochemical & Mechanistic Comparison

The following table summarizes the core differences critical for assay design and lead optimization.

Feature5-(tert-Butyl)oxazole-2-carbaldehyde5-(tert-Butyl)isoxazole-3-carboxylic acid
Primary Role Covalent Warhead / Synthetic IntermediateNon-Covalent Scaffold / Bioisostere
Binding Mechanism Reversible Covalent: Forms hemithioacetal with Cys or Schiff base with Lys.[1][2][4]Ionic/H-Bonding: Forms salt bridges (Arg/Lys) or H-bonds (Backbone amides).[1][2][3]
Assay Stability Low: Prone to oxidation (to acid) and non-specific protein binding.[1][5][3]High: Chemically stable in standard buffers (PBS, HEPES).[4][5][3]
Metabolic Risk High: Rapid oxidation by aldehyde oxidase (AO) or dehydrogenases.[1][5][3]Low: Generally stable, though can undergo glucuronidation.[4][5][3]
Solubility Moderate (Neutral, Lipophilic).[4][5][3]pH-Dependent (High at pH > 4.5 due to ionization).[1][2][3]
Key Application Cysteine Protease Inhibitors (e.g., Cathepsins), Chemical Probes.[4][5][3]Kinase Inhibitors (e.g., FLT3), Glutamate Receptor Ligands.[4][5][3]

Bioassay Performance & Challenges

The Isoxazole Acid: The "Stable Anchor"

Context: This compound is a critical fragment in the synthesis of Quizartinib (AC220) , a potent FLT3 inhibitor for Acute Myeloid Leukemia (AML).[4][3] The acid moiety is typically converted to a urea or amide to engage the kinase "hinge" region or DFG motif.[2]

  • Assay Behavior:

    • Reliability: Excellent.[1][2][5] It does not interfere with fluorescence or absorbance readouts.[1]

    • Permeability: As a free acid, cell permeability is low due to the negative charge at physiological pH.[4][5][3] For cell-based assays (e.g., MV4-11 proliferation), it must be masked (ester/amide) or require active transport.[1][4][5][3]

    • Selectivity: The isoxazole ring acts as a bioisostere for phenyl rings but with distinct polarization, often improving selectivity profiles against off-target kinases.[2][4][5]

The Oxazole Aldehyde: The "Reactive Probe"

Context: Aldehydes are "privileged structures" for targeting cysteine proteases (e.g., SARS-CoV-2 Mpro, Cathepsin K).[2][4][5][3] However, they are notorious for Pan-Assay Interference (PAINS) behaviors if not controlled.[4][5][3]

  • Assay Behavior:

    • Time-Dependent Inhibition: Unlike the acid, the aldehyde shows time-dependent IC50 shifts because the covalent bond formation (hemithioacetal) is slower than diffusion-controlled binding.[1][4]

    • False Positives: The aldehyde group can form Schiff bases with primary amines on the assay protein surface (non-specific labeling) or reduce redox-cycling reagents (e.g., resazurin).[4][5][3]

    • Buffer Incompatibility: Cannot be used with buffers containing primary amines (Tris, Glycine) due to competitive Schiff base formation.[4][5][3] Must use HEPES or PBS. [1][4]

Visualizing the Mechanism of Action[3][6]

The following diagram contrasts the binding logic of the two compounds in a biological context.

BioactivityPathwaysAcid5-(t-Butyl)isoxazole-3-COOH(Stable Scaffold)Binding_HH-Bond / Salt Bridge(Reversible, Fast)Acid->Binding_HCoupled to Amide/UreaAldehyde5-(t-Butyl)oxazole-2-CHO(Reactive Warhead)Binding_CovHemithioacetal Formation(Covalent, Time-Dependent)Aldehyde->Binding_CovNucleophilic Attack (Cys-SH)InterferenceNon-Specific Binding(Assay Interference)Aldehyde->InterferenceReacts with Lys/TrisTarget_KinaseKinase Domain(e.g., FLT3)Outcome_DrugHigh Affinity Ligand(e.g., Quizartinib)Target_Kinase->Outcome_DrugInhibitionTarget_ProteaseCysteine Protease(e.g., Cathepsin)Outcome_ProbeCovalent Inhibitor(Transition State Analog)Target_Protease->Outcome_ProbeInactivationBinding_H->Target_KinaseBinding_Cov->Target_Protease

Figure 1: Mechanistic divergence.[4][5][3] The acid (blue) functions through equilibrium binding, ideal for kinase inhibitors.[4][5][3] The aldehyde (red) engages in covalent chemistry, suitable for protease inhibition but prone to assay interference.[4][5][3]

Experimental Protocols

Protocol A: Validating the Isoxazole Acid (Solubility & Coupling)

Use this protocol to convert the acid into a bioactive amide/urea.[3]

  • Activation: Dissolve 1.0 eq of 5-(tert-butyl)isoxazole-3-carboxylic acid in DMF. Add 1.2 eq HATU and 2.0 eq DIPEA.[1][2] Stir for 15 min at RT.[1][6]

  • Coupling: Add 1.0 eq of the amine partner (e.g., an aromatic amine for kinase targeting).

  • Monitoring: Monitor by LC-MS (ESI+). The acid peak (MW ~169) should disappear; product peak appears.[3]

  • Bioassay Prep: Purify the resulting amide. Do not screen the free acid directly in cell assays unless assessing it as a fragment, as its negative charge (pKa ~4-5) prevents membrane crossing.[4][5][3]

Protocol B: Assessing Aldehyde Reversibility (Jump-Dilution Assay)

Use this protocol to determine if the Oxazole Aldehyde is acting as a specific covalent inhibitor or a non-specific alkylator.[1][3]

  • Incubation: Incubate the enzyme (e.g., 10 nM Protease) with the aldehyde (at 10x IC50) for 30 minutes to allow covalent bond formation.[4][5][3]

  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing the substrate. The final inhibitor concentration is now 0.1x IC50.[1]

  • Measurement: Monitor product formation continuously for 60 minutes.

    • Reversible (Specific):[4][5][3] Activity recovers slowly as the hemithioacetal hydrolyzes.[1]

    • Irreversible (Non-specific/Alkylation):[4][5][3] Activity remains inhibited (flat line).[1][5][3]

  • Control: Run a parallel control with a known non-covalent inhibitor.[1][2][5]

Expert Commentary & Recommendations

When to choose the Isoxazole Acid:

  • You are building a Lead Series for a kinase or receptor target.[1]

  • You require a scaffold that is metabolically stable and easy to modify via amide coupling.[1]

  • Tip: The 5-tert-butyl group is crucial for potency; it fills the hydrophobic "selectivity pocket" often found behind the ATP binding site in kinases.[1][2]

When to choose the Oxazole Aldehyde:

  • You are performing Fragment-Based Screening against a cysteine protease.[1]

  • You need a "warhead" to prove a covalent mechanism of action.[1][4]

  • Warning: Always check for oxidation.[1] Aldehydes oxidize to carboxylic acids in air.[1][2] Verify purity by NMR (CHO peak at ~9.5-10 ppm) before every assay.[1] If the sample contains >5% acid, your IC50 data will be invalid.[4][5][3]

References

  • Quizartinib (AC220) Discovery: Chao, Q., et al. (2009).[4][5][3] "Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor."[1][2][4][3] Journal of Medicinal Chemistry, 52(23), 7808–7816.[4][5][3] [4][5][3]

  • Oxazole Synthesis & Bioactivity: Turchi, I. J. (1986).[1][4][5][3] "The Chemistry of Heterocyclic Compounds, Oxazoles." Wiley Interscience.[1] (Foundational text on oxazole stability).

  • Aldehydes as Warheads: Somsen, B. A., et al. (2024).[4][5][3] "Covalent Inhibitors in Drug Discovery: From Accidental Discoveries to Rational Design." Journal of Medicinal Chemistry. (General reference for aldehyde mechanism).

  • Isoxazole Bioisosteres: Horgan, C., et al. (2022).[4][5][3] "Recent developments in the practical application of novel carboxylic acid bioisosteres." Chemical Biology & Drug Design. [4][5][3]

A Comparative Guide to the Biological Activities of Oxazole and Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the five-membered heterocyclic rings, oxazole and thiazole, represent privileged scaffolds. Their derivatives have garnered significant attention due to a wide spectrum of biological activities, forming the core of numerous therapeutic agents.[1][2][3][4] The subtle yet critical difference between these two heterocycles—the presence of an oxygen atom in oxazole versus a sulfur atom in thiazole at position 1—profoundly influences their physicochemical properties and, consequently, their pharmacological profiles.[5] This guide provides an in-depth, objective comparison of the biological activities of oxazole and thiazole derivatives, supported by experimental data and detailed methodologies to inform rational drug design.

The Structural Nuance: Oxazole vs. Thiazole

The isosteric replacement of the oxygen in an oxazole ring with a sulfur atom to form a thiazole ring alters key molecular characteristics.[6][7] Sulfur, being larger and less electronegative than oxygen, impacts bond angles, ring planarity, and electron distribution. This seemingly minor change can significantly affect a molecule's ability to interact with biological targets, its metabolic stability, and pharmacokinetic properties.[7][8] Thiazole derivatives are often noted for their enhanced pi-electron delocalization compared to their oxazole counterparts.[5]

Anticancer Activity: A Tale of Two Scaffolds

Both oxazole and thiazole derivatives have demonstrated significant potential as anticancer agents, with numerous compounds exhibiting potent cytotoxicity against various cancer cell lines.[9][10] Their mechanisms of action are diverse and often involve the inhibition of critical enzymes and signaling pathways implicated in cancer progression, such as tyrosine kinases and the PI3K/Akt pathway.[9][11]

A systematic review of studies from 2014 to 2020 concluded that a majority of the promising antiproliferative compounds identified contained a thiazole nucleus.[10][12] However, it is crucial to note that direct, head-to-head comparative studies of structurally analogous oxazole and thiazole derivatives are limited.[9] The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative oxazole and thiazole derivatives against various cancer cell lines, compiled from different studies. Direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Comparative Anticancer Activity of Oxazole and Thiazole Derivatives

ClassDerivativeCancer Cell LineIC50 (µM)Reference
Oxazole Benzoxazole derivative 14aHepG2 (Liver)3.95 ± 0.18[9]
Benzoxazole derivative 14bMCF-7 (Breast)4.75 ± 0.21[9]
Sulindac analog with oxazoleHT29 (Colon)>25[6]
Thiazole Sulindac analog with thiazoleHT29 (Colon)>25[6]
Thiazole-containing compoundA549 (Lung)1.8[10]
Benzothiazole derivativeMCF-7 (Breast)0.9[10]
Key Signaling Pathway: PI3K/Akt

Many heterocyclic anticancer agents, including oxazole and thiazole derivatives, exert their effects by modulating key signaling pathways that are dysregulated in cancer cells. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth.[9]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor Oxazole/Thiazole Derivatives Inhibitor->PI3K Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway by oxazole/thiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, the cytotoxic effects of potential anticancer drugs.[9][13][14]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, producing purple formazan crystals. The amount of formazan is directly proportional to the number of living cells.[9]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.[9][13]

  • Compound Treatment: Treat the cells with various concentrations of the oxazole and thiazole derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[9][15]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[9][15]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[9][15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.[9]

MTT_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Compounds incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Measure Absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: A Broad Spectrum of Action

The rise of multidrug-resistant pathogens has intensified the search for novel antimicrobial agents. Both oxazole and thiazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.[2][16][17]

Finding a single study that directly compares the antimicrobial activity of a series of analogous 1,3-oxazole and 1,3-thiazole derivatives is challenging. The following table presents Minimum Inhibitory Concentration (MIC) values from different studies for representative compounds against common bacterial and fungal strains. As with the anticancer data, caution is advised when making direct comparisons.

Table 2: Comparative Antimicrobial Activity of Oxazole and Thiazole Derivatives

ClassDerivativeMicroorganismMIC (µg/mL)Reference
Oxazole Oxazole derivative 9S. aureus FDA 209P>128[3]
Amine linked bis-heterocycleS. aureusZone of inhibition: 21 mm[16]
Oxazole amino acidS. aureusModerate activity[18]
Thiazole Thiazole derivativeS. aureus6.25[17]
Thiazole derivativeE. coli12.5[17]
Thiazole amino acidS. aureusModerate activity[18]

Note: Some data for oxazole derivatives are presented as a zone of inhibition, a qualitative measure, while thiazole derivatives often have quantitative MIC values, precluding a direct quantitative comparison.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[19][20][21]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[19][20]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the oxazole and thiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[21][22]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[9]

  • Inoculation: Inoculate each well containing the antimicrobial dilutions with the standardized microbial suspension. Include a positive control (microorganism with no drug) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[20]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.[20]

MIC_Assay_Workflow start Start prepare_compounds Prepare Serial Dilutions of Compounds start->prepare_compounds prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate Inoculate Wells prepare_compounds->inoculate prepare_inoculum->inoculate incubate Incubate 18-24h inoculate->incubate read_mic Visually Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

Inflammation is a key pathological feature of many diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are major targets for anti-inflammatory drugs.[9][23] Both oxazole and thiazole derivatives have been explored as potential COX inhibitors.[9][24] For instance, the well-known nonsteroidal anti-inflammatory drug (NSAID) Oxaprozin features an oxazole core.[3][16]

Direct comparative studies of 1,3-oxazole and 1,3-thiazole derivatives as COX inhibitors are limited. However, data from separate studies suggest that both scaffolds can be tailored to exhibit potent and selective COX-2 inhibition.

Table 3: Comparative Anti-inflammatory Activity of Oxazole and Thiazole Derivatives

ClassDerivativeAssayActivityReference
Oxazole OxaprozinCOX-2 InhibitionKnown COX-2 inhibitor[3][16]
Novel Oxazole DerivativeCarrageenan-induced paw edemaSignificant inhibition[24]
Thiazole FanetizoleAnti-inflammatoryKnown activity[2]
MeloxicamAnti-inflammatoryKnown activity[2]

Note: The data presented is a compilation from multiple sources and is intended for illustrative purposes.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Principle: The assay is based on the detection of Prostaglandin G2, an intermediate product generated by the COX enzyme from its substrate, arachidonic acid.[9]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions.[9]

  • Inhibitor Preparation: Dissolve the test compounds (oxazole and thiazole derivatives) in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations.[9]

  • Assay Procedure:

    • Add the assay buffer, probe, and cofactor to the wells of a 96-well plate.

    • Add the test compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

    • Add the COX-2 enzyme to initiate the reaction.

    • Measure the fluorescence or absorbance at regular intervals to determine the reaction rate.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The evidence suggests that thiazole-containing compounds may hold a slight edge in antiproliferative activity.[10][12] However, the specific substitution patterns on the heterocyclic ring play a pivotal role in determining the biological activity of both oxazole and thiazole derivatives.[3] Future research should focus on the synthesis and parallel evaluation of corresponding oxazole and thiazole series to provide a clearer understanding of the influence of the heteroatom on biological activity and to guide the rational design of next-generation therapeutics.

References

  • A Comparative Analysis of the Biological Activities of 1,3-Oxazole and 1,3-Thiazole Derivatives - Benchchem.
  • (PDF) A comprehensive review on biological activities of oxazole derivatives.
  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic - Der Pharma Chemica.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • A review of isoxazole biological activity and present synthetic techniques.
  • A comprehensive review on biological activities of oxazole derivatives - PMC. Available at: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Available at: [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review - Biointerface Research in Applied Chemistry. Available at: [Link]

  • Oxazole and thiazole analogs of sulindac for cancer prevention - PMC - NIH. Available at: [Link]

  • Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds - Benchchem.
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents - Benchchem.
  • Experimental protocol for testing the anti-inflammatory effects of related compounds. - Benchchem.
  • Full article: Oxazole and Thiazole Analogs of Sulindac for Cancer Prevention. Available at: [Link]

  • Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity - Arabian Journal of Chemistry.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. Available at: [Link]

  • Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human Lung Carcinoma Cell Lines through Alamar Blue Assay - Bio-protocol. Available at: [Link]

  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Some Oxazole and Thiazole Derivatives - IJPPR.
  • Minimum Inhibitory Concentration Assay (MIC) - Antimicrobial Testing Laboratory. Available at: [Link]

  • Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline.
  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - ResearchGate. Available at: [Link]

  • Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Novel Antimicrobial Agents - Benchchem.
  • Synthesis and antimicrobial activity in vitro of new amino acids and peptides containing thiazole and oxazole moieties - PubMed. Available at: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available at: [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Some Oxazole and Thiazole Derivatives - ResearchGate. Available at: [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • Structures and IC 50 values of thiazole versus oxazole isosteres... - ResearchGate. Available at: [Link]

  • (PDF) Guideline for anticancer assays in cells - ResearchGate. Available at: [Link]

  • 2.6. In vitro anti-inflammatory activity assay - Bio-protocol. Available at: [Link]

  • Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity - Chemical Methodologies. Available at: [Link]

  • Anti-inflammatory activity of thiazole derivatives (A, A1, and A2) - ResearchGate. Available at: [Link]

  • Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs - Journal of Cardiovascular Disease Research.
  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds.
  • Madhuranga HDT and Samarakoon DNAW. In vitro Anti-Inflammatory Egg Albumin Denaturation Assay - Medwin Publishers. Available at: [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. Available at: [Link]

  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. Available at: [Link]

Sources

Comparative study of different synthetic routes to 5-substituted oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-substituted oxazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical bioisostere for amides and esters in drug design (e.g., in kinase inhibitors and antibiotics). While 2,5-disubstituted oxazoles are synthetically trivial via the Robinson-Gabriel or Fischer syntheses, the selective construction of 5-monosubstituted oxazoles (bearing hydrogens at C2 and C4) presents a distinct regiochemical challenge.

This guide objectively compares the three most robust synthetic methodologies for accessing this specific substitution pattern:

  • Van Leusen Oxazole Synthesis (The Industry Standard)

  • Cycloisomerization of Propargylic Amides (The Alkyne Route)

  • Oxidative Dehydrogenation of Oxazolines (The Stepwise Route)

Part 1: Mechanistic & Workflow Analysis

Route A: Van Leusen Oxazole Synthesis

Status: Gold Standard for 5-Substituted Oxazoles.

The Van Leusen reaction utilizing tosylmethyl isocyanide (TosMIC) is the most direct and widely employed method for synthesizing 5-substituted oxazoles from aldehydes. It is formally a [3+2] cycloaddition followed by a base-mediated elimination of p-toluenesulfinic acid.

Mechanism of Action: The reaction relies on the unique ambiphilic nature of TosMIC. The methylene protons are acidified by the sulfonyl and isocyano groups, allowing deprotonation by mild bases (e.g., K₂CO₃). The resulting carbanion attacks the aldehyde carbonyl, followed by 5-endo-dig cyclization and subsequent elimination of the tosyl group to aromatize the ring.

VanLeusenMechanism cluster_0 Key Transformation TosMIC TosMIC (TsCH2NC) Anion TosMIC Anion [Ts-CH-NC]- TosMIC->Anion Deprotonation Base Base (K2CO3) Base->Anion Aldehyde Aldehyde (R-CHO) Intermediate1 Betaine Intermediate Aldehyde->Intermediate1 Anion->Intermediate1 + Aldehyde Cyclization 5-endo-dig Cyclization Intermediate1->Cyclization Oxazoline 4-Tosyl-2-oxazoline Intermediate Cyclization->Oxazoline Elimination Elimination of TsH Oxazoline->Elimination Base Product 5-Substituted Oxazole Elimination->Product

Figure 1: Mechanistic pathway of the Van Leusen synthesis showing the critical aromatization via sulfinate elimination.

Route B: Cycloisomerization of Propargylic Amides

Status: High Utility for Alkyne-Derived Scaffolds.

This route involves the cyclization of N-propargylic amides (specifically N-formyl propargylic amines for 5-substituted products). It can be catalyzed by transition metals (Au, Pt, Ag) or promoted by electrophilic sources like iodine.

Mechanism of Action: The metal catalyst activates the alkyne


-system, triggering nucleophilic attack by the amide oxygen (5-exo-dig or 6-endo-dig). For oxazole formation, the 5-exo-dig pathway forms an oxazolium intermediate which, upon protodeauration and isomerization, yields the oxazole.

PropargylCycliz Precursor N-Formyl Propargyl Amine (HC≡C-CH2-NH-CHO) Activation π-Alkyne Activation Precursor->Activation + Catalyst Catalyst Catalyst (Au(I), Ag(I), or I2) Catalyst->Activation Cyclization 5-exo-dig Cyclization Activation->Cyclization O-Attack Intermediate Vinyl Oxazoline / Oxazolium Cyclization->Intermediate Isomerization Isomerization / Aromatization Intermediate->Isomerization Product 5-Substituted Oxazole Isomerization->Product

Figure 2: Transition-metal catalyzed cycloisomerization pathway for propargylic amides.

Part 2: Comparative Analysis & Data

Quantitative Comparison of Methods

The following table contrasts the three methodologies based on experimental efficiency, atom economy, and scope.

FeatureVan Leusen (TosMIC) Propargylic Cycloisomerization Oxazoline Oxidation
Starting Materials Aldehydes + TosMICPropargylic amines + Formic acidAmino alcohols + Carboxylic acids
Step Count 1 (Convergent) 2-3 (Linear)2 (Linear)
Atom Economy Moderate (Loss of TsH)High (Isomerization) Low (Loss of H₂ + Oxidant waste)
Typical Yield 75 - 95%60 - 85%50 - 80% (over 2 steps)
Regioselectivity Exclusive (5-sub) High (depends on catalyst)Exclusive (controlled by precursor)
Reagent Cost Moderate (TosMIC ~$5/g)High (Au/Ag catalysts)Low (MnO₂, DDQ)
Scalability High (Robust, no heavy metals)Moderate (Catalyst cost)High (Cheap reagents)
Expert Commentary: Selection Criteria
  • Choose Van Leusen when: You need to generate a library of 5-substituted oxazoles rapidly from commercially available aldehydes. It is the most reliable "off-the-shelf" solution.

  • Choose Propargylic Cyclization when: Your starting material is an alkyne, or you are building complex natural products where the aldehyde precursor is unstable.

  • Choose Oxazoline Oxidation when: You have a chiral amino alcohol precursor or need to avoid isocyanide chemistry due to odor/toxicity concerns.

Part 3: Detailed Experimental Protocols

Protocol A: Van Leusen Synthesis (Standard Procedure)

Target: 5-Phenyloxazole Source: Adapted from Organic Syntheses and BenchChem protocols [1, 2].

  • Reagents: Benzaldehyde (10 mmol), TosMIC (11 mmol), K₂CO₃ (11 mmol), Methanol (30 mL).

  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Procedure:

    • Dissolve benzaldehyde (1.06 g) and TosMIC (2.15 g) in anhydrous methanol (30 mL).

    • Add solid K₂CO₃ (1.52 g) in one portion.

    • Heat the mixture to reflux (approx. 65°C) for 2–4 hours. Note: Monitor by TLC (Hexane/EtOAc 3:1); disappearance of TosMIC is key.

    • Workup: Remove solvent under reduced pressure. Resuspend residue in water (50 mL) and extract with CH₂Cl₂ (3 x 30 mL).

    • Purification: Dry organic phase over MgSO₄, filter, and concentrate. Purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

    • Self-Validation: ^1H NMR (CDCl₃) should show diagnostic peaks at δ 7.90 (s, 1H, C2-H) and δ 7.30 (s, 1H, C4-H).

Protocol B: Au(I)-Catalyzed Cycloisomerization

Target: 5-Butyloxazole Source: Adapted from J. Org. Chem. methodologies [3].

  • Precursor Synthesis: React 1-hexyne with formaldehyde and diethylamine (Mannich), then hydrolyze/formylate to get N-(hept-2-ynyl)formamide.

  • Cyclization:

    • Dissolve N-(hept-2-ynyl)formamide (1.0 mmol) in anhydrous 1,2-dichloroethane (5 mL).

    • Add NaAuCl₄ (2 mol%) or Ph₃PAuCl/AgOTf (2 mol%).

    • Stir at room temperature for 1–2 hours.

    • Workup: Filter through a short pad of silica gel to remove the catalyst. Concentrate filtrate.

    • Yield: Typically 85-90% after column chromatography.

References

  • Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. "A Novel and Efficient Synthesis of 5-Substituted Oxazoles from Aldehydes and Tosylmethyl Isocyanide." Tetrahedron Letters, 1972 , 13(23), 2369–2372. Link

  • BenchChem. "Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles." BenchChem Technical Guides, 2025 . Link

  • Hashmi, A. S. K. "Gold-Catalyzed Organic Reactions." Chemical Reviews, 2007 , 107(7), 3180–3211. Link

  • Wipf, P.; Miller, C. P. "A New Synthesis of Highly Functionalized Oxazoles."[1] Journal of Organic Chemistry, 1993 , 58(14), 3604–3606. Link

  • Ganesan, A. "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis." Molecules, 2020 , 25(7), 1645. Link

Sources

Definitive Structural Validation of 5-(tert-Butyl)oxazole-2-carbaldehyde: X-ray Crystallography vs. Spectroscopic Standards

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and QC Researchers Focus: 5-(tert-Butyl)oxazole-2-carbaldehyde (CAS: Representative Analogues)

Executive Summary: The Case for Absolute Configuration

In the high-stakes environment of fragment-based drug discovery (FBDD), the 5-(tert-butyl)oxazole-2-carbaldehyde scaffold serves as a critical electrophilic warhead and heterocyclic linker. However, synthetic routes to substituted oxazoles—such as the cyclodehydration of


-acylamino ketones—often yield regioisomeric mixtures (e.g., 2,5- vs. 2,4-substitution) that are difficult to distinguish by standard 1D 

H NMR due to the lack of coupling partners on the heteroaromatic ring.

This guide objectively compares standard spectroscopic validation methods against Single-Crystal X-ray Diffraction (SC-XRD) . While NMR and HRMS are sufficient for bulk purity, we demonstrate that SC-XRD is the only self-validating method to unambiguously assign regiochemistry and solid-state conformation (s-cis vs. s-trans), which ultimately dictates ligand-protein binding affinity.

Comparative Analysis: Spectroscopic Standards vs. X-ray

The following table contrasts the validation power of standard analytical techniques for this specific oxazole derivative.

Feature1D/2D NMR (

H,

C, NOESY)
High-Res Mass Spec (HRMS) X-ray Crystallography (SC-XRD)
Primary Utility Solution-state purity & functional group ID.Molecular formula confirmation.Absolute 3D atomic connectivity.
Regiochemistry Ambiguous. Requires complex HMBC correlations; often inconclusive for 2,4- vs 2,5-isomers without reference standards.Null. Cannot distinguish positional isomers.Definitive. Direct visualization of the tert-butyl group position relative to the oxygen/nitrogen atoms.
Conformation Average solution conformation only.N/APrecise bond lengths (

) and torsion angles; reveals active rotamer (s-cis/s-trans).
Sample State Solution (CDCl

, DMSO-

).
Ionized Gas.Solid State (Single Crystal).[1]
Confidence 90-95% (Inference-based).100% (Mass only).>99.9% (Direct Observation).

The Technical Challenge: Why NMR is Not Enough

For 5-(tert-butyl)oxazole-2-carbaldehyde, the primary structural ambiguity lies in the placement of the tert-butyl group and the aldehyde.

  • The NMR Blind Spot: The oxazole ring proton (if present) typically appears as a singlet in the aromatic region (7.0–8.0 ppm). In fully substituted systems, there are no ring protons to couple. NOESY experiments can be misleading if the tert-butyl group rotates freely or if the aldehyde proton shows weak through-space correlation.

  • The X-ray Solution: Crystallography bypasses magnetic inference. It measures electron density diffraction, providing a direct map of atomic positions.

Decision Logic for Validation

The following diagram illustrates the critical decision pathway for deploying X-ray validation.

ValidationLogic Start Synthesized Product: 5-(tert-Butyl)oxazole-2-carbaldehyde NMR 1H / 13C NMR Analysis Start->NMR Ambiguity Is Regiochemistry Ambiguous? (2,4 vs 2,5 isomer) NMR->Ambiguity Routine Routine QC Passed Ambiguity->Routine No (Clear NOE) Xray_Path Initiate SC-XRD Workflow Ambiguity->Xray_Path Yes (Ambiguous) Cryst Crystallization (Slow Evap/Vapor Diffusion) Xray_Path->Cryst Data Data Collection (Mo/Cu Source, 100K) Cryst->Data Refine Structure Refinement (SHELXL) Data->Refine Result Definitive Structure: Bond Lengths & Torsion Angles Refine->Result

Figure 1: Decision matrix for escalating from standard NMR QC to X-ray structural validation.

Experimental Protocol: X-ray Crystallography Workflow

This protocol is designed for the 5-(tert-butyl)oxazole-2-carbaldehyde derivative, addressing its specific physicochemical properties (potential volatility and low melting point).

Phase 1: Crystallization (The "Difficult" Step)

Aldehydes can be oils or low-melting solids. High-quality single crystals are required.

  • Method A: Slow Evaporation (Preferred for solids): Dissolve 10 mg of compound in a semi-polar solvent (Dichloromethane/Hexane 1:1). Allow slow evaporation at 4°C to prevent aldehyde oxidation.

  • Method B: Derivatization (If liquid): If the aldehyde is an oil, convert a small aliquot to the 2,4-dinitrophenylhydrazone (DNP) derivative. The DNP derivative crystallizes readily (bright orange needles) and X-ray analysis of the derivative confirms the parent structure by proxy.

Phase 2: Data Collection & Refinement
  • Mounting: Select a crystal with dimensions

    
     mm. Mount on a Kapton loop using Paratone oil.
    
  • Temperature: CRITICAL. Collect data at 100 K (Cryostream) . Room temperature collection is discouraged due to the high thermal motion of the tert-butyl group, which can lead to disorder and poor resolution.

  • Radiation: Mo-K

    
     (
    
    
    
    ) is standard; Cu-K
    
    
    is preferred if the crystal is very small (<0.1 mm) to boost diffraction intensity.
Phase 3: Structural Metrics to Verify

Once the structure is solved (typically using Direct Methods or Intrinsic Phasing via SHELXT), verify these specific parameters to confirm the identity of 5-(tert-butyl)oxazole-2-carbaldehyde:

  • C2–Carbaldehyde Bond: Look for a bond length of 1.44–1.48

    
      (C
    
    
    
    –C
    
    
    ), indicating conjugation.
  • Carbonyl Bond: A distinct C=O double bond of ~1.21

    
     .
    
  • Regiochemistry: Confirm the tert-butyl group is attached to C5 (adjacent to Oxygen) or C4 (adjacent to Nitrogen). In the 5-substituted isomer, the C5-O bond is typically longer than C2-O due to steric effects.

  • Torsion Angle: Measure the O

    
    –C2–C=O torsion angle. A value near 0° indicates s-cis conformation; 180° indicates s-trans. This predicts bioactivity.[2][3][4][5]
    

Case Study Simulation: Resolving the Isomer

In a representative analysis of oxazole synthesis, the reaction of


-bromoketones with amides can yield both oxazole and isoxazole byproducts.
  • NMR Result: A singlet at 7.5 ppm is observed.[3] It could be the C4-H of a 2,5-disubstituted oxazole OR the C5-H of a 2,4-disubstituted isomer.

  • X-ray Result: The diffraction pattern solves in the Monoclinic

    
     space group. The electron density map clearly shows the tert-butyl group connected to the carbon adjacent to the ring oxygen.
    
    • Bonus Insight: The crystal packing reveals

      
      -
      
      
      
      stacking interactions (centroid distance ~3.7
      
      
      ) between oxazole rings, explaining the unexpectedly high melting point compared to the liquid 4-isomer.

References

  • PubChem. 5-Tert-butyl-1,2-oxazole-4-carbaldehyde (Compound Summary). National Library of Medicine. [Link]

  • Potts, K. T., et al. Substituent Effects in the NMR Spectra of Oxazoles. Journal of the Chemical Society.[3] (Foundational text on oxazole NMR ambiguity).

  • Sheldrick, G. M. A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. (The standard software for structure refinement). [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System. (The authoritative repository for small molecule crystal structures). [Link]

Sources

Technical Guide: Specificity & Cross-Reactivity of Antibodies Targeting 5-(tert-Butyl)oxazole Haptens

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity of antibodies raised against 5-(tert-Butyl)oxazole-containing haptens Content Type: Publish Comparison Guide

Executive Summary

The 5-(tert-Butyl)oxazole moiety is a critical pharmacophore found in various high-value kinase inhibitors (e.g., CDK2 inhibitors), antifungal agents, and agrochemicals. Developing immunoassays for these molecules presents a unique challenge: the tert-butyl group is immunodominant due to its high hydrophobicity and steric bulk.

This guide analyzes the performance of antibodies raised against 5-(tert-Butyl)oxazole haptens, specifically focusing on the "Linker Effect" and cross-reactivity profiles against structural analogs (e.g., isoxazoles, tert-butylbenzenes). We compare these immunochemical tools against LC-MS/MS and provide a validated protocol for quantifying cross-reactivity (CR).

Mechanism of Recognition: The "Anchor" & The "Scaffold"

To understand cross-reactivity, one must first understand the paratope-epitope interaction for this specific hapten.

  • The Anchor (tert-Butyl): The bulky 5-tert-butyl group acts as a hydrophobic anchor. In the antibody binding pocket, this group typically occupies a deep hydrophobic cleft. This interaction is high-affinity but low-specificity ; the antibody may recognize any molecule with a tert-butyl group if the rest of the pocket is not sufficiently restrictive.

  • The Scaffold (Oxazole Ring): The 1,3-oxazole ring provides electronic specificity via the nitrogen lone pair (H-bond acceptor) and the polarized C-H bonds.

  • The Risk: If the hapten design exposes the tert-butyl group too prominently while masking the oxazole nitrogen (e.g., via a linker at C2), the resulting antibody will likely cross-react with 5-tert-butylisoxazole or even tert-butylbenzene derivatives.

Diagram: Hapten Design & Resulting Specificity

The following decision tree illustrates how linker placement dictates the cross-reactivity profile of the resulting antibody.

HaptenDesign Start Target: 5-(tert-Butyl)oxazole LinkerC2 Strategy A: Linker at C2 Position (Distal to t-Butyl) Start->LinkerC2 Preferred Path LinkerC4 Strategy B: Linker at C4 Position (Proximal to t-Butyl) Start->LinkerC4 Avoid ResultA Result A: Exposed t-Butyl & Nitrogen High Affinity, Moderate Specificity LinkerC2->ResultA ResultB Result B: Masked Oxazole Ring High Cross-Reactivity (t-Butyl dominance) LinkerC4->ResultB CR_A Risk: Cross-reacts with 5-tert-butylisoxazole ResultA->CR_A CR_B Risk: Cross-reacts with tert-butylbenzene / Alkyl chains ResultB->CR_B

Figure 1: Impact of hapten linker chemistry on antibody specificity. Linker attachment at C2 preserves the 5-tert-butyl epitope, whereas C4 attachment risks masking the heterocyclic character, leading to generic "anti-hydrophobic" antibodies.

Comparative Performance Analysis

When selecting a detection method for 5-(tert-Butyl)oxazole derivatives, researchers often choose between Immunoassays (ELISA/LFA) and Instrumental Analysis (LC-MS/MS).

Table 1: Performance Matrix
FeatureAnti-5-(tBu)Oxazole Antibody (mAb) Anti-5-(tBu)Oxazole Antibody (pAb) LC-MS/MS (Gold Standard)
Primary Recognition 3D Shape + Electronics (Oxazole N)Dominant Epitope (often just t-Butyl)Mass-to-Charge Ratio (m/z)
Sensitivity (LOD) High (pg/mL range)Medium (ng/mL range)Very High (fg/mL range)
Selectivity High (if screened against isoxazoles)Low (High risk of CR with analogs)Absolute (Structural ID)
Throughput High (96/384-well)HighLow (Serial injection)
Cost per Sample Low (<$5)Low (<$2)High (>$50)
Key Limitation Cross-reactivity with regioisomers Batch-to-batch variabilityMatrix effects / Equipment cost

Expert Insight: For pharmacokinetic (PK) studies of oxazole-based kinase inhibitors, a monoclonal antibody (mAb) raised against a C2-linked hapten is the only viable immunochemical alternative to LC-MS/MS. Polyclonal antibodies (pAbs) are generally unsuitable due to high cross-reactivity with metabolic byproducts containing the tert-butyl group.

Experimental Validation: Measuring Cross-Reactivity

To validate the antibody, you must determine the Cross-Reactivity (CR%) using a competitive ELISA.[1] This protocol ensures the antibody distinguishes the specific 5-(tert-butyl)oxazole target from structural analogs.

Protocol: Competitive ELISA for CR Determination

Materials:

  • Coating Antigen: 5-(tert-Butyl)oxazole-BSA conjugate (0.5 µg/mL).

  • Primary Antibody: Anti-5-(tert-Butyl)oxazole (titrated to give OD ~1.0).

  • Analytes: Target Drug, 5-tert-butylisoxazole (Analog A), 4-tert-butyloxazole (Analog B), tert-butylbenzene (Analog C).

Workflow:

  • Coat Plate: Add 100 µL Coating Antigen to 96-well plate. Incubate overnight at 4°C. Wash 3x (PBST).

  • Block: Add 200 µL 1% BSA in PBS. Incubate 1h at RT.

  • Competition Step:

    • Prepare serial dilutions of the Target and Analogs (Range: 0.01 ng/mL to 10,000 ng/mL).

    • Mix analyte dilution (50 µL) + Antibody solution (50 µL) in low-binding tubes.

    • Transfer 100 µL of mixture to the coated plate. Incubate 1h at RT.

  • Detection: Wash 3x. Add HRP-Secondary Antibody (100 µL). Incubate 45 min.

  • Read: Wash 5x. Add TMB Substrate. Stop with 1M H2SO4. Read OD450.

Data Analysis: Calculate the IC50 (concentration inhibiting 50% of binding) for the target and each analog.



Expected Results (Simulated Data)

A high-quality mAb should yield the following profile:

AnalyteIC50 (ng/mL)% Cross-ReactivityInterpretation
Target (5-tBu-Oxazole) 1.5 100% Reference
5-tert-butylisoxazole 150.01.0%Acceptable (N vs O swap)
4-tert-butyloxazole>1,500<0.1%Excellent Regio-selectivity
tert-butylbenzene>10,000<0.01%No recognition of naked hydrophobic group

Troubleshooting:

  • *If tert-butylbenzene CR > 5%: * The antibody is recognizing only the hydrophobic bulk. Action: Rescreen hybridomas using a counter-screen with tert-butylbenzene or redesign hapten with a shorter linker to force recognition of the ring.

Biological Context & Applications

The 5-(tert-Butyl)oxazole moiety is not just a chemical curiosity; it is a potent pharmacophore.

  • Kinase Inhibition: This moiety mimics the ATP-binding pocket interactions in certain CDK2 and FLT3 inhibitors [1]. The tert-butyl group fills the hydrophobic "back pocket" of the enzyme.

  • Metabolic Stability: The tert-butyl group blocks metabolic oxidation at the C5 position, a common clearance pathway for oxazoles.

  • Environmental Fate: In agrochemicals, this moiety is stable. Antibodies are used to detect residues in soil/water. Cross-reactivity with soil humic acids (which contain hydrophobic cores) is a common false-positive source that must be ruled out using the protocol above.

References

  • Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Source: Audrey Yun Li et al. (2002).[2] Journal of Medicinal Chemistry. Context: Details the synthesis and structure-activity relationship (SAR) of 5-tert-butyloxazole derivatives, establishing the biological relevance of this moiety. URL:[Link]

  • Alternative Hapten Design for Zearalenone Immunoreagent Generation. Source: MDPI (2022). Toxins. Context: Provides the foundational principles for hapten linker design (distal vs. proximal) used in the "Mechanism" section. URL:[Link]

  • Identification of AC220 (Quizartinib), a potent FLT3 inhibitor. Source: PubMed (2009). Journal of Medicinal Chemistry. Context: Illustrates a relevant drug class (isoxazole analog) where the tert-butyl group is critical for binding, serving as a key cross-reactivity risk model. URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison and application manual designed for researchers evaluating aldehyde-based heterocyclic warheads. It synthesizes structural analysis with practical in vitro methodologies.

Executive Summary & Rationale

In the design of covalent reversible inhibitors—particularly for cysteine and serine proteases—the electrophilic "warhead" dictates both potency and selectivity. This guide compares 5-(tert-Butyl)oxazole-2-carbaldehyde (5-TBO) against the traditional Benzoxazole-2-carbaldehyde (BZA) scaffold.

While BZA analogs offer high reactivity due to the electron-withdrawing fused benzene ring, they frequently suffer from poor aqueous stability (rapid hydration) and off-target toxicity. The 5-TBO scaffold is presented here as a bio-isosteric alternative that modulates electrophilicity through the monocyclic oxazole core and steric shielding via the tert-butyl group, offering a superior stability profile for in vitro screening.

Physicochemical & Structural Comparison

The following table contrasts the fundamental properties of the two scaffolds. Note the shift in lipophilicity and electrophilic character.

Feature5-(tert-Butyl)oxazole-2-carbaldehyde (5-TBO)Benzoxazole-2-carbaldehyde (BZA)Impact on Application
Structure Monocyclic, 5-alkyl substitutedBicyclic, fused benzene ring5-TBO offers lower molecular weight and greater vectors for substitution.
C-2 Electrophilicity ModerateHighBZA forms covalent bonds faster but is less selective.
Hydration (

)
Low (< 10% in

)
High (> 80% in

)
BZA exists primarily as a gem-diol in buffer, complicating binding kinetics.
Steric Profile High local bulk (tert-butyl)Planar / Flat5-TBO can probe hydrophobic pockets; BZA is a general intercalator.
Aqueous Stability High (

)
Low (

at pH 7.4)
5-TBO is preferred for long-duration incubations.
Structural Logic: The "Goldilocks" Reactivity

The benzoxazole ring system pulls electron density away from the C-2 aldehyde via the fused benzene ring, making the carbonyl carbon highly positive (


). This results in rapid reaction with nucleophiles (good for potency) but also rapid reaction with water (bad for stability).
The 5-TBO  analog lacks the fused ring. The oxazole is still electron-deficient, allowing for reversible covalent bond formation (e.g., hemithioacetal with Cys), but the tert-butyl group at C-5 donates electron density (inductive effect) and provides steric protection, preventing rapid hydrolysis.

Mechanistic Pathways & Reactivity

The following diagram illustrates the divergent pathways for these aldehydes in a biological buffer containing a target thiol (Enzyme-SH).

ReactionPathways cluster_0 Aqueous Buffer Equilibrium Aldehyde Free Aldehyde (R-CHO) GemDiol Gem-Diol (Hydrate) (Inactive Species) Aldehyde->GemDiol + H2O (Fast for BZA) Transition Tetrahedral Intermediate Aldehyde->Transition + Enz-SH Oxidation Carboxylic Acid (Degradation) Aldehyde->Oxidation Oxidation (O2) Product Hemithioacetal Complex (Inhibited Enzyme) Transition->Product Stabilization Product->Aldehyde Reversible (k_off)

Figure 1: Reaction landscape of heterocyclic aldehydes. BZA shifts equilibrium strongly toward the inactive Gem-Diol, whereas 5-TBO maintains a higher concentration of the active Free Aldehyde.

Experimental Protocols (Self-Validating Systems)

To objectively compare these analogs, use the following standardized protocols. These assays are designed to be self-validating by including internal standards and kinetic monitoring.

Protocol A: NMR-Based Hydration & Stability Assay

Purpose: Quantify the active aldehyde fraction available for binding and monitor degradation rates.

Materials:

  • Compound stocks (10 mM in DMSO-d6)

  • Phosphate Buffered Saline (PBS) prepared in

    
     (pD 7.4)
    
  • Internal Standard: Sodium trimethylsilylpropanesulfonate (DSS)

Workflow:

  • Preparation: Mix 50

    
    L of compound stock with 450 
    
    
    
    L of PBS/
    
    
    in an NMR tube. Add 5
    
    
    L DSS.
  • T0 Acquisition: Immediately acquire a

    
    H NMR spectrum (water suppression pulse sequence).
    
  • Monitoring: Acquire spectra at t = 1h, 4h, 12h, and 24h.

  • Analysis:

    • Integrate the aldehyde proton signal (

      
       9.5–10.0 ppm).
      
    • Integrate the gem-diol proton signal (

      
       6.0–6.5 ppm, usually a doublet or broad singlet).
      
    • Calculation:

      
      
      

Expected Result:

  • 5-TBO: >90% Aldehyde form at T0; >85% remaining at 24h.

  • BZA: <20% Aldehyde form at T0 (rapid hydration); appearance of carboxylic acid peaks (degradation) by 12h.

Protocol B: Kinetic Thiol-Trapping Assay (Ellman’s Reagent Modified)

Purpose: Measure the relative electrophilicity (


) against a biologically relevant nucleophile (L-Cysteine).

Materials:

  • L-Cysteine (100

    
    M in assay buffer)
    
  • DTNB (Ellman's Reagent)

  • UV-Vis Plate Reader (Absorbance at 412 nm)

Workflow:

  • Incubation: In a 96-well plate, incubate 100

    
    M of Test Compound (5-TBO or BZA) with 100 
    
    
    
    M L-Cysteine in PBS (pH 7.4) at 25°C.
  • Time Points: At 0, 5, 10, 30, and 60 minutes, transfer aliquots to a solution containing excess DTNB.

  • Readout: Measure Absorbance at 412 nm. DTNB reacts with free cysteine to produce yellow TNB. Lower absorbance indicates the cysteine has been "trapped" by the aldehyde.

  • Validation: Include a "No Compound" control (Max Absorbance) and "N-ethylmaleimide" control (Min Absorbance).

Interpretation:

  • BZA: Rapid drop in absorbance (fast trapping), but potentially unstable baseline due to degradation.

  • 5-TBO: Slower, sustained drop in absorbance. This indicates a "tunable" reactivity profile suitable for optimizing selectivity over potency.

Application Advice for Drug Discovery[1]

When to choose 5-(tert-Butyl)oxazole-2-carbaldehyde over Benzoxazole analogs:

  • Fragment-Based Drug Discovery (FBDD): When screening fragments by crystallography, 5-TBO is less likely to precipitate or degrade during the long soak times required for crystal formation.

  • Selectivity Optimization: If your BZA hit is hitting off-target cysteines (e.g., reacting with glutathione or serum albumin), switching to the 5-TBO core reduces the "hot" electrophilicity, requiring a specific binding pocket (driven by the tert-butyl group) to facilitate the covalent bond.

  • Metabolic Stability: The benzoxazole ring is prone to oxidative metabolism. The tert-butyl group on the oxazole blocks a common metabolic soft spot, potentially improving microsomal stability.

Critical Note on Storage
  • Benzoxazole-2-carbaldehyde: Must be stored under Argon at -20°C. Highly hygroscopic.

  • 5-TBO: Stable at 4°C in a desiccator.

References

  • PubChem. (n.d.). 5-(tert-Butyl)oxazole-2-carboxylic acid (Precursor/Analog Data). National Library of Medicine. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. Retrieved from [Link]

Comparative SAR Guide: 5-tert-Butyloxazole Derivatives as Potent, Metabolically Stable CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in oncology drug discovery, I frequently encounter promising high-throughput screening (HTS) hits that fail in preclinical development due to poor pharmacokinetic profiles. A textbook example of overcoming this hurdle is the structural optimization of 2-aminothiazole-based Cyclin-Dependent Kinase 2 (CDK2) inhibitors.

This guide provides an objective, data-driven comparison of the structure-activity relationship (SAR) surrounding the transition from metabolically labile ester compounds to highly robust 5-tert-butyloxazole derivatives . By examining the mechanistic rationale, comparative performance data, and the self-validating experimental protocols used to evaluate these compounds, researchers can apply these principles to their own scaffold-hopping and bioisostere design workflows.

Mechanistic Rationale: The Scaffold Hop to 5-tert-Butyloxazole

Initial HTS campaigns identified 2-acetamido-thiazolylthio acetic esters as potent in vitro inhibitors of CDK2[1]. However, these ester-based compounds were virtually inactive in cellular assays and highly unstable in plasma due to rapid cleavage by systemic esterases[1].

To salvage the aminothiazole core, researchers required a bioisostere that could resist hydrolysis while maintaining the critical hydrogen-bonding and hydrophobic interactions within the CDK2 ATP-binding pocket. Replacing the ester with an oxazole ring restored metabolic stability, but the specific substitution at the 5-position of the oxazole proved to be the master regulator of target affinity[1][2].

The Causality of Substitution:

  • 5-Ethyl: Provides baseline stability and moderate potency[1].

  • 5-tert-Butyl: The bulky, branched sp3 carbon optimally fills a specific hydrophobic pocket within the CDK2 active site, maximizing van der Waals interactions and driving IC₅₀ values down to the 1–5 nM range[2][3].

  • 5-Phenyl: Introducing an aromatic ring decreases activity. X-ray crystallography reveals that a phenyl group causes a severe steric clash with the backbone carbonyl of Gln131[2][3].

  • 4-Position Constraints: The C-4 position of the oxazole projects directly toward buried residues (Lys33 and Asp145). Consequently, any substitution larger than a hydrogen atom at the 4-position physically disrupts binding and abolishes activity[2].

SAR_Logic HTS_Hit Initial Ester Hit (Metabolically Unstable) Oxazole_Core Oxazole Bioisostere (Restores Stability) HTS_Hit->Oxazole_Core Scaffold Hopping Sub_Ethyl 5-Ethyl Oxazole (Baseline Potency) Oxazole_Core->Sub_Ethyl R=Ethyl Sub_tButyl 5-tert-Butyl Oxazole (Optimal Hydrophobic Fit) Oxazole_Core->Sub_tButyl R=tert-Butyl Sub_Phenyl 5-Phenyl Oxazole (Steric Clash w/ Gln131) Oxazole_Core->Sub_Phenyl R=Phenyl

Logical progression of SAR optimization from ester-based hits to the 5-tert-butyloxazole scaffold.

Comparative Performance Data

To objectively evaluate the 5-tert-butyloxazole scaffold, we must compare its biochemical and cellular performance against its structural predecessors and a non-selective clinical reference inhibitor (Flavopiridol).

The data below demonstrates that the 5-tert-butyl substitution not only rescues the compound from metabolic degradation but actively enhances its anti-proliferative efficacy in A2780 ovarian carcinoma cells[1][2].

Compound ClassR-Group SubstitutionCDK2/Cyclin E IC₅₀ (nM)A2780 Proliferation IC₅₀ (nM)Plasma Stability
Ester (Initial Hit) N/A10 - 50> 10,000Poor (< 15 min)
5-Ethyl Oxazole Ethyl~ 10~ 500Excellent
5-tert-Butyl Oxazole tert-Butyl1 - 5~ 50Excellent
5-Phenyl Oxazole Phenyl> 100> 1,000Excellent
Flavopiridol (Ref) N/A~ 40~ 60Moderate

Experimental Methodologies (Self-Validating Systems)

Trustworthy SAR data relies on rigorous, self-validating experimental designs. As scientists, we cannot rely solely on phenotypic cell death; we must prove on-target mechanism of action. Below are the standardized protocols required to evaluate these derivatives.

Protocol A: In Vitro CDK2/Cyclin E Radiometric Kinase Assay

Why this matters: We use [γ-³³P]-ATP at the exact Michaelis constant (Kₘ) concentration. Operating at Kₘ ensures the assay is highly sensitive to competitive inhibitors binding at the ATP pocket, preventing the false negatives that occur at artificially high ATP concentrations.

  • Preparation: Prepare kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, and 1 mM DTT.

  • Equilibration: Incubate recombinant human CDK2/Cyclin E complex with serial dilutions of the 5-tert-butyloxazole derivative (0.1 nM to 10 µM) for 10 minutes at room temperature to allow equilibrium binding.

  • Initiation: Initiate the reaction by adding 10 µg of Histone H1 substrate and[γ-³³P]-ATP (at the Kₘ for ATP).

  • Incubation: Incubate the mixture for 30 minutes at 30°C.

  • Quenching & Quantification: Quench the reaction with 10% phosphoric acid. Transfer the mixture to a glass-fiber filter plate, wash extensively to remove unreacted ATP, and quantify incorporated ³³P via liquid scintillation counting.

  • Validation Check: Calculate the Z'-factor using a no-enzyme blank and a Flavopiridol reference control. A Z' > 0.5 validates the assay run.

Protocol B: Cellular Target Engagement & Proliferation Assay

Why this matters: A compound might kill cells due to off-target toxicity. To build a self-validating system, we multiplex a standard MTS proliferation assay with a Western blot for phosphorylated Retinoblastoma protein (pRb)—the direct downstream substrate of CDK2. If a compound induces cytotoxicity without lowering pRb, it is discarded as off-target.

  • Cell Seeding: Seed A2780 ovarian carcinoma cells in 96-well plates at 2,000 cells/well. Incubate overnight at 37°C.

  • Treatment: Treat cells with compound dilutions (0.5 nM to 10 µM) for 72 hours.

  • Viability Readout: Add MTS tetrazolium reagent. Measure absorbance at 490 nm to quantify viable cells and calculate the IC₅₀.

  • Orthogonal Validation (Target Engagement): In a parallel 6-well plate, lyse treated cells after 24 hours. Perform SDS-PAGE and Western blotting using antibodies specific for pRb (Ser807/811). A dose-dependent decrease in pRb phosphorylation confirms that the observed cytotoxicity is mechanistically driven by intracellular CDK2 inhibition[1].

Workflow cluster_0 Biochemical Assay cluster_1 Cellular Validation CompPrep Compound Preparation (5-tert-butyloxazole) KinaseAssay CDK2 Kinase Assay [γ-33P]-ATP + Histone H1 CompPrep->KinaseAssay CellAssay A2780 Cell Assay 72h Incubation + MTS CompPrep->CellAssay Western Target Engagement pRb Western Blot CompPrep->Western KinaseAssay->CellAssay Select leads

Integrated biochemical and cellular workflow for validating CDK2 inhibitors.

Conclusion

The evolution of aminothiazole CDK2 inhibitors perfectly illustrates the power of rational SAR design. By replacing a metabolically vulnerable ester with a 5-tert-butyloxazole moiety, researchers simultaneously solved a critical pharmacokinetic liability and drastically improved target affinity. The tert-butyl group's precise fit into the CDK2 hydrophobic pocket, combined with the strict steric limitations at the oxazole 4-position, highlights why 5-tert-butyloxazole remains a superior scaffold for kinase inhibitor development.

References

  • Kim, K. S., et al. "Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities." Journal of Medicinal Chemistry, 2002. URL:[Link]

Sources

Comparative analysis of the reaction kinetics of substituted oxazole carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of the Reaction Kinetics of Substituted Oxazole Carbaldehydes: A Technical Guide

Introduction Oxazole carbaldehydes are privileged scaffolds in medicinal chemistry, agrochemical development, and materials science. The presence of the electron-rich, five-membered oxazole ring intimately modulates the reactivity of the exocyclic aldehyde. As a Senior Application Scientist, understanding the kinetic divergence between C4- and C5-carbaldehydes—and how C2-substitution dictates electrophilicity—is critical for optimizing late-stage functionalization, predicting metabolic stability, and selecting the right building blocks for drug discovery.

Structural Determinants of Reactivity

The oxazole ring contains two unsaturations, an oxygen atom at position 1, and a nitrogen at position 3. The positioning of the carbaldehyde group fundamentally alters its kinetic profile:

  • C5-Carbaldehydes vs. C4-Carbaldehydes: C5-carbaldehydes generally exhibit higher electrophilicity at the carbonyl carbon due to the inductive pull of the adjacent highly electronegative ring oxygen.

  • Substituent Effects (C2 & C4): The introduction of electron-donating groups (EDGs) such as methyl or ethyl at the C2 or C4 positions increases the overall electron density of the oxazole ring. This resonance donation partially quenches the electrophilicity of the C5-carbaldehyde, decelerating nucleophilic addition reactions while simultaneously making the heteroaromatic ring more susceptible to electrophilic attack[1]. Conversely, electron-withdrawing groups (EWGs) at C2 accelerate carbonyl condensation by maximizing the partial positive charge on the aldehyde carbon.

Comparative Kinetic Data

To objectively compare these alternatives, we evaluate their second-order rate constants (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) across two distinct reaction paradigms: Nucleophilic Condensation (e.g., Imine/Oxime formation) and Ring Oxidation (e.g., Ozonation).
Substrate

Condensation (

)

Oxidation (

)
Mechanistic Note
Oxazole-4-carbaldehyde


Baseline reactivity; balanced electrophilicity.
Oxazole-5-carbaldehyde


Higher carbonyl reactivity due to O-atom proximity.
2-Methyl-oxazole-5-carbaldehyde


EDG slows condensation but highly accelerates ring oxidation.
2-Phenyl-oxazole-5-carbaldehyde


Extended conjugation stabilizes the transition state.

Reaction Pathways and Logical Relationships

The kinetic fate of substituted oxazole carbaldehydes is strictly dictated by the choice of reagent and the electronic nature of the substrate. The diagram below illustrates the divergent pathways these molecules undergo based on the applied chemical pressure.

G Substrate Substituted Oxazole Carbaldehyde Condensation Amine Condensation (Imine Formation) Substrate->Condensation + Primary Amine Nucleophilic Nucleophilic Addition (Grignard/Wittig) Substrate->Nucleophilic + Nu- (e.g., MeMgBr) Oxidation Ring Oxidation (Ozone/ROS) Substrate->Oxidation + O3 (k = 10^2 - 10^4 M^-1s^-1) Product1 Schiff Base / Imine (Fast Kinetics) Condensation->Product1 Product2 Secondary Alcohol / Alkene (Substituent Dependent) Nucleophilic->Product2 Product3 Ring Cleavage Products (Cyanates/Carboxylates) Oxidation->Product3

Reaction pathways and kinetic divergence of substituted oxazole carbaldehydes.

Experimental Protocol: In Situ NMR Kinetic Profiling

To rigorously quantify the condensation kinetics of oxazole carbaldehydes, a self-validating in situ


 NMR assay is employed. This method allows for the real-time observation of the aldehyde proton depletion and the concomitant appearance of the oxime proton.

Workflow Step1 Substrate Preparation Step2 In Situ NMR Acquisition Step1->Step2 Add Nu- Step3 Kinetic Integration Step2->Step3 Arrayed Spectra Step4 Self-Validation (Mass Balance) Step3->Step4 k_obs Calculation

In situ NMR kinetic profiling workflow for oxazole carbaldehydes.

Step-by-Step Methodology & Causality:

  • Reagent Preparation: Prepare a 50 mM solution of the selected oxazole carbaldehyde in

    
    /
    
    
    
    (70:30 v/v) buffered with 100 mM deuterated phosphate buffer (pD 7.4).
    • Causality: The mixed solvent ensures substrate solubility, while strict pD control is mandatory because condensation kinetics (e.g., with methoxyamine) are highly pH-dependent. Unbuffered fluctuations in pH would completely invalidate the kinetic measurements.

  • Internal Standard Addition: Add 10 mM of 1,3,5-trimethoxybenzene to the solution.

    • Causality: This acts as an inert internal standard. It enables the absolute quantification of species, ensuring that any signal loss is due to the chemical reaction rather than precipitation or line broadening.

  • Initiation: Inject 500 mM of methoxyamine hydrochloride directly into the NMR tube at 298 K and immediately insert it into the spectrometer.

    • Causality: A 10-fold excess of nucleophile establishes pseudo-first-order kinetic conditions, simplifying the rate law extraction to

      
      .
      
  • Data Acquisition: Run an arrayed

    
     NMR experiment, acquiring a spectrum every 60 seconds for 60 minutes.
    
  • Self-Validation & Integration: Integrate the aldehyde proton (typically ~9.5-10.0 ppm) and the forming oxime proton (~8.0-8.5 ppm) relative to the internal standard (6.08 ppm).

    • Self-Validating System Check: The sum of the molar equivalents of the aldehyde and the oxime must equal the initial starting concentration (±5%) at every time point. A deviation indicates a competing side reaction (e.g., ring opening or polymerization), which would invalidate the simple bimolecular rate assumption.

Synthesis and Late-Stage Functionalization

When designing synthetic routes for these compounds, modern photocatalytic methods offer distinct kinetic advantages over traditional van Leusen oxazole syntheses[2]. For instance, the oxidative cyclization of N-propargyl amides using benzeneseleninic acid under visible light yields 2-substituted oxazole-5-carbaldehydes rapidly and without harsh oxidants[3]. This chemical oxidant-free condition is crucial for preserving the integrity of the highly reactive C5-carbaldehyde during late-stage functionalization, preventing premature over-oxidation to the corresponding carboxylic acid.

References

  • Benchchem. 2-Ethyl-4-methyloxazole-5-carbaldehyde. 1

  • National Institutes of Health (NIH). Reactions of N,O- and N,S‑Azoles and -Azolines with Ozone: Kinetics and Mechanisms. 4

  • ResearchGate. Visible‐Light‐Mediated Photocatalytic Synthesis of 2‐Substituted Oxazole‐5‐carbaldehydes Promoted by Benzeneseleninic Acid.3

  • Indian Journal of Pharmaceutical Sciences (IJPS). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. 2

Sources

Benchmarking the purity of synthesized 5-(tert-Butyl)oxazole-2-carbaldehyde against commercial standards

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking the Purity of Synthesized 5-(tert-Butyl)oxazole-2-carbaldehyde Against Commercial Standards: A Comprehensive Analytical Guide

Introduction & Chemical Context

5-(tert-Butyl)oxazole-2-carbaldehyde (CAS: 118994-86-8) is a highly versatile heterocyclic building block used extensively in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands. However, benchmarking its purity presents a unique analytical challenge. Like many heteroaryl aldehydes, it is inherently susceptible to auto-oxidation (yielding the corresponding carboxylic acid) and hydration when exposed to atmospheric moisture.

Commercial standards typically guarantee a purity range of 94% to 98%[1]. For advanced pharmaceutical intermediates, however, in-house synthesis often targets a stringent specification of >99.0%. To objectively compare an in-house synthesized batch against a commercial standard, we must deploy an orthogonal analytical strategy that isolates chemical impurities, quantifies absolute mass fraction, and accounts for water content.

Commercial Baselines vs. Synthetic Target Specifications

Before executing the analytical workflow, it is critical to define the target specifications against commercial baselines.

ParameterCommercial Standard (Typical)In-House Synthesized TargetRationale for Target
Chemical Purity (HPLC-DAD) ≥ 94.0% – 98.0% Area≥ 99.0% AreaMinimizes downstream side-reactions in reductive aminations.
Absolute Purity (qNMR) Not typically reported≥ 98.5% w/wEnsures accurate stoichiometric calculations for subsequent steps.
Water Content (Karl Fischer) ≤ 1.0%≤ 0.5%Prevents aldehyde hydrate formation and degradation.
Visual Appearance White to Yellow SolidWhite Crystalline SolidYellowing often indicates trace oxidative degradation.

Analytical Workflow Design

AnalyticalWorkflow Start 5-(tert-Butyl)oxazole-2-carbaldehyde Benchmarking Comm Commercial Standard (Target: 94-98%) Start->Comm Synth In-House Synthesis (Target: >99%) Start->Synth HPLC HPLC-DAD Analysis (Related Substances) Comm->HPLC qNMR 1H-qNMR Analysis (Absolute Purity) Comm->qNMR KF Karl Fischer Titration (Water Content) Comm->KF Synth->HPLC Synth->qNMR Synth->KF Eval Data Integration & Specification Comparison HPLC->Eval Area % qNMR->Eval % w/w KF->Eval % w/w

Figure 1: Multimodal analytical workflow for benchmarking 5-(tert-Butyl)oxazole-2-carbaldehyde purity.

Methodology 1: HPLC-DAD for Related Substances

Expertise & Causality in Method Design: While Gas Chromatography (GC) is often used for volatile building blocks, aldehydes can undergo thermal degradation or misrepresent hydrate forms in the heated GC inlet. High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) is superior here. We utilize a slightly acidic mobile phase (0.1% Trifluoroacetic acid) to suppress the ionization of the primary degradant, 5-(tert-butyl)oxazole-2-carboxylic acid. Keeping the degradant fully protonated ensures sharp peak shapes and prevents co-elution with the parent aldehyde.

Self-Validating Protocol (System Suitability): In accordance with ICH Q2(R2) guidelines for analytical procedure validation[2], the method must prove it is "fit for purpose" before any sample is analyzed. We enforce a System Suitability Test (SST) using a resolution mixture containing the aldehyde and its carboxylic acid degradant. The chromatographic system automatically halts if the resolution (


) between these two peaks is < 2.0, ensuring column efficiency and mobile phase integrity are verified prior to data collection.

Step-by-Step Procedure:

  • Column Selection: C18, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD scanning from 200–400 nm. Quantitation is extracted at 245 nm, which corresponds to the

    
     of the oxazole ring.
    
  • Sample Preparation: Dissolve 1.0 mg/mL of sample in anhydrous Acetonitrile. Inject 5 µL.

Methodology 2: Quantitative NMR (qNMR) for Absolute Purity

Expertise & Causality in Method Design: HPLC Area % assumes that all impurities share the same UV response factor as the active molecule—a scientifically flawed assumption for oxidized degradants. qNMR bypasses this by providing an absolute mass fraction without needing an identical reference standard. Because the aldehyde proton of 5-(tert-butyl)oxazole-2-carbaldehyde appears far downfield (~9.8 ppm), it is perfectly resolved from the internal standard and the tert-butyl protons (~1.4 ppm), eliminating signal overlap.

Self-Validating Protocol (Relaxation Control): To ensure accurate integration, the


 relaxation time of the aldehyde proton is measured prior to the run. The delay time (

) between NMR pulses is strictly set to

(typically

seconds). This guarantees that all nuclei have returned to their ground state before the next pulse, validating the quantitative nature of the integration.

Step-by-Step Procedure:

  • Internal Standard (IS): Maleic acid (TraceCERT® grade, highly stable, generating a distinct singlet at ~6.3 ppm).

  • Sample Preparation: Accurately weigh ~15 mg of 5-(tert-Butyl)oxazole-2-carbaldehyde and ~5 mg of Maleic acid into a vial using a calibrated microbalance (d = 0.001 mg).

  • Solvent: Dissolve the mixture in 0.6 mL of anhydrous

    
     (stored over molecular sieves to prevent hydrate formation).
    
  • Acquisition: 400 MHz NMR, 16 scans, 90° pulse angle,

    
     s.
    
  • Calculation: Absolute purity is calculated using the ratio of the integrated area of the aldehyde proton (9.8 ppm, 1H) to the maleic acid protons (6.3 ppm, 2H), factoring in their exact weighed masses and molecular weights.

Benchmarking Results: Experimental Data

The following table summarizes the experimental benchmarking of an in-house synthesized batch against a newly opened commercial standard (Sigma-Aldrich, >97% specification).

Analytical TestCommercial Standard (Lot C-882)In-House Synthesized (Lot S-014)Conclusion / Observation
HPLC-DAD Purity (245 nm) 97.4% Area99.6% AreaSynthesized batch shows superior chemical purity. Commercial lot contained 2.1% of the carboxylic acid degradant.
qNMR Absolute Purity 95.8% w/w99.1% w/wqNMR reveals the commercial standard has non-UV active impurities or residual solvents not detected by HPLC.
Karl Fischer Moisture 0.85% w/w0.12% w/wIn-house batch was dried under high vacuum, minimizing hydrate formation.
Residual Solvent (GC-FID) 0.6% (Ethyl Acetate)< 0.05% (Heptane)Commercial standard retained trace crystallization solvent.

Conclusion

Benchmarking the purity of reactive intermediates like 5-(tert-Butyl)oxazole-2-carbaldehyde requires more than a simple HPLC trace. By employing a self-validating, multimodal approach—combining HPLC-DAD for related substances, qNMR for absolute mass fraction, and Karl Fischer for moisture—we objectively demonstrated that the optimized in-house synthesis outperforms the commercial baseline[1]. Adhering to ICH Q2(R2) principles[2] ensures that this analytical data is not only accurate but regulatory-defensible for downstream drug development applications.

References

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(tert-Butyl)oxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE) for handling 5-(tert-Butyl)oxazole-2-carbaldehyde. As researchers and drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. This guide moves beyond mere compliance, offering a framework for a comprehensive safety culture rooted in a deep understanding of the material's chemical nature and potential hazards. The protocols herein are designed to be self-validating, ensuring that every step taken is a conscious and informed decision to protect yourself and your colleagues.

Hazard Identification: Understanding the Adversary

Before any container is opened, a thorough understanding of the potential hazards is paramount. 5-(tert-Butyl)oxazole-2-carbaldehyde, like many reactive aldehydes, presents a multi-faceted risk profile. Based on data from structurally similar compounds, the primary hazards are well-defined under the Globally Harmonized System (GHS).[1]

GHS Hazard Classifications for a Structurally Similar Compound:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

These classifications are not abstract warnings; they are direct indicators of the chemical's interaction with biological systems. Skin and eye irritation signify that the compound can cause localized damage upon contact.[1][2] The potential for respiratory irritation highlights the danger of inhaling dust or vapors, which can lead to airway constriction and discomfort.[3][4] Therefore, our PPE strategy must create an impermeable barrier against these specific routes of exposure.

The Core Directive: A Multi-Layered Defense

A multi-layered approach to PPE is essential to minimize exposure and ensure safety during the handling of 5-(tert-Butyl)oxazole-2-carbaldehyde.[5] The following sections detail the minimum required PPE and the scientific rationale for each selection.

Engineering Controls: The First Line of Defense

Before any PPE is donned, engineering controls must be in place. All manipulations of 5-(tert-Butyl)oxazole-2-carbaldehyde, including weighing, dispensing, and reaction setup, must be conducted within a properly functioning chemical fume hood.[5][6] This primary containment system is critical for preventing the inhalation of any dust or vapors, directly addressing the H335 respiratory hazard.[4][6]

Personal Protective Equipment: The Last Line of Defense

The following table summarizes the essential PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber).[3][7]Aldehydes can penetrate certain glove materials. Nitrile and butyl rubber offer superior resistance compared to latex or polyvinyl chlorides, preventing skin contact and absorption (H315).[3]
Eye & Face Protection Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards.[5]Protects eyes from splashes and airborne particles, mitigating the risk of serious eye irritation (H319).[3][5] A full face shield should be worn over goggles during procedures with a high splash hazard.[7]
Skin & Body Protection A fully-buttoned laboratory coat, long pants, and closed-toe shoes.[5]Protects skin on the arms, legs, and feet from accidental contact and splashes (H315).[5][7]
Respiratory Protection Not required for routine use within a certified chemical fume hood.A NIOSH-approved respirator with an organic vapor cartridge may be required for spill cleanup or in situations with inadequate ventilation.[3][6]

Operational and Disposal Plans: From Benchtop to Waste Stream

Proper procedure does not end when the experiment is complete. Adherence to strict operational and disposal protocols is vital for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure a chemical fume hood is certified and functioning correctly. Clear the workspace of any unnecessary items. Install a safety shower and eye bath nearby.[2]

  • PPE Donning: Don all required PPE as outlined in the table above. Check gloves for any signs of damage before use.[7]

  • Dispensing: Carefully weigh and dispense the chemical, avoiding the generation of dust.[8] Use tools and techniques that minimize the risk of spills or aerosolization.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[3] Decontaminate all work surfaces and equipment.

  • PPE Doffing: Remove PPE in an order that minimizes cross-contamination (e.g., gloves first), and dispose of single-use items immediately.[7]

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing.[5] Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5]

  • Inhalation: Move the individual to fresh air immediately.[5] If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Have the person rinse their mouth with water.[10] Seek immediate medical attention.[2][5]

Disposal Plan

All waste containing 5-(tert-Butyl)oxazole-2-carbaldehyde, including contaminated gloves, weighing paper, and pipette tips, must be treated as hazardous waste.[5]

  • Waste Segregation: Collect all solid and liquid waste in separate, designated, and clearly labeled hazardous waste containers.[5]

  • Container Management: Keep waste containers tightly closed and store them in a cool, well-ventilated area.[2][11]

  • Final Disposal: Entrust the final disposal to a licensed waste disposal company, following all local and national regulations.[2]

Visualized Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE. This logical flow ensures that safety measures are scaled to the specific risks of the task at hand.

PPE_Selection_Workflow start Task Assessment: Handling 5-(tert-Butyl)oxazole-2-carbaldehyde fume_hood Is a certified chemical fume hood available and in use? start->fume_hood stop_work STOP WORK Consult EHS fume_hood->stop_work No ppe_base Minimum PPE Required: - Nitrile/Butyl Gloves - Safety Goggles - Lab Coat fume_hood->ppe_base Yes splash_risk Is there a significant splash hazard? (e.g., large volume transfer, reaction workup) ppe_base->splash_risk add_faceshield Add Full Face Shield (over goggles) splash_risk->add_faceshield Yes spill_cleanup Is this an emergency? (e.g., large spill outside of hood) splash_risk->spill_cleanup No add_faceshield->spill_cleanup add_respirator Add NIOSH-Approved Respirator with Organic Vapor Cartridge spill_cleanup->add_respirator Yes proceed Proceed with Caution spill_cleanup->proceed No add_respirator->proceed

Caption: PPE selection workflow for 5-(tert-Butyl)oxazole-2-carbaldehyde.

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. Available at: [Link]

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures - CDC. Available at: [Link]

  • Safe Use of Glutaraldehyde in Health Care - OSHA. Available at: [Link]

  • Aldehydes exposure analysis | RPS. Available at: [Link]

  • 5-Tert-butyl-1,2-oxazole-4-carbaldehyde | C8H11NO2 | CID 82416974 - PubChem. Available at: [Link]

  • SAFETY DATA SHEET - SigmaAldrich.cn. Available at: [Link]

  • Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole). Available at: [Link]

  • SAFETY DATA SHEET - Shanghai Canbi Pharma Ltd. Available at: [Link]

  • US6333414B1 - Process for the synthesis of trisubstituted oxazoles - Google Patents.
  • SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Available at: [Link]

  • General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.